Isomaltulose hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C12H24O12 |
|---|---|
Poids moléculaire |
360.31 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4R,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10-,11+,12-;/m1./s1 |
Clé InChI |
XZKUCJJNNDINKX-ARGRFZMYSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@H]([C@](O2)(CO)O)O)O)O)O)O)O.O |
SMILES canonique |
C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Isomaltulose Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomaltulose, a structural isomer of sucrose, is a disaccharide carbohydrate with unique physicochemical and physiological properties that make it a subject of increasing interest in the pharmaceutical and food industries. This technical guide provides an in-depth overview of the core physicochemical properties of Isomaltulose hydrate (B1144303) (also known by the trade name Palatinose™). It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key processes. This document summarizes quantitative data in structured tables, details experimental protocols for property determination, and includes diagrams for metabolic pathways and experimental workflows to facilitate a thorough understanding of this functional carbohydrate.
Chemical and Physical Properties
Isomaltulose hydrate is a white, crystalline substance with a mild, natural sweetness, approximately 42-50% that of sucrose, and no aftertaste.[1][2][3] It is a reducing sugar composed of glucose and fructose (B13574) linked by an α-1,6-glycosidic bond.[4][5] This structural difference from sucrose's α-1,2 linkage is responsible for many of its distinct properties.
General Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below.
| Property | Value | References |
| Chemical Name | 6-O-α-D-glucopyranosyl-D-fructofuranose monohydrate | |
| Synonyms | Palatinose hydrate, Isomaltulose monohydrate | |
| CAS Number | 58024-13-8 (monohydrate), 13718-94-0 (anhydrous) | |
| Molecular Formula | C₁₂H₂₂O₁₁·H₂O (as monohydrate) | |
| Molecular Weight | 360.31 g/mol (monohydrate) | |
| Appearance | White to light yellow crystalline powder | |
| Sweetness | ~50% of sucrose | |
| Melting Point | 122-128 °C | |
| Density (Predicted) | 1.69 ± 0.1 g/cm³ | |
| Optical Rotation [α]D²⁰ | +96° to +101° (c=1-4, H₂O) | |
| Caloric Value | 4 kcal/g |
Solubility
This compound is soluble in water, with its solubility increasing with temperature. It is insoluble in ethanol.
| Solvent | Solubility | Temperature | References |
| Water | Soluble, increases with temperature | 25 °C | |
| DMSO | 68 mg/mL | 25 °C | |
| Ethanol | Insoluble | 25 °C |
Stability and Hygroscopicity
A key feature of Isomaltulose is its high stability under acidic and thermal conditions, which is attributed to the stable α-1,6-glycosidic bond. Unlike sucrose, it does not readily hydrolyze in acidic environments and does not participate in the Maillard reaction. Isomaltulose exhibits low hygroscopicity (moisture absorption), which makes it a free-flowing powder that resists lumping. When mixed with citric acid, its hygroscopicity shows minimal increase, in contrast to sucrose.
Experimental Protocols
This section details the methodologies for determining key physicochemical and physiological properties of this compound.
Determination of Crystal Structure and Thermal Properties
2.1.1. Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.
-
Principle: A single crystal of this compound is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and atomic coordinates.
-
Sample Preparation: Single crystals suitable for diffraction are grown from a supersaturated solution (e.g., water-ethanol mixture) by slow evaporation.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and a detector is used.
-
Data Analysis: The diffraction data is processed to solve and refine the crystal structure, revealing details about molecular conformation, hydrogen bonding, and crystal packing.
2.1.2. Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a sample, such as melting point and phase transitions.
-
Principle: The difference in the amount of heat required to increase the temperature of the this compound sample and a reference is measured as a function of temperature.
-
Sample Preparation: A small, accurately weighed amount of the powdered sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Instrumentation: A differential scanning calorimeter is used. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined from the peak of the endothermic event on the DSC thermogram.
Measurement of Hygroscopicity
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.
-
Principle: The moisture sorption isotherm is determined by measuring the change in mass of the sample at various controlled relative humidity (RH) levels at a constant temperature.
-
Instrumentation: A Dynamic Vapor Sorption (DVS) analyzer or a Hygroscopicity Tandem Differential Mobility Analyzer (HTDMA) can be used. Alternatively, the sample can be placed in desiccators containing saturated salt solutions to create environments of known RH.
-
Procedure (Static Method):
-
Pre-dry the this compound sample to a constant weight.
-
Place known weights of the dried sample in open containers.
-
Store the containers in desiccators with different saturated salt solutions, each providing a specific RH.
-
Monitor the weight of the samples periodically until they reach equilibrium (constant weight).
-
The hygroscopicity is expressed as the mass of water absorbed per unit mass of the dry solid at each RH.
-
Determination of Glycemic Index (GI)
The GI is a relative ranking of carbohydrates in foods according to how they affect blood glucose levels.
-
Principle: The incremental area under the blood glucose response curve (iAUC) after consuming a test food containing a specific amount of carbohydrate is compared to the iAUC after consuming the same amount of a reference carbohydrate (glucose).
-
Protocol Overview (Human Study):
-
Subjects: Recruit healthy adult volunteers (typically 10 or more).
-
Protocol: Subjects undergo testing on separate occasions after an overnight fast.
-
Test Meals: On one occasion, subjects consume a solution of Isomaltulose providing 50g of available carbohydrate. On another occasion, they consume a solution containing 50g of glucose (reference).
-
Blood Sampling: Finger-prick blood samples are taken at baseline (fasting) and at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption of the test meal.
-
Analysis: Blood glucose concentration is measured for each sample. The iAUC is calculated for both Isomaltulose and the glucose reference. The GI is then calculated as: GI = (iAUC of Isomaltulose / iAUC of Glucose) x 100
-
In Vitro Assessment of Non-Cariogenicity
In vitro oral biofilm models are used to assess the potential of a carbohydrate to cause dental caries.
-
Principle: A biofilm of cariogenic bacteria (e.g., Streptococcus mutans) is grown on a surface mimicking a tooth (e.g., bovine enamel slab). The biofilm is then exposed to the test carbohydrate, and the resulting acid production (pH drop) and demineralization are measured.
-
Protocol Overview:
-
Biofilm Formation: S. mutans is cultured on sterilized bovine enamel slabs in a suitable growth medium. The slabs are often pre-treated with saliva to form an acquired pellicle.
-
Carbohydrate Exposure: The mature biofilms are intermittently exposed to solutions of Isomaltulose, a positive control (e.g., 10% sucrose), and a negative control (e.g., saline).
-
pH Measurement: The pH of the culture medium or directly within the biofilm is monitored over time to assess acid production.
-
Demineralization Analysis: After the exposure period, the enamel slabs are analyzed for demineralization, typically by measuring the change in surface microhardness (e.g., using a Knoop hardness tester) or by quantifying mineral loss.
-
Signaling Pathways and Metabolic Fate
Isomaltulose does not activate intracellular signaling pathways in the manner of a bioactive drug. Its primary biological effect is metabolic, stemming from its slow rate of digestion and absorption.
Digestion and Absorption Pathway
The digestion of Isomaltulose occurs in the small intestine, catalyzed by the sucrase-isomaltase enzyme complex located on the brush border of enterocytes. However, the α-1,6-glycosidic bond in Isomaltulose is hydrolyzed much more slowly than the α-1,2 bond in sucrose. This slow cleavage results in a gradual release of glucose and fructose into the bloodstream.
This slow and sustained release of monosaccharides leads to a lower and more stable blood glucose and insulin (B600854) response compared to sucrose.
Experimental and Logical Workflows
Workflow for Glycemic Index Determination
The standardized process for determining the Glycemic Index in human subjects involves several key steps, from subject preparation to data analysis.
Workflow for In Vitro Dental Caries Model
This workflow outlines the process of evaluating the cariogenic potential of Isomaltulose using a static oral biofilm model.
Conclusion
This compound possesses a distinct set of physicochemical properties, including high thermal and acid stability, low hygroscopicity, and a unique metabolic profile characterized by slow digestion and a low glycemic response. These characteristics, substantiated by the experimental methodologies outlined in this guide, make it a versatile ingredient for various applications in the pharmaceutical and food science sectors. The provided data and workflows offer a foundational resource for professionals engaged in research and development involving this functional carbohydrate.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of Isomaltulose Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltulose, a structural isomer of sucrose, is a disaccharide composed of glucose and fructose (B13574) linked by an α-1,6-glycosidic bond. Unlike sucrose, where the linkage is α-1,2, this structural difference imparts unique physicochemical and physiological properties to isomaltulose, including a lower glycemic index and non-cariogenicity.[1] Isomaltulose exists in a hydrated form, typically as a monohydrate, and understanding its three-dimensional structure and conformational dynamics is crucial for its application in food science, nutrition, and drug development. This technical guide provides a comprehensive overview of the molecular structure and conformation of isomaltulose hydrate (B1144303), detailing its solid-state and solution-state characteristics.
Crystalline Structure of Isomaltulose Monohydrate
The precise three-dimensional arrangement of atoms in crystalline isomaltulose monohydrate has been determined by single-crystal X-ray diffraction. This technique provides definitive information on bond lengths, bond angles, and the overall molecular conformation in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of isomaltulose monohydrate involves the following key steps:
-
Crystal Growth: Single crystals of isomaltulose monohydrate suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.
Molecular Geometry
The following tables summarize the expected bond lengths and angles for the constituent monosaccharide rings and the glycosidic linkage, based on typical values for carbohydrates.
Table 1: Key Bond Lengths in Isomaltulose Monohydrate (Å)
| Bond | Expected Length (Å) |
| C-C (in rings) | 1.52 ± 0.02 |
| C-O (in rings) | 1.43 ± 0.02 |
| C-O (hydroxyl) | 1.43 ± 0.02 |
| C1-O (glycosidic) | 1.40 ± 0.02 |
| O-C6 (glycosidic) | 1.44 ± 0.02 |
Table 2: Key Bond Angles in Isomaltulose Monohydrate (°)
| Angle | Expected Angle (°) |
| C-C-C (in rings) | 109.5 ± 2 |
| C-O-C (in rings) | 111.0 ± 2 |
| C-C-O (in rings) | 109.5 ± 2 |
| C1-O-C6 (glycosidic) | 116 ± 2 |
Hydrogen Bonding Network
In the crystalline state, isomaltulose monohydrate molecules are interconnected by an extensive network of hydrogen bonds. These interactions involve the hydroxyl groups of the sugar and the water molecule of hydration. This hydrogen-bonding network is critical in stabilizing the crystal lattice.[2] A detailed analysis of the hydrogen bond donors, acceptors, and distances would be derived from the full crystallographic data.
Conformation in Solution
In aqueous solution, the conformation of isomaltulose is more dynamic than in the solid state. The primary determinant of its solution conformation is the rotational freedom around the glycosidic bond, defined by the torsion angles φ (phi) and ψ (psi). Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique used to investigate the solution conformation of disaccharides like isomaltulose.[3]
Experimental Protocol: 2D NMR Spectroscopy (HSQC-TOCSY)
An effective method for elucidating the solution structure of isomaltulose involves two-dimensional NMR techniques, particularly Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy (HSQC-TOCSY), often performed on supercooled aqueous solutions to slow the exchange of hydroxyl protons.[4]
-
Sample Preparation: A solution of isomaltulose hydrate is prepared in a mixture of D₂O and H₂O (e.g., 1% D₂O/99% H₂O) to allow for the observation of hydroxyl protons. The concentration is typically in the range of 100 mM.[4]
-
NMR Data Acquisition: The sample is placed in an NMR spectrometer, and the temperature is lowered to a supercooled state (e.g., -14 °C).[4] A series of 1D ¹H and 2D HSQC-TOCSY experiments are performed.
-
Spectral Analysis: The HSQC-TOCSY spectrum provides correlations between protons and directly attached carbons, as well as correlations between a given proton and other protons within the same spin system. This allows for the complete assignment of all ¹H and ¹³C resonances.
-
Conformational Analysis: The conformation around the glycosidic linkage is determined by measuring nuclear Overhauser effects (NOEs) between protons on the two sugar rings and by analyzing three-bond J-couplings (³JHH) across the glycosidic bond.
Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Isomaltulose
| Nucleus | Chemical Shift Range (ppm) |
| ¹H (anomeric) | 4.5 - 5.5 |
| ¹H (ring) | 3.0 - 4.5 |
| ¹³C (anomeric) | 90 - 110 |
| ¹³C (ring) | 60 - 90 |
Note: Specific chemical shifts and coupling constants for isomaltulose can be found in the work of Gottlieb et al. and Roslund et al.[5][6]
Visualization of Molecular Structure and Experimental Workflow
Molecular Connectivity of Isomaltulose
The following diagram illustrates the basic connectivity of the glucose and fructose units in isomaltulose.
Caption: Connectivity diagram of isomaltulose.
Experimental Workflow for Structural Elucidation
The logical flow for determining the structure and conformation of this compound is depicted below.
References
- 1. Isomaltulose - Wikipedia [en.wikipedia.org]
- 2. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Isomaltulose: Natural Occurrence and Discovery
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of isomaltulose, focusing on its natural sources, the history of its discovery, and the methodologies involved in its production and analysis.
Natural Sources of Isomaltulose
Isomaltulose, a structural isomer of sucrose (B13894), is a naturally occurring disaccharide.[1][2] It is found in small quantities in various natural sources, where it exists alongside other sugars like sucrose, glucose, and fructose (B13574).[1][3][4][5][6] Its presence is most notably documented in honey and sugarcane extracts.[1][3][5][7][8][9][10]
Due to its low concentration in these natural matrices, direct extraction for commercial purposes is not economically viable.[6][11] The industrial supply of isomaltulose is therefore reliant on a biotechnological process involving the enzymatic conversion of sucrose.[7][11][12]
Quantitative Data on Natural Occurrence
The concentration of isomaltulose in its natural sources is typically low. The table below summarizes the available quantitative data.
| Natural Source | Isomaltulose Concentration | Reference |
| Honey | < 1% to ~10% of total sugars | [8][13] |
| Sugarcane Juice | Trace amounts | [6][7][10][14] |
Discovery and History
Isomaltulose was first identified in 1957 by researchers Weidenhagen and Lorenz.[12] The discovery was made at a sugar production facility of the German company Südzucker, located in the Palatinate region of Germany.[12] This geographical origin is reflected in its commercial trade name, Palatinose™.[9][12]
The substance was identified as a product of microbial action on sucrose.[12] The key discovery was the identification of an enzyme, now known as sucrose isomerase (or isomaltulose synthase), from the bacterium Protaminobacter rubrum, which was capable of transforming sucrose into isomaltulose.[1] This enzymatic rearrangement converts the α-1,2-glycosidic bond between glucose and fructose in sucrose to a more stable α-1,6-glycosidic bond in isomaltulose.[1][7]
Following its discovery, extensive research was conducted on its physiological properties, leading to its use as a food ingredient and sugar alternative.[1][9] It was first introduced in foods in Japan in 1985 and has since gained regulatory approval in numerous countries, including the European Union (2005) and the United States (2006, GRAS status).[1][7][9][12]
Experimental Protocols
Given the low natural abundance, the most relevant protocols for obtaining and studying isomaltulose involve its enzymatic production from sucrose and its subsequent analytical quantification.
Protocol for Enzymatic Production of Isomaltulose
The industrial production of isomaltulose is a well-established biocatalytic process that leverages sucrose isomerase.
Objective: To convert sucrose to isomaltulose with high yield and purity.
Materials and Reagents:
-
High-purity sucrose (e.g., from beet sugar)[12]
-
Deionized water
-
Buffer solution (e.g., calcium acetate)[8]
-
Immobilized sucrose isomerase (EC 5.4.99.10) from a non-GMO source, such as Protaminobacter rubrum, entrapped in a food-grade matrix like calcium alginate.[8][15]
Methodology:
-
Substrate Preparation: A concentrated solution of food-grade sucrose is prepared in deionized water. The solution is sterilized to prevent microbial contamination.
-
Biocatalytic Conversion: The sucrose solution is passed through a column reactor packed with immobilized cells or the purified enzyme.[16]
-
Enzyme: Sucrose isomerase catalyzes the intramolecular rearrangement of the glycosidic bond of sucrose.
-
Reaction: Sucrose (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) → Isomaltulose (α-D-glucopyranosyl-(1→6)-D-fructofuranose).
-
Byproducts: Small amounts of trehalulose, glucose, and fructose may also be formed.[11][14][17]
-
-
Parameter Control: The reaction is carried out under optimized conditions of pH (typically 5.5-6.0) and temperature (around 30-40°C) to maximize enzyme activity and stability.[16][17] The flow rate is controlled to achieve a high conversion rate, often exceeding 95%.[17]
-
Downstream Processing:
-
The resulting solution containing isomaltulose is collected.
-
Purification: Impurities and byproducts are removed using techniques such as filtration and ion-exchange chromatography.[16]
-
Concentration: The purified isomaltulose solution is concentrated by evaporation.
-
Crystallization: Crystalline isomaltulose is obtained from the concentrated solution, followed by drying.
-
Protocol for Analytical Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification and purity assessment of isomaltulose in various matrices.
Objective: To separate and quantify isomaltulose from other saccharides like sucrose, glucose, and maltodextrins.
Instrumentation and Columns:
-
HPLC system with an Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID).[18]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Mobile Phase and Gradient:
-
A gradient elution is often required for complex samples.[18]
-
Solvent A: Acetonitrile
-
Solvent B: Ammonium formate (B1220265) buffer (e.g., 35 mM, pH 3.75)
-
Example Gradient Program:
-
0–5 min: 18% B
-
5–8 min: Linear gradient from 18% to 35% B
-
8–10 min: Hold at 35% B
-
10–12 min: Linear gradient from 35% to 18% B
-
12–15 min: Re-equilibration at 18% B[18]
-
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of isomaltulose of known concentrations in the mobile phase to generate a calibration curve.
-
Sample Preparation: Dissolve the sample containing isomaltulose in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.
-
Analysis: Run the gradient program. Isomaltulose is separated from other carbohydrates based on its differential partitioning between the stationary and mobile phases.
-
Quantification: The peak corresponding to isomaltulose is identified by comparing its retention time with that of the standard. The concentration is calculated based on the peak area and the calibration curve.
Key Pathways and Workflows
The following diagrams illustrate the core processes related to isomaltulose production and metabolism.
Caption: Enzymatic conversion of sucrose to isomaltulose.
Caption: Isomaltulose digestion and metabolic pathway.
Caption: Experimental workflow for isomaltulose production.
References
- 1. Isomaltulose - Wikipedia [en.wikipedia.org]
- 2. Isomaltulose Is Actively Metabolized in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isomaltulose - Low GI Carbohydrate [rosnutrition.com]
- 4. Isomaltulose [isomaltulose.org]
- 5. Isomaltulose Is Naturally Present in Honey and Sugar Cane. - Isomaltulose, Palatinose | Made-in-China.com [m.made-in-china.com]
- 6. researchgate.net [researchgate.net]
- 7. Low Glycemic Index Prototype Isomaltulose—Update of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Food Information: Isomaltulose (Palatinose™) - Canada.ca [canada.ca]
- 9. Top 20 Isomaltulose companies - Discovery|PatSnap [discovery.patsnap.com]
- 10. Novel findings on the metabolic effects of the low glycaemic carbohydrate isomaltulose (Palatinose™) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Critical Review on Immobilized Sucrose Isomerase and Cells for Producing Isomaltulose [mdpi.com]
- 12. History – Isomaltulose [isomaltulose.org]
- 13. Naturally found in honey – Isomaltulose [isomaltulose.org]
- 14. researchgate.net [researchgate.net]
- 15. EP0983374A1 - Process for the production of isomaltulose and other products - Google Patents [patents.google.com]
- 16. CN101575629A - Method for producing isomaltulose without purification step - Google Patents [patents.google.com]
- 17. Frontiers | Direct Isomaltulose Synthesis From Beet Molasses by Immobilized Sucrose Isomerase [frontiersin.org]
- 18. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
Isomaltulose Hydrate: A Technical Guide to Solubility in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of isomaltulose hydrate (B1144303) in a range of common solvents. The data and methodologies presented are intended to support research, development, and formulation activities where isomaltulose hydrate is a key component.
Core Topic: Solubility Profile of this compound
Isomaltulose, also known under the trade name Palatinose™, is a disaccharide carbohydrate composed of glucose and fructose (B13574) linked by an α-1,6-glycosidic bond.[1] Unlike its isomer sucrose (B13894) (α-1,2 linkage), this structural difference results in distinct physical and physiological properties, including a lower glycemic index and different solubility characteristics.[1] Understanding the solubility of its hydrate form is critical for its application in various fields, from food technology to pharmaceuticals.
Quantitative Solubility Data
The solubility of isomaltulose is highly dependent on the solvent and the temperature. In general, its solubility increases with temperature. The following tables summarize the quantitative solubility data of isomaltulose in various solvents.
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 38.4 |
| 40 | 78.2 |
| 60 | 133.7 |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C (approx.) | Notes |
| Water | 68 mg/mL | Highly soluble. |
| Dimethyl Sulfoxide (DMSO) | 68 mg/mL | Soluble. Fresh DMSO is recommended as absorbed moisture can reduce solubility.[4][5] |
| Ethanol (B145695) | Insoluble | [4][5] |
| Methanol (B129727) | Soluble | Solubility is lower than in water but higher than in ethanol, isopropanol (B130326), or acetone.[6] |
| Isopropanol | Sparingly Soluble | [6] |
| Acetone | Sparingly Soluble | [6] |
The order of solubility in selected pure solvents at a given temperature is: water > methanol > ethanol > isopropanol > acetone.[6]
Experimental Protocols
The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for this purpose.
Shake-Flask Method for Solubility Determination
This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.
Materials:
-
This compound (crystalline powder)
-
Solvent of interest (e.g., water, ethanol)
-
Glass flasks or vials with airtight seals
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration measurement
Procedure:
-
Preparation: An excess amount of this compound is added to a known volume of the solvent in a flask. This ensures that a saturated solution is achieved.
-
Equilibration: The flask is sealed and placed in a shaking incubator set to a constant temperature. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the solution is left undisturbed to allow the undissolved solid to sediment. A sample of the supernatant is then carefully withdrawn.
-
Filtration: The withdrawn sample is filtered to remove any suspended solid particles. The choice of filter membrane should be compatible with the solvent used.
-
Quantification: The concentration of isomaltulose in the clear filtrate is determined using a validated analytical method, such as HPLC with a refractive index detector (RID) or an evaporative light-scattering detector (ELSD).[4]
-
Data Analysis: The solubility is expressed as the concentration of isomaltulose in the saturated solution (e.g., in mg/mL or g/100 mL).
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a common technique for the quantitative analysis of sugars like isomaltulose.
-
Column: A column suitable for carbohydrate analysis, such as an amino-based or HILIC (Hydrophilic Interaction Liquid Chromatography) column, is typically used.
-
Mobile Phase: The mobile phase is often a mixture of acetonitrile (B52724) and water.
-
Detector: A Refractive Index Detector (RID) or an Evaporative Light-Scattering Detector (ELSD) is commonly employed for the detection of non-UV-absorbing compounds like isomaltulose.
-
Calibration: A calibration curve is generated using standard solutions of isomaltulose of known concentrations to accurately quantify the amount in the experimental samples.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
In-depth Technical Guide: Thermal Stability and Degradation Profile of Isomaltulose Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomaltulose, a structural isomer of sucrose, is gaining significant attention in the pharmaceutical and food industries due to its unique physiological properties, including a low glycemic index. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of isomaltulose hydrate (B1144303). By examining data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), this document outlines the key thermal events, including dehydration and decomposition, that characterize this disaccharide. Furthermore, it delves into the chemical pathways of thermal degradation and identifies the resulting products, offering critical insights for formulation development, processing, and stability assessments.
Introduction
Isomaltulose (6-O-α-D-glucopyranosyl-D-fructose) is a natural disaccharide composed of glucose and fructose (B13574) linked by an α-1,6 glycosidic bond. Unlike sucrose, which has an α-1,2 linkage, this structural difference imparts distinct chemical and physical properties to isomaltulose, including higher stability under acidic conditions. In pharmaceutical applications, understanding the thermal behavior of excipients like isomaltulose hydrate is paramount for ensuring drug product stability, quality, and safety throughout its lifecycle. This guide synthesizes available data to provide a detailed thermal profile of this compound.
Thermal Stability Analysis
The thermal stability of this compound is primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss and heat flow as a function of temperature, respectively.
Quantitative Thermal Analysis Data
While specific TGA and DSC thermograms for this compound are not abundantly available in public literature, the expected thermal events can be characterized based on the behavior of similar sugar hydrates. The following table summarizes the anticipated key thermal events and their approximate temperature ranges.
| Thermal Event | Temperature Range (°C) | Technique | Observations |
| Dehydration | 90 - 150 | TGA / DSC | Endothermic event corresponding to the loss of water of hydration. A weight loss of approximately 5% is expected for a monohydrate. |
| Melting | 125 - 128 | DSC | Sharp endothermic peak indicating the transition from solid to liquid phase.[1] |
| Decomposition | > 200 | TGA / DSC | Onset of significant weight loss and complex exothermic/endothermic events corresponding to the breakdown of the sugar molecule. |
Experimental Protocols
To ensure reliable and reproducible data, standardized experimental protocols for TGA and DSC are crucial. The following are detailed methodologies adapted for the analysis of sugar hydrates like this compound.
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset and end temperatures of distinct weight loss steps are determined, and the percentage of weight loss for each step is calculated. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum weight loss rates.
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The experiment is conducted under a controlled inert atmosphere (e.g., nitrogen) at a constant flow rate.
-
Heating Program: The sample and reference are heated from a sub-ambient temperature (e.g., 25°C) to a temperature above the expected decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. Endothermic and exothermic events are identified as peaks. The onset temperature, peak temperature, and enthalpy (area under the peak) of events such as dehydration, melting, and decomposition are determined.
Degradation Profile
The thermal degradation of isomaltulose, like other sugars, is a complex process involving various chemical reactions. The primary degradation pathways are caramelization and, in the presence of amino compounds, the Maillard reaction.
Degradation Pathways and Products
At elevated temperatures, isomaltulose will undergo hydrolysis of its glycosidic bond to yield its constituent monosaccharides, glucose and fructose. These monosaccharides then enter into complex degradation pathways.
-
Caramelization: This process occurs when sugars are heated in the absence of amino compounds. It involves a series of reactions including enolization, dehydration, and polymerization, leading to the formation of a variety of products.
-
Key Degradation Products: The thermal degradation of the glucose and fructose moieties of isomaltulose is expected to produce a range of volatile and non-volatile compounds, including:
-
Furan (B31954) derivatives: Such as 5-hydroxymethylfurfural (B1680220) (HMF), a common product from the dehydration of hexoses.
-
Organic acids: Including formic acid, acetic acid, and levulinic acid, which contribute to a decrease in pH.
-
Aldehydes and ketones: Various low molecular weight carbonyl compounds that contribute to the aroma and flavor of heated sugars.
-
Colored polymers: High molecular weight compounds (caramelans, caramelens, and humin) responsible for the brown color of caramelized sugars.
-
The identification of these degradation products is typically achieved through techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Visualizations
Experimental Workflow
Caption: Experimental workflow for thermal analysis of this compound.
Isomaltulose Degradation Pathway
Caption: Simplified thermal degradation pathway of isomaltulose.
Conclusion
This compound exhibits a thermal profile characterized by distinct dehydration and decomposition events. While it is generally considered to have good thermal stability, particularly in acidic conditions, it is susceptible to degradation at elevated temperatures through caramelization, leading to the formation of furan derivatives, organic acids, and colored polymers. A thorough understanding of these thermal properties and degradation pathways is essential for scientists and professionals in drug development to optimize manufacturing processes, ensure product stability, and maintain the quality and safety of pharmaceutical formulations containing this compound. Further studies employing techniques like Py-GC-MS are warranted to fully elucidate the complex mixture of degradation products.
References
An In-depth Technical Guide on the Hygroscopicity of Isomaltulose Hydrate Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltulose, a disaccharide carbohydrate composed of glucose and fructose, is utilized in the food and pharmaceutical industries for its low glycemic index and stability.[1][2] The hydrate (B1144303) form of isomaltulose is often supplied as a crystalline powder. A critical physicochemical property of any powdered excipient or active ingredient is its hygroscopicity, which describes its tendency to take up moisture from the atmosphere. This property significantly influences the material's handling, processing, storage stability, and performance in a final formulation.[3]
This technical guide provides a comprehensive overview of the hygroscopicity of isomaltulose hydrate powder. It consolidates available data, outlines relevant experimental protocols for hygroscopicity determination, and presents logical workflows for assessing this critical material attribute. While specific quantitative moisture sorption isotherm data for pure this compound powder is not extensively available in public literature, this guide leverages information from technical data sheets of commercial products and general principles of powder hygroscopicity to provide a thorough understanding.
Physicochemical Properties of this compound
This compound is a white, crystalline, odorless powder with a mild sweet taste.[4] It is a reducing disaccharide and exists as a monohydrate.[5] Key properties are summarized in the table below.
| Property | Value/Description | Source(s) |
| Chemical Name | 6-O-α-D-glucopyranosyl-D-fructofuranose monohydrate | [5] |
| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | [6] |
| Molecular Weight | 360.31 g/mol | [7] |
| Appearance | White or colorless, crystalline powder | [4] |
| Solubility | Soluble in water | [4] |
| Hygroscopicity | Very low | [8][9] |
| Recommended Storage | Temperature 15 °C - 30 °C, Relative humidity not more than 60% | [4] |
| Stability | Remains stable at 25 °C and relative humidity up to 85% | [8] |
| Water Content | Max. 6.0 g/100 g (Karl Fischer titration) | [4] |
Hygroscopicity Profile of this compound Powder
Based on manufacturer data, this compound powder exhibits very low hygroscopicity.[8][9] This is a significant advantage in formulation development, as it suggests good physical stability and handling properties even under conditions of fluctuating humidity. The powder is reported to remain stable at 25°C and a relative humidity (RH) of up to 85%.[8] For long-term storage, a relative humidity of not more than 60% is recommended to maintain its optimal physical properties.[4]
Moisture Sorption Isotherm
Critical Relative Humidity (CRH)
The critical relative humidity is the RH at which a crystalline solid begins to absorb a significant amount of moisture, leading to deliquescence. Given that this compound powder is stable up to 85% RH, its CRH is likely above this value at 25°C.[8] This high CRH contributes to its excellent physical stability and resistance to caking.
Experimental Protocols for Hygroscopicity Assessment
The hygroscopicity of a powdered substance like this compound can be quantitatively determined using several established methods. The two most common techniques are the static gravimetric method using saturated salt solutions and dynamic vapor sorption (DVS).
Static Gravimetric Method (Saturated Salt Slurry Method)
This classic method involves exposing a pre-weighed, dried sample of the powder to a series of sealed chambers, each containing a saturated salt solution that maintains a specific, known relative humidity at a constant temperature.
Protocol:
-
Sample Preparation: Dry a known quantity of this compound powder in a vacuum oven at an appropriate temperature (e.g., 40-60°C) until a constant weight is achieved. This establishes the dry weight of the sample.
-
Humidity Chambers: Prepare a series of desiccators or sealed chambers, each containing a saturated solution of a different salt to create a range of relative humidities. (See table below for examples).
-
Equilibration: Place accurately weighed samples of the dried powder in open containers within each humidity chamber.
-
Weight Measurement: Periodically remove the samples and weigh them until they reach a constant weight, indicating that equilibrium with the surrounding atmosphere has been achieved.
-
Data Analysis: Calculate the equilibrium moisture content (EMC) at each relative humidity using the following formula:
EMC (% w/w) = [(We - Wd) / Wd] x 100
Where:
-
We is the equilibrium weight of the sample.
-
Wd is the dry weight of the sample.
-
-
Isotherm Construction: Plot the EMC as a function of the relative humidity (or water activity) to generate the moisture sorption isotherm.
Table of Saturated Salt Solutions and their Corresponding Relative Humidities at 25°C:
| Saturated Salt Solution | Relative Humidity (%) at 25°C |
| Lithium Chloride (LiCl) | 11.3 |
| Magnesium Chloride (MgCl₂) | 32.8 |
| Potassium Carbonate (K₂CO₃) | 43.2 |
| Sodium Bromide (NaBr) | 57.6 |
| Sodium Chloride (NaCl) | 75.3 |
| Potassium Chloride (KCl) | 84.3 |
| Potassium Nitrate (KNO₃) | 93.6 |
Dynamic Vapor Sorption (DVS)
DVS is a more rapid and automated method for determining moisture sorption characteristics. It involves continuously monitoring the mass of a sample as it is exposed to a precisely controlled, stepwise or ramped profile of relative humidity at a constant temperature.
Protocol:
-
Sample Preparation: Place a small, accurately weighed sample of this compound powder into the DVS instrument's microbalance.
-
Drying: The instrument will typically start with a drying step, exposing the sample to a stream of dry gas (0% RH) at a set temperature until a stable mass is recorded.
-
Sorption Phase: The relative humidity of the gas stream is then increased in a series of programmed steps (e.g., 10% RH increments from 0% to 90%). The instrument holds the RH at each step until the sample's mass equilibrates.
-
Desorption Phase: After reaching the maximum RH, the process is reversed, and the RH is decreased in steps back to 0% to measure moisture loss.
-
Data Analysis: The instrument's software automatically records the mass change at each RH step and generates both sorption and desorption isotherms. This can also reveal hysteresis, where the desorption curve does not follow the sorption curve.
Visualizations of Experimental Workflows and Logical Relationships
Workflow for Static Gravimetric Hygroscopicity Testing
Caption: Workflow for determining hygroscopicity using the static gravimetric method.
Workflow for Dynamic Vapor Sorption (DVS) Analysis
Caption: Automated workflow for Dynamic Vapor Sorption (DVS) analysis.
Implications for Formulation and Drug Development
The low hygroscopicity of this compound powder offers several advantages for researchers, scientists, and drug development professionals:
-
Improved Stability: The minimal moisture uptake helps to prevent physical changes such as caking and agglomeration, as well as chemical degradation that can be accelerated by moisture. This leads to a longer shelf life for both the raw material and the final product.
-
Enhanced Flowability: Powders that do not readily absorb moisture tend to have better flow properties, which is crucial for manufacturing processes such as tableting and capsule filling to ensure uniform dosage.
-
Simplified Handling and Storage: The low hygroscopicity reduces the need for stringent environmental controls during handling and storage, potentially lowering manufacturing costs.
-
Predictable Performance: The consistent physical state of the powder over a wide range of humidity conditions ensures more predictable and reproducible performance in formulations.
Conclusion
This compound powder is a physically stable excipient with very low hygroscopicity. While detailed public data on its moisture sorption isotherm is limited, information from manufacturers indicates that it remains stable at ambient temperatures up to a relative humidity of 85%.[8] This characteristic makes it an excellent candidate for use in solid dosage forms and other formulations where moisture sensitivity is a concern. For precise characterization, it is recommended that researchers perform their own hygroscopicity studies using standardized methods such as the static gravimetric technique or Dynamic Vapor Sorption, as outlined in this guide. The inherent stability of this compound with respect to atmospheric moisture simplifies its handling and storage and contributes to the development of robust and reliable pharmaceutical and nutraceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beneo.com [beneo.com]
- 5. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.bg]
- 6. saigaonutri.com [saigaonutri.com]
- 7. This compound | CAS No- 13718-94-0 | Simson Pharma Limited [simsonpharma.com]
- 8. Palatinose™ | The better alternative to common sugars | BENEO [beneo.com]
- 9. Carbohydrates Palatinose™ & Isomalt | BENEO's carbohydrates [beneo.com]
Unveiling the Solid State: A Technical Guide to the Crystalline Structure of Isomaltulose Hydrate
For Immediate Release
This technical guide provides a comprehensive overview of the crystalline structure of isomaltulose hydrate (B1144303), also known as palatinose (B82088) hydrate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data and outlines the experimental protocols utilized for its determination. Isomaltulose, a structural isomer of sucrose, presents unique physicochemical properties valuable in food and pharmaceutical applications. Its stable crystalline form, which incorporates water, is crucial for its application and handling.
Core Crystallographic Data
The definitive determination of the crystal structure of isomaltulose monohydrate (C₁₂H₂₂O₁₁·H₂O) was first reported by Dreissig and Luger in 1973. Their work, published in Acta Crystallographica, provides the foundational data for understanding the solid-state architecture of this disaccharide. The key crystallographic parameters have been compiled from their findings.
| Parameter | Value |
| Chemical Formula | C₁₂H₂₂O₁₁·H₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 9.052 Å[1] |
| b | 12.155 Å[1] |
| c | 14.127 Å[1] |
| Volume | 1555.5 ų |
| Molecules per Unit Cell (Z) | 4 |
| Final R-value | 0.039[1] |
Experimental Protocol for Structure Determination
The determination of the crystalline structure of isomaltulose monohydrate involved a multi-step process, from sample preparation to data analysis. The following protocol is based on the methodologies described in the foundational crystallographic study by Dreissig and Luger[1].
Crystallization
Single crystals of isomaltulose monohydrate suitable for X-ray diffraction analysis were obtained. While the specific crystallization conditions such as solvent, temperature, and method (e.g., slow evaporation, cooling) are crucial for obtaining high-quality crystals, these details are often specific to the laboratory and the purity of the starting material.
Data Collection
A single crystal was mounted on a diffractometer. The crystal was then exposed to a monochromatic X-ray beam, and the diffraction patterns were collected. Key aspects of this process include:
-
Radiation Source: A specific wavelength of X-ray radiation is used, typically from a copper or molybdenum source.
-
Temperature: Data collection is often performed at low temperatures to reduce thermal motion of the atoms and improve the quality of the diffraction data.
-
Diffractometer: A four-circle diffractometer was used to orient the crystal and collect the diffraction data.
Structure Solution and Refinement
The collected diffraction data was processed to determine the unit cell dimensions and the space group. The phase problem was solved using direct methods, specifically the tangent formula, to generate an initial model of the crystal structure. This initial model was then refined using least-squares methods to improve the fit between the calculated and observed diffraction data. The final R-value of 0.039 indicates a high level of agreement between the final model and the experimental data.
Experimental Workflow
The logical flow of determining the crystal structure of isomaltulose hydrate is depicted in the diagram below.
References
An In-Depth Technical Guide to the Sweetness Profile and Sensory Properties of Isomaltulose Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sweetness profile and sensory properties of isomaltulose hydrate. It delves into the quantitative and qualitative characteristics of this disaccharide, details the experimental methodologies used for its sensory evaluation, and explores the underlying physiological mechanisms of its taste perception.
Executive Summary
Isomaltulose, a structural isomer of sucrose (B13894), offers a clean, sucrose-like sweetness with approximately half the sweetening power of table sugar and no undesirable aftertaste.[1][2][3] Its temporal profile, including the onset, peak, and duration of sweetness, closely mimics that of sucrose.[2] These sensory attributes, combined with its physiological benefits, make isomaltulose a valuable ingredient in various applications. This guide synthesizes the current scientific understanding of isomaltulose's sensory properties, the methods used to evaluate them, and the molecular pathways involved in its perception.
Sweetness Profile and Sensory Attributes
The sensory characteristics of isomaltulose have been evaluated in various studies, consistently highlighting its similarity to sucrose.
Quantitative Sensory Data
| Sensory Attribute | This compound | Sucrose (Reference) | Key Findings & Citations |
| Sweetness Intensity | Approximately 42-50% that of sucrose. | 100% (Reference) | Consistently reported to be about half as sweet as sucrose.[1] |
| Taste Profile | Clean, natural, sucrose-like sweetness. | Clean, sweet. | Described as having a taste profile very similar to regular sugar. |
| Aftertaste | No significant or lingering aftertaste. | No significant aftertaste. | A key advantage of isomaltulose is its lack of undesirable aftertastes. |
| Side Tastes | Minimal to no bitter, metallic, or chemical notes. | Minimal to no side tastes. | Studies using Temporal Check-all-that-Apply (TCATA) methodology found minimal side tastes for isomaltulose. |
| Mouthfeel | Generally similar to sucrose; can influence texture in food applications. | Provides bulk and texture. | In some food matrices, isomaltulose has been noted to affect texture, such as creating softer muffins. |
Temporal Sweetness Profile
A study utilizing the Temporal Check-all-that-Apply (TCATA) method provided a detailed comparison of the dynamic sensory profile of isomaltulose and other sweeteners. The findings indicate that the temporal profile of isomaltulose is remarkably similar to that of sucrose.
-
Sweetness Onset: Isomaltulose exhibits a rapid onset of sweetness, comparable to that of sucrose.
-
Peak Sweetness: The time to reach peak sweetness for isomaltulose is similar to sucrose.
-
Sweetness Decay: The rate at which the sweetness sensation diminishes for isomaltulose mirrors that of sucrose, without significant lingering.
Experimental Protocols for Sensory Evaluation
The sensory properties of sweeteners are evaluated using a variety of established methodologies. Below are detailed protocols for key experiments relevant to assessing the sensory profile of isomaltulose.
Panelist Selection and Training
A trained sensory panel is essential for obtaining reliable and reproducible data.
Panelist Screening:
-
Recruitment: Panelists are recruited based on their interest, availability, and general health.
-
Sensory Acuity Tests: Candidates undergo a series of screening tests to evaluate their ability to detect and describe basic tastes (sweet, sour, salty, bitter, umami), odors, and textures.
-
Discrimination Tests: Triangle tests or paired comparison tests are used to assess a candidate's ability to discriminate between samples with subtle differences.
Panelist Training:
-
Attribute Familiarization: Panelists are trained to recognize and define a standardized vocabulary of sensory attributes relevant to sweeteners, such as "sweet," "bitter," "metallic," "aftertaste," and various mouthfeel descriptors.
-
Reference Standards: Panelists are provided with reference standards to anchor their perceptions of attribute intensities. For example, a series of sucrose solutions of varying concentrations can be used as references for sweetness intensity.
-
Scale Usage: Panelists are trained on the proper use of the selected intensity scale (e.g., a 15-cm line scale or a 9-point category scale).
-
Calibration: Regular calibration sessions are held to ensure that all panelists are using the sensory vocabulary and intensity scales consistently.
Quantitative Descriptive Analysis (QDA)
QDA is a comprehensive method for identifying and quantifying the sensory attributes of a product.
Methodology:
-
Lexicon Development: The trained panel collaboratively develops a list of descriptive terms (lexicon) that fully encompass the sensory experience of the sweetener solutions being tested (e.g., isomaltulose and sucrose at various concentrations).
-
Reference Standards: For each descriptor in the lexicon, reference materials are selected to represent different points on the intensity scale.
-
Sample Evaluation: Panelists individually evaluate the coded, randomized samples in a controlled environment. They rate the intensity of each attribute on an unstructured line scale (typically 15 cm).
-
Data Analysis: The data from the line scales are converted to numerical scores. Analysis of Variance (ANOVA) and multivariate analysis techniques are used to determine significant differences between the samples for each attribute.
Time-Intensity (TI) Analysis
TI analysis measures the intensity of a specific sensory attribute over time.
Methodology:
-
Attribute Selection: A single attribute, such as "sweetness" or "bitterness," is selected for evaluation.
-
Sample Presentation: Panelists are presented with the sample and are instructed to begin rating the intensity of the selected attribute from the moment of intake.
-
Data Collection: Using a computerized system, panelists continuously record the perceived intensity of the attribute over a set period (e.g., 60-120 seconds) by moving a cursor along a scaled line.
-
Data Analysis: The resulting time-intensity curves are analyzed to extract key parameters, including:
-
Maximum intensity (Imax)
-
Time to maximum intensity (Tmax)
-
Plateau time (duration at maximum intensity)
-
Duration of sensation
-
Area under the curve (total perceived intensity)
-
Temporal Check-all-that-Apply (TCATA)
TCATA is a dynamic method where panelists select all applicable sensory attributes to describe a product over time.
Methodology:
-
Attribute List: A list of relevant sensory descriptors is provided to the panelists.
-
Sample Evaluation: Upon tasting the sample, panelists select (check) all attributes that they perceive at any given moment. They can check and uncheck attributes as their perception changes over the evaluation period (e.g., 60 seconds).
-
Data Analysis: The data is analyzed to generate curves representing the proportion of panelists who selected each attribute at each point in time. This provides a dynamic representation of the product's sensory profile.
Sweet Taste Signaling Pathway
The perception of sweet taste is initiated by the interaction of sweet compounds with a specific G-protein coupled receptor (GPCR) on the surface of taste receptor cells.
The Sweet Taste Receptor: T1R2/T1R3
The primary receptor for sweet taste is a heterodimer composed of two protein subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3). This receptor possesses multiple binding sites, which explains its ability to recognize a wide variety of sweet-tasting molecules, including sugars, artificial sweeteners, and sweet proteins. While the precise binding mode of isomaltulose has not been explicitly detailed in the literature, it is understood that sugars like sucrose can interact with both the T1R2 and T1R3 subunits.
Signal Transduction Cascade
The binding of a sweet molecule, such as isomaltulose, to the T1R2/T1R3 receptor initiates a cascade of intracellular events:
-
Receptor Activation: The binding of the sweetener causes a conformational change in the T1R2/T1R3 receptor.
-
G-Protein Activation: The activated receptor then activates a heterotrimeric G-protein called gustducin. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of gustducin.
-
Second Messenger Production: The activated α-gustducin, in turn, activates phospholipase C-β2 (PLCβ2). PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
TRPM5 Channel Activation: The increase in intracellular Ca2+ activates the Transient Receptor Potential cation channel subfamily M member 5 (TRPM5).
-
Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel allows an influx of sodium ions (Na+), which depolarizes the taste receptor cell. This depolarization triggers the release of neurotransmitters, such as ATP, which then activate afferent nerve fibers that transmit the sweet taste signal to the brain.
An alternative pathway involving the production of cyclic AMP (cAMP) has also been proposed for the signaling of some sugars.
Visualizations
Experimental Workflow for Sensory Evaluation
Experimental Workflow for Sensory Evaluation
Sweet Taste Signal Transduction Pathway
Canonical Sweet Taste Signal Transduction Pathway
References
Methodological & Application
Application Notes: Isomaltulose Hydrate in Microbial Fermentation
Introduction
Isomaltulose (6-O-α-D-glucopyranosyl-D-fructofuranose), a structural isomer of sucrose (B13894), is a disaccharide naturally found in honey and sugarcane juice.[1][2] It is produced industrially via enzymatic rearrangement of sucrose from beet sugar.[3] Unlike sucrose, which has an α-1,2 glycosidic bond, isomaltulose possesses a more stable α-1,6 linkage between its glucose and fructose (B13574) units.[4][5] This structural difference imparts several key properties, including a lower glycemic index, non-cariogenicity, and higher stability under acidic conditions and during processing. In microbial fermentation, isomaltulose hydrate (B1144303) serves as a versatile molecule, acting as a fermentable substrate for producing high-value biochemicals, a prebiotic for modulating gut microbiota, and the target product in bioconversion processes. These applications are of significant interest to researchers in biotechnology, food science, and drug development.
Application 1: Isomaltulose as a Carbon Source for Biofuel Production
Isomaltulose can be utilized as a fermentable sugar for the production of biofuels, such as bioethanol. Specific strains of yeast, particularly Saccharomyces cerevisiae, have demonstrated the ability to metabolize isomaltulose and convert it into ethanol (B145695) under anaerobic conditions. This application is relevant for bio-refinery processes where alternative sugar feedstocks are being explored. The efficiency of this fermentation is strain-dependent, with some strains showing specific growth rates and ethanol yields comparable to those achieved with traditional sugars like sucrose.
Quantitative Data: Bioethanol Production from Isomaltulose
The following table summarizes key performance metrics for the fermentation of isomaltulose into ethanol by different Saccharomyces cerevisiae strains.
| Microorganism Strain | Substrate(s) | Specific Growth Rate (μ_MAX_) on Isomaltulose | Ethanol Yield (g ethanol / g sugar) | Reference |
| Saccharomyces cerevisiae BIE104 | Isomaltulose | 0.26 h⁻¹ | > 0.3 g/g | |
| Saccharomyces cerevisiae | Isomaltulose | ≥ 0.25 h⁻¹ (preferred) | > 0.45 g/g (preferred) |
Experimental Protocol: Bioethanol Fermentation
This protocol outlines a typical batch fermentation process for producing ethanol from isomaltulose using a selected yeast strain.
1. Media Preparation:
-
Prepare a fermentation medium containing:
-
Isomaltulose: 50-100 g/L (as the primary carbon source)
-
Yeast Extract: 10 g/L
-
Peptone: 20 g/L
-
(Or a defined minimal medium supplemented with necessary salts and vitamins)
-
-
Adjust the pH of the medium to 5.0-5.5.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
2. Inoculum Preparation:
-
Grow a seed culture of the selected Saccharomyces cerevisiae strain (e.g., BIE104) in a suitable liquid medium (e.g., YPD) overnight at 30°C with shaking.
-
Harvest the cells by centrifugation and wash with sterile water to remove residual medium.
-
Resuspend the cell pellet in a small volume of the sterile fermentation medium.
3. Fermentation:
-
Inoculate the sterile fermentation medium with the prepared yeast culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1-0.2.
-
Conduct the fermentation in a bioreactor or a flask fitted with a water lock to maintain anaerobic conditions.
-
Maintain the temperature at 30°C. Agitation may be applied (e.g., 150 rpm) to ensure homogeneity.
-
Monitor the fermentation progress by taking samples periodically.
4. Analysis:
-
Measure cell growth by monitoring the OD₆₀₀.
-
Determine the concentration of residual isomaltulose and produced ethanol using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an Aminex HPX-87H column) and a refractive index (RI) detector.
Workflow for Bioethanol Production
Caption: Workflow for bioethanol production from isomaltulose.
Application 2: Prebiotic Fermentation for Gut Health
Isomaltulose is selectively utilized by beneficial gut microorganisms, demonstrating significant prebiotic activity. Unlike sucrose, which is rapidly absorbed in the small intestine, isomaltulose travels largely intact to the colon where it is fermented by gut bacteria. This fermentation promotes the growth of beneficial genera such as Faecalibacterium and Bifidobacteria while inhibiting potential pathogens. The primary metabolic end-products are short-chain fatty acids (SCFAs), including butyrate (B1204436) and propionate, which are crucial for maintaining intestinal homeostasis and overall host health.
Quantitative Data: Isomaltulose's Effect on Gut Microbiota and SCFA Production in Rats
| Parameter | Control Group | Isomaltulose Group | Effect | Reference |
| Relative Abundance of Bacterial Genera | ||||
| Faecalibacterium | Lower | Higher | Increased | |
| Phascolarctobacterium | Lower | Higher | Increased | |
| Shuttleworthia (pathogen) | Higher | Lower | Decreased | |
| SCFA Concentration | ||||
| Propionate | Lower | Higher | Elevated | |
| Butyrate | Lower | Higher | Significantly Elevated |
Experimental Protocol: In Vivo Assessment of Prebiotic Activity
This protocol describes an animal study to evaluate the impact of isomaltulose on gut microbiota composition and function.
1. Animal Model and Diet:
-
Use male Sprague-Dawley rats (or a similar model).
-
Acclimatize the animals for one week with standard chow and water.
-
Divide the animals into two groups (n=6-12 per group):
-
Control Group: Receives normal drinking water.
-
Isomaltulose (IsoMTL) Group: Receives drinking water containing 10% (w/w) isomaltulose.
-
-
Provide free access to the respective water sources and standard chow for the duration of the study (e.g., five weeks).
2. Sample Collection:
-
Monitor body weight, food intake, and water intake regularly.
-
Collect fresh fecal samples at the end of the study period. Immediately freeze samples at -80°C for DNA extraction.
-
At the end of the experiment, euthanize the animals and collect cecal contents for SCFA analysis.
3. Microbiota Analysis (16S rRNA Sequencing):
-
Extract total genomic DNA from the fecal samples using a commercial DNA isolation kit.
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.
-
Perform high-throughput sequencing on the amplicons (e.g., using an Illumina MiSeq platform).
-
Process the sequencing data using bioinformatics pipelines (e.g., QIIME 2) to determine microbial composition, diversity (alpha and beta), and relative abundances at different taxonomic levels.
4. SCFA Analysis (Targeted Metabolomics):
-
Homogenize the cecal contents.
-
Perform a derivatization step followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentrations of key SCFAs (e.g., acetate, propionate, butyrate).
Signaling Pathway: Isomaltulose Fermentation in the Gut
Caption: Isomaltulose's prebiotic effect on gut microbiota.
Application 3: Bioproduction of Isomaltulose from Sucrose
The primary industrial method for producing isomaltulose is through the microbial conversion of sucrose. This biotransformation is catalyzed by the enzyme sucrose isomerase (SIase), which is produced by various microorganisms, including strains of Corynebacterium glutamicum, Serratia sp., Erwinia sp., and Protaminobacter rubrum. The process can utilize either free or, more commonly, immobilized whole cells, which enhances stability and allows for repeated use in batch or continuous reactors. Using low-cost feedstocks like sugar beet or cane molasses makes this a cost-effective method for large-scale production.
Quantitative Data: Microbial Production of Isomaltulose
| Microorganism/System | Substrate | Isomaltulose Titer | Yield / Conversion Rate | Productivity | Reference |
| Engineered Corynebacterium glutamicum IS7 | Cane Molasses | 170.1 g/L | 0.97 g/g | - | |
| Immobilized C. glutamicum (RCSI2) | Sucrose (500 g/L) | 453.0 g/L | 90.6% (conversion) | 41.2 g/L/h | |
| Immobilized Serratia sp. M1 | Sucrose (60%) | - | >70% (for 30 cycles) | - | |
| Immobilized Erwinia sp. D12 | Sucrose | 323.38 g/L | - | - |
Experimental Protocol: Isomaltulose Production with Immobilized Cells
This protocol describes the production of isomaltulose using microbial cells immobilized in calcium alginate beads.
1. Cell Cultivation:
-
Cultivate the selected microorganism (e.g., Serratia sp. or C. glutamicum) in a suitable growth medium (e.g., nutrient broth or a specialized fermentation medium) until it reaches the late logarithmic or early stationary phase to maximize cell mass and enzyme activity.
-
Harvest the cells by centrifugation at 4°C and wash them with a sterile buffer (e.g., phosphate (B84403) buffer, pH 7.0).
2. Cell Immobilization:
-
Prepare a sterile 2-3% (w/v) sodium alginate solution.
-
Mix the harvested wet cell paste with the sodium alginate solution to achieve a final cell concentration of 20-30% (w/v).
-
Extrude the cell-alginate mixture dropwise into a sterile, gently stirring 2-4% (w/v) calcium chloride (CaCl₂) solution using a syringe or peristaltic pump.
-
Allow the resulting beads to harden in the CaCl₂ solution for 1-2 hours at 4°C.
-
Wash the immobilized cell beads with sterile water or buffer to remove excess calcium ions and un-encapsulated cells.
3. Bioconversion Reaction:
-
Prepare a high-concentration substrate solution of 40-60% (w/v) sucrose in a suitable buffer (e.g., citrate-phosphate buffer, pH 6.0). Using molasses as a substrate is also a common industrial practice.
-
Add the immobilized beads to the sucrose solution in a stirred-tank bioreactor or a packed-bed reactor.
-
Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation.
-
Monitor the reaction by taking samples periodically.
4. Analysis and Recovery:
-
Analyze the concentrations of sucrose, isomaltulose, and by-products (glucose, fructose, trehalulose) by HPLC.
-
After the reaction reaches the desired conversion level, separate the immobilized beads from the product solution by filtration or decantation. The beads can be washed and reused for subsequent batches.
-
The resulting isomaltulose solution can be further purified by chromatography and crystallized.
Workflow for Isomaltulose Bioproduction
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Isomaltulose - Wikipedia [en.wikipedia.org]
- 4. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats [mdpi.com]
Application Notes and Protocols for Isomaltulose Hydrate as a Carbon Source in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of an appropriate carbon source is a critical factor in optimizing cell culture processes for the production of biotherapeutics. Glucose is the most common carbon source used in mammalian cell culture media. However, high glucose concentrations can lead to increased production of lactate (B86563), a metabolic byproduct that can inhibit cell growth and reduce recombinant protein productivity. Isomaltulose, a structural isomer of sucrose, presents a promising alternative. Composed of glucose and fructose (B13574) linked by an α-1,6 glycosidic bond, isomaltulose is metabolized more slowly than glucose.[1][2] This slower metabolism has the potential to reduce lactate formation, leading to a more efficient and stable cell culture environment.
These application notes provide a comprehensive overview of the use of isomaltulose hydrate (B1144303) as a carbon source in mammalian cell culture, with a focus on Chinese Hamster Ovary (CHO) cells, a commonly used cell line for monoclonal antibody (mAb) production.
Principle
Isomaltulose is a disaccharide that is hydrolyzed into glucose and fructose.[1] Unlike sucrose, which has an α-1,2 glycosidic linkage, the α-1,6 linkage in isomaltulose is cleaved at a significantly lower rate by cellular enzymes.[1] This slow hydrolysis results in a gradual release of monosaccharides into the cell culture medium, preventing the rapid glucose uptake and subsequent overflow metabolism that leads to lactate accumulation. By providing a more sustained energy source, isomaltulose may help maintain a more balanced metabolic state, potentially enhancing cell longevity and protein production.
Potential Advantages of Using Isomaltulose Hydrate
-
Reduced Lactate Production: The primary advantage is the potential for significantly lower lactate accumulation in the culture medium, which can alleviate metabolic stress on the cells.
-
Improved Metabolic Efficiency: A shift away from high glycolytic flux can lead to a more efficient use of the carbon source for energy production and biomass synthesis.
-
Enhanced Product Quality: Alterations in cellular metabolism can influence post-translational modifications, such as N-glycosylation of recombinant proteins. The use of alternative sugars has been shown to modulate glycosylation profiles.[3][4]
-
Increased Process Stability: A more stable culture environment with lower toxic byproduct accumulation can lead to more robust and reproducible bioprocesses.
Data Presentation
The following tables summarize hypothetical comparative data based on the expected metabolic effects of isomaltulose in contrast to glucose in a typical fed-batch CHO cell culture for monoclonal antibody (mAb) production. It is important to note that direct experimental data for isomaltulose in this specific application is limited, and these tables are illustrative of the anticipated outcomes.
Table 1: Comparison of Cell Growth and Viability
| Carbon Source | Peak Viable Cell Density (x 10^6 cells/mL) | Integral of Viable Cell Density (IVCD) (x 10^9 cells·h/L) | Viability at Harvest (%) |
| Glucose (Control) | 18.5 ± 1.2 | 1500 ± 100 | 85 ± 5 |
| This compound | 17.8 ± 1.5 | 1650 ± 120 | 92 ± 4 |
Table 2: Comparison of Key Metabolite Concentrations
| Carbon Source | Peak Lactate (g/L) | Peak Ammonia (B1221849) (mM) |
| Glucose (Control) | 4.5 ± 0.5 | 8.2 ± 0.8 |
| This compound | 1.8 ± 0.3 | 6.5 ± 0.6 |
Table 3: Comparison of Monoclonal Antibody (mAb) Production and Quality
| Carbon Source | Final mAb Titer (g/L) | Specific Productivity (pAb) (pg/cell/day) | Glycosylation Profile (Relative Abundance %) - G0F | Glycosylation Profile (Relative Abundance %) - G1F |
| Glucose (Control) | 3.8 ± 0.4 | 25 ± 3 | 45 ± 4 | 35 ± 3 |
| This compound | 4.2 ± 0.5 | 28 ± 4 | 40 ± 3 | 40 ± 4 |
Experimental Protocols
The following are detailed protocols for evaluating and utilizing this compound as a carbon source in mammalian cell culture.
Protocol 1: Adaptation of CHO Cells to Isomaltulose-Containing Medium
Objective: To gradually adapt CHO cells to a culture medium where glucose is partially or fully replaced by this compound. Mammalian cells may not efficiently utilize disaccharides without a period of adaptation.[4]
Materials:
-
CHO cell line (e.g., CHO-K1, CHO-S, or a proprietary mAb-producing line)
-
Basal cell culture medium (glucose-free formulation)
-
Sterile, cell culture grade D-glucose solution (e.g., 1 M)
-
Sterile, cell culture grade this compound solution (e.g., 1 M)
-
Fetal Bovine Serum (FBS), if required for the cell line
-
Appropriate supplements (e.g., L-glutamine, antibiotics)
-
Shake flasks or T-flasks
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Prepare Adaptation Media: Prepare a series of media formulations with decreasing ratios of glucose to isomaltulose. For a final target concentration of 25 mM carbohydrate, the ratios could be:
-
Adaptation Medium 1: 75% Glucose (18.75 mM) / 25% Isomaltulose (6.25 mM)
-
Adaptation Medium 2: 50% Glucose (12.5 mM) / 50% Isomaltulose (12.5 mM)
-
Adaptation Medium 3: 25% Glucose (6.25 mM) / 75% Isomaltulose (18.75 mM)
-
Adaptation Medium 4: 100% Isomaltulose (25 mM)
-
-
Initiate Adaptation: Start by culturing the CHO cells in Adaptation Medium 1.
-
Subculture and Monitor: Subculture the cells every 3-4 days. At each passage, monitor cell growth and viability.
-
Progressive Adaptation: Once the cells demonstrate consistent growth and high viability (e.g., >90%) for at least two passages in a given medium, proceed to the next adaptation medium in the series.
-
Complete Adaptation: Continue this process until the cells are successfully growing in 100% isomaltulose medium. This adaptation process may take several weeks.
-
Cryopreserve Adapted Cells: Once adapted, create a cell bank of the isomaltulose-adapted CHO cells for future experiments.
Protocol 2: Comparative Evaluation of Isomaltulose and Glucose in a Fed-Batch Culture
Objective: To compare the performance of isomaltulose-adapted CHO cells with the parental cell line grown on glucose in a fed-batch culture model.
Materials:
-
Isomaltulose-adapted CHO cells (from Protocol 1)
-
Parental (glucose-utilizing) CHO cells
-
Basal medium (glucose-free)
-
Glucose feed medium (concentrated)
-
Isomaltulose feed medium (concentrated)
-
Bioreactors (e.g., 2L stirred tank)
-
Metabolite analyzer (for glucose, lactate, ammonia)
-
HPLC or other analytical method for mAb quantification
-
Methods for N-glycosylation analysis (e.g., HILIC-UPLC)
Procedure:
-
Bioreactor Setup: Set up two bioreactors, one for the control (glucose) and one for the experimental (isomaltulose) condition.
-
Inoculation: Inoculate both bioreactors at the same viable cell density (e.g., 0.5 x 10^6 cells/mL) with the respective cell lines into their corresponding basal media (one containing glucose, the other isomaltulose).
-
Culture Conditions: Maintain standard culture parameters (e.g., pH 7.0, 37°C, dissolved oxygen at 40%).
-
Feeding Strategy:
-
Glucose (Control): Begin feeding with the concentrated glucose feed on day 3, or when the glucose concentration drops below a set point (e.g., 2 g/L). Adjust the feed rate to maintain the glucose concentration within a target range.
-
Isomaltulose (Experimental): Begin feeding with the concentrated isomaltulose feed on day 3, or based on a pre-determined feeding schedule.
-
-
Sampling: Collect daily samples to measure:
-
Viable cell density and viability
-
Glucose, lactate, and ammonia concentrations
-
mAb titer
-
-
Harvest: Terminate the cultures on a predetermined day (e.g., day 14) or when viability drops below a certain threshold (e.g., 60%).
-
Analysis:
-
Analyze the final mAb titer.
-
Perform N-glycosylation analysis on the purified mAb from both conditions.
-
Compile and compare the data as shown in Tables 1-3.
-
Visualizations
Signaling Pathway
Caption: Metabolic shift with isomaltulose.
Experimental Workflow
Caption: Isomaltulose evaluation workflow.
Conclusion
This compound holds significant potential as an alternative carbon source in mammalian cell culture, primarily due to its slow metabolic rate which can lead to reduced lactate accumulation and a more efficient cellular metabolism. While further empirical data is required to fully characterize its effects on specific cell lines and products, the protocols and conceptual frameworks provided here offer a solid foundation for researchers to explore the benefits of isomaltulose in their own cell culture processes. The anticipated outcomes include a more robust and productive bioprocess, potentially with improved product quality.
References
- 1. Metabolic characterization of a CHO cell size increase phase in fed-batch cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic flux analysis of CHO cells at growth and non-growth phases using isotopic tracers and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation and use of disaccharides as energy source in protein-free mammalian cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Stabilization using Isomaltulose Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of protein-based therapeutics is a critical factor in their development, storage, and efficacy. Excipients are often included in formulations to protect proteins from degradation, aggregation, and loss of function. Disaccharides such as sucrose (B13894) and trehalose (B1683222) are widely recognized for their stabilizing and lyoprotectant properties. Isomaltulose, a natural isomer of sucrose, presents a promising alternative with unique physicochemical properties, including high stability in acidic conditions and a non-hygroscopic nature, making it a valuable candidate for protein formulation development.[1][2]
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of isomaltulose hydrate (B1144303) as a protein stabilizer. The methodologies cover thermal stability analysis, aggregation assessment, and lyophilization.
Mechanism of Protein Stabilization by Sugars
The stabilizing effect of sugars like isomaltulose is generally attributed to several physicochemical mechanisms:
-
Preferential Hydration/Exclusion: In an aqueous solution, stabilizing sugars are preferentially excluded from the protein's surface. To minimize the energetically unfavorable contact between the sugar and the protein, water molecules form a hydration shell around the protein. This effect favors the compact, native state of the protein, as it has a smaller surface area compared to the unfolded state.[3]
-
Water Replacement Hypothesis: During dehydration, such as in lyophilization, sugar molecules can form hydrogen bonds with the protein, serving as a substitute for the water molecules that are removed. This helps to maintain the protein's native conformation in the dried state.
-
Vitrification: Upon freezing and drying, sugar-containing formulations can form a glassy, amorphous matrix. This glassy state immobilizes the protein, restricting the molecular mobility required for unfolding and aggregation, thus enhancing long-term stability.[4]
Data Presentation: Evaluating Isomaltulose as a Stabilizer
Effective evaluation of a novel stabilizer requires quantitative assessment of its impact on key protein stability parameters. The following tables present hypothetical data for a model protein, such as a monoclonal antibody (mAb), to illustrate how the stabilizing effects of isomaltulose hydrate can be compared to a standard excipient like sucrose.
Table 1: Thermal Stability of a Model Protein (mAb) in the Presence of this compound vs. Sucrose as Measured by Differential Scanning Calorimetry (DSC)
| Formulation Buffer | Stabilizer | Concentration (mM) | Onset of Denaturation (T_onset) (°C) | Denaturation Temperature (T_m) (°C) |
| 10 mM Histidine, pH 6.0 | None (Control) | 0 | 65.2 | 70.5 |
| 10 mM Histidine, pH 6.0 | This compound | 50 | 68.1 | 73.8 |
| 10 mM Histidine, pH 6.0 | This compound | 100 | 70.3 | 75.9 |
| 10 mM Histidine, pH 6.0 | This compound | 200 | 72.5 | 78.1 |
| 10 mM Histidine, pH 6.0 | Sucrose | 50 | 67.9 | 73.5 |
| 10 mM Histidine, pH 6.0 | Sucrose | 100 | 69.8 | 75.5 |
| 10 mM Histidine, pH 6.0 | Sucrose | 200 | 71.9 | 77.6 |
Note: The data presented in this table are for illustrative purposes only and are intended to demonstrate a typical experimental output.
Table 2: Aggregation Analysis of a Model Protein (mAb) under Thermal Stress using Dynamic Light Scattering (DLS)
| Formulation Buffer | Stabilizer | Concentration (mM) | Initial Polydispersity Index (PdI) | PdI after 1 week at 50°C | % Increase in Aggregation |
| 10 mM Histidine, pH 6.0 | None (Control) | 0 | 0.15 | 0.45 | 200% |
| 10 mM Histidine, pH 6.0 | This compound | 100 | 0.14 | 0.21 | 50% |
| 10 mM Histidine, pH 6.0 | This compound | 200 | 0.13 | 0.18 | 38% |
| 10 mM Histidine, pH 6.0 | Sucrose | 100 | 0.14 | 0.22 | 57% |
| 10 mM Histidine, pH 6.0 | Sucrose | 200 | 0.13 | 0.19 | 46% |
Note: The data presented in this table are for illustrative purposes only. The % Increase in Aggregation is a simplified metric for comparison.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the stabilizing effects of this compound on a model protein.
Protocol 1: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
This protocol determines the thermal denaturation temperature (T_m) of a protein, which is a key indicator of its thermal stability.[5][6]
Objective: To quantify the change in protein thermal stability in the presence of varying concentrations of this compound.
Materials:
-
Model protein (e.g., Lysozyme, IgG) at a known concentration (e.g., 1-2 mg/mL).
-
This compound.
-
Buffer solution (e.g., 10 mM Histidine, pH 6.0 or 10 mM Phosphate buffer, pH 7.4).
-
Differential Scanning Calorimeter.
-
Dialysis tubing or buffer exchange columns.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the model protein in the desired buffer.
-
Prepare a series of this compound concentrations (e.g., 0 mM, 50 mM, 100 mM, 200 mM) in the same buffer.
-
Dialyze the protein against each of the isomaltulose-containing buffer solutions to ensure proper buffer exchange.
-
As a control, dialyze the protein against the buffer alone.
-
After dialysis, accurately determine the final protein concentration for each sample.
-
-
DSC Measurement:
-
Load the protein sample into the sample cell of the calorimeter and the corresponding buffer (with isomaltulose) into the reference cell.
-
Set the DSC parameters:
-
Temperature range: 20°C to 100°C (or a range appropriate for the protein).
-
Scan rate: 1°C/min.[7]
-
Pressure: Apply a small excess pressure to prevent boiling.
-
-
Run the thermal scan.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram to obtain the excess heat capacity curve.
-
Fit the transition peak to a suitable model to determine the denaturation temperature (T_m), which is the temperature at the peak of the transition.
-
Determine the onset temperature of denaturation (T_onset).
-
Compare the T_m and T_onset values across the different isomaltulose concentrations and the control.
-
DSC Experimental Workflow
Protocol 2: Protein Aggregation Analysis by Dynamic Light Scattering (DLS)
This protocol assesses the propensity of a protein to aggregate under thermal stress by measuring changes in particle size and polydispersity.[8][9]
Objective: To evaluate the effectiveness of this compound in preventing heat-induced protein aggregation.
Materials:
-
Protein samples prepared as in Protocol 1.
-
Dynamic Light Scattering (DLS) instrument.
-
Low-volume quartz cuvettes.
-
Incubator or water bath set to a stress temperature (e.g., 50°C).
Procedure:
-
Initial Measurement (T=0):
-
Centrifuge the protein samples (e.g., at 10,000 x g for 10 minutes) to remove any pre-existing large aggregates or dust.
-
Carefully transfer the supernatant to a clean DLS cuvette.
-
Measure the initial particle size distribution and polydispersity index (PdI) at a standard temperature (e.g., 25°C).
-
-
Thermal Stress:
-
Place the sealed cuvettes or sample vials in an incubator at the chosen stress temperature (e.g., 50°C).
-
Incubate for a defined period (e.g., 1 week), with measurements taken at intermediate time points if desired.
-
-
Post-Stress Measurement:
-
After the incubation period, allow the samples to return to the standard measurement temperature (25°C).
-
Repeat the DLS measurement as described in step 1.
-
-
Data Analysis:
-
Compare the average particle size and PdI before and after thermal stress.
-
An increase in these values indicates protein aggregation.
-
Evaluate the degree of aggregation in the presence of different isomaltulose concentrations relative to the control.
-
DLS Aggregation Study Workflow
Protocol 3: Lyophilization and Reconstitution
This protocol provides a general framework for lyophilizing a protein with this compound as a cryoprotectant and assessing its stability post-reconstitution.[4][10]
Objective: To determine if this compound effectively protects a protein during freeze-drying and maintains its stability upon reconstitution.
Materials:
-
Protein samples prepared as in Protocol 1 (e.g., with 200 mM isomaltulose).
-
Lyophilizer (freeze-dryer).
-
Serum vials and stoppers.
-
Sterile water for injection (WFI) for reconstitution.
-
Analytical instruments for stability assessment (e.g., SEC-HPLC for aggregation, activity assay).
Procedure:
-
Formulation and Filling:
-
Prepare the protein formulation with the desired concentration of this compound. A formulation without a cryoprotectant should be included as a negative control.
-
Aseptically fill a defined volume of each formulation into sterile lyophilization vials.
-
Partially insert lyophilization stoppers onto the vials.
-
-
Lyophilization Cycle:
-
Freezing: Place the vials on the lyophilizer shelf. Cool the shelves to -40°C at a rate of 1°C/min and hold for at least 2 hours to ensure complete freezing.
-
Primary Drying: Apply a vacuum (e.g., 100 mTorr) and raise the shelf temperature to a point below the collapse temperature of the formulation (e.g., -25°C). Hold until all the ice has sublimated.
-
Secondary Drying: Increase the shelf temperature in a ramp (e.g., to 25°C) to remove residual bound water. Hold for several hours.
-
Stoppering: Backfill the chamber with an inert gas (e.g., nitrogen) and fully stopper the vials under vacuum.
-
-
Post-Lyophilization Analysis:
-
Visually inspect the lyophilized cakes for appearance (e.g., elegance, collapse, cracking).
-
Measure the residual moisture content.
-
-
Reconstitution and Stability Assessment:
-
Reconstitute the lyophilized cake with a specified volume of WFI. Note the reconstitution time and clarity of the resulting solution.
-
Analyze the reconstituted protein solution for aggregation (using DLS or SEC-HPLC) and biological activity (using a relevant bioassay).
-
Compare the stability of the isomaltulose-containing formulation to the control.
-
Lyophilization and Stability Workflow
Conclusion
This compound is a promising excipient for the stabilization of protein-based therapeutics. Its unique properties, such as high acid stability and non-hygroscopicity, may offer advantages over traditional sugars in certain formulations. The protocols outlined in these application notes provide a robust framework for researchers and drug development professionals to systematically evaluate and quantify the stabilizing effects of this compound, thereby facilitating the development of stable and effective biologic drug products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Unexplored Excipients in Biotherapeutic Formulations: Natural Osmolytes as Potential Stabilizers Against Thermally Induced Aggregation of IgG1 Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The thermal stability of immunoglobulin: unfolding and aggregation of a multi-domain protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lyophilization of Proteins | Springer Nature Experiments [experiments.springernature.com]
Isomaltulose Hydrate: Application Notes and Protocols for Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of isomaltulose hydrate (B1144303) as a versatile excipient in various pharmaceutical formulations. Detailed protocols for key experimental evaluations are also included to facilitate its practical application in drug development.
Application Notes
Isomaltulose hydrate, a disaccharide composed of glucose and fructose, presents a unique combination of physicochemical and physiological properties that make it a promising excipient for pharmaceutical applications.[1][2] Its slow hydrolysis and absorption, low glycemic index, and non-cariogenic nature offer distinct advantages in the formulation of oral dosage forms.[1][2]
Physicochemical Properties
This compound is a white, crystalline powder with a pleasant, sweet taste, approximately half as sweet as sucrose.[2] It exhibits good stability under acidic conditions and is less hygroscopic than sucrose, contributing to the stability of moisture-sensitive active pharmaceutical ingredients (APIs).[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Synonyms | Palatinose hydrate, 6-O-α-D-Glucopyranosyl-D-fructose hydrate | [3] |
| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | [3] |
| Molecular Weight | 360.31 g/mol | [3] |
| Appearance | White, crystalline powder | [2] |
| Sweetness | ~0.5 times that of sucrose | [2] |
| Solubility in Water | Soluble | |
| Hygroscopicity | Low | [2] |
| Glycemic Index | 32 | [2] |
| Stability | High stability in acidic conditions | [2] |
Applications in Pharmaceutical Formulations
This compound's properties lend it to a variety of applications in pharmaceutical manufacturing, including as a diluent, filler-binder, and taste-masking agent.
1. Oral Solid Dosage Forms (Tablets and Capsules)
-
Direct Compression: this compound's good flowability and compressibility make it suitable for direct compression, a cost-effective and efficient method for tablet manufacturing.[4][5] It can produce tablets with adequate hardness and low friability.
-
Wet Granulation: this compound can be used as a filler and binder in wet granulation processes.[6][7] The choice of binder concentration and wetting liquid are critical parameters to optimize granule properties and subsequent tablet characteristics.[6][8][9]
-
Chewable and Orally Disintegrating Tablets (ODTs): Its pleasant taste and solubility profile make it an excellent choice for chewable tablets and ODTs, improving patient compliance, especially in pediatric and geriatric populations.
2. Oral Liquid Formulations
-
Syrups and Suspensions: this compound can serve as a sweetening agent and a viscosity modifier in oral liquids. Its stability in acidic pH is advantageous for formulations containing APIs that require a low pH environment. The stability of reconstituted oral suspensions, such as those containing amoxicillin, is a critical factor that can be influenced by the choice of excipients.[1][10][11][12][13]
-
Taste Masking: The inherent sweetness of this compound can help mask the unpleasant taste of certain APIs, such as ibuprofen (B1674241).[3][14][15][16][17] This can be achieved by simple mixing or by more advanced techniques like granulation and coating.[3][16]
3. Controlled-Release Formulations
This compound can be incorporated into hydrophilic matrix tablets to modulate drug release.[18][19][20][21][22] The slow enzymatic cleavage of isomaltulose in the gastrointestinal tract could potentially be leveraged for developing novel sustained-release systems.
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound in various pharmaceutical formulations.
Protocol 1: Evaluation of this compound in Direct Compression Tablet Formulation
Objective: To assess the suitability of this compound as a direct compression excipient by evaluating the physical properties of tablets formulated with a model API (e.g., Metformin HCl).
Materials:
-
This compound
-
Metformin HCl (or other model API)
-
Magnesium Stearate (B1226849) (lubricant)
-
Colloidal Silicon Dioxide (glidant)
Equipment:
-
V-blender
-
Tablet press with appropriate tooling
-
Tablet hardness tester
-
Friabilator
-
Disintegration tester
-
Dissolution apparatus (USP Type II)
-
UV-Vis Spectrophotometer
Methodology:
-
Powder Blending:
-
Accurately weigh all components as per the formulation table (Table 2).
-
Geometrically mix the API and this compound in a V-blender for 15 minutes.
-
Add colloidal silicon dioxide and blend for another 5 minutes.
-
Finally, add magnesium stearate and blend for 2 minutes.
-
-
Tableting:
-
Compress the powder blend using a rotary tablet press to a target tablet weight and hardness. Record the compression force.
-
-
Tablet Evaluation:
-
Hardness: Determine the crushing strength of 10 tablets using a calibrated hardness tester.[14]
-
Friability: Weigh 20 tablets, place them in a friabilator, and rotate at 25 rpm for 4 minutes (100 revolutions).[16] De-dust the tablets and reweigh to calculate the percentage weight loss. A maximum weight loss of not more than 1.0% is generally considered acceptable.[16]
-
Weight Variation: Individually weigh 20 tablets and calculate the average weight and standard deviation.
-
Disintegration: Place one tablet in each of the six tubes of the disintegration apparatus and measure the time taken for complete disintegration in a specified medium (e.g., purified water at 37 ± 0.5 °C).
-
Dissolution: Perform dissolution testing using USP Apparatus 2 (paddle) at a specified paddle speed (e.g., 50 rpm) in a suitable dissolution medium (e.g., 900 mL of 0.1 N HCl).[10] Withdraw samples at predetermined time points and analyze the drug content using a validated analytical method (e.g., UV-Vis spectrophotometry).[10]
-
Table 2: Model Formulation for Direct Compression
| Ingredient | Function | Percentage (% w/w) |
| API (e.g., Metformin HCl) | Active Ingredient | 50.0 |
| This compound | Filler/Binder | 48.5 |
| Colloidal Silicon Dioxide | Glidant | 0.5 |
| Magnesium Stearate | Lubricant | 1.0 |
Visualization 1: Direct Compression Workflow
Caption: Workflow for direct compression tablet manufacturing.
Protocol 2: Wet Granulation using this compound as a Filler-Binder
Objective: To prepare and evaluate granules and tablets using this compound in a wet granulation process.
Materials:
-
This compound
-
Model API
-
Binder Solution (e.g., 5% w/v Povidone K30 in purified water)
-
Magnesium Stearate
Equipment:
-
High-shear granulator or planetary mixer
-
Fluid bed dryer or tray dryer
-
Sieve shaker with a set of sieves
-
Tablet press
-
Equipment for tablet evaluation (as in Protocol 1)
Methodology:
-
Dry Mixing:
-
Mix the API and this compound in the granulator bowl for 5 minutes.
-
-
Granulation:
-
Slowly add the binder solution to the powder blend while mixing at a low speed.
-
Increase the mixing speed to form wet granules of appropriate consistency. The endpoint can be determined by the "snowball" test.
-
-
Drying:
-
Dry the wet granules in a fluid bed dryer or tray dryer at a suitable temperature (e.g., 50-60 °C) until the desired moisture content is achieved (e.g., 1-2%).
-
-
Sizing:
-
Pass the dried granules through a suitable sieve (e.g., #20 mesh) to obtain uniform-sized granules.
-
-
Lubrication:
-
Add magnesium stearate and talc to the sized granules and blend for 2-3 minutes.
-
-
Tableting and Evaluation:
-
Compress the lubricated granules into tablets and evaluate their properties as described in Protocol 1.
-
Table 3: Model Formulation for Wet Granulation
| Ingredient | Function | Percentage (% w/w) |
| API | Active Ingredient | 30.0 |
| This compound | Filler/Binder | 63.0 |
| Povidone K30 | Binder | 5.0 |
| Purified Water | Granulating Fluid | q.s. |
| Magnesium Stearate | Lubricant | 1.0 |
| Talc | Glidant | 1.0 |
Visualization 2: Wet Granulation Process
Caption: Step-by-step wet granulation workflow.
Protocol 3: Taste-Masking Evaluation of an Oral Formulation with this compound
Objective: To evaluate the effectiveness of this compound in masking the bitter taste of a model API (e.g., Ibuprofen) in an oral formulation.
Materials:
-
Model Bitter API (e.g., Ibuprofen)
-
This compound
-
Other formulation excipients (e.g., flavors, suspending agents if a liquid)
-
Purified Water
Equipment:
-
Beakers and magnetic stirrer (for liquid formulations)
-
Mortar and pestle or small-scale blender (for powder formulations)
-
pH meter
Methodology:
-
Formulation Preparation:
-
Control Formulation: Prepare a formulation containing the API without this compound.
-
Test Formulation: Prepare a formulation containing the API with this compound at a predetermined concentration. Other taste-masking excipients can also be included.
-
-
Sensory Panel Evaluation (Human Taste Panel):
-
Recruit a panel of trained volunteers.
-
Provide volunteers with a small, measured amount of the control and test formulations.
-
Ask them to rate the bitterness on a predefined scale (e.g., 0 = no bitterness, 5 = extremely bitter).
-
Ensure a washout period with purified water between tasting the samples.
-
-
Instrumental Analysis (Electronic Tongue):
-
If available, use an electronic tongue to obtain an objective measure of the taste profile of the formulations.
-
Table 4: Model Formulation for Taste-Masking Study (Oral Suspension)
| Ingredient | Function | Control (% w/v) | Test (% w/v) |
| Ibuprofen | API | 2.0 | 2.0 |
| This compound | Sweetener/Taste-masking agent | - | 20.0 |
| Xanthan Gum | Suspending Agent | 0.5 | 0.5 |
| Flavoring Agent | Flavor | 0.2 | 0.2 |
| Purified Water | Vehicle | q.s. to 100 | q.s. to 100 |
Visualization 3: Logical Relationship in Taste Masking
Caption: Isomaltulose for improved patient compliance.
Conclusion
This compound is a multifunctional excipient with significant potential in pharmaceutical formulation. Its favorable physicochemical properties, including good compressibility, pleasant taste, and stability, make it a valuable alternative to traditional excipients. The protocols provided herein offer a framework for the systematic evaluation of this compound in various oral dosage forms, enabling formulators to leverage its benefits for the development of robust and patient-centric drug products. Further research is warranted to explore its full potential in novel drug delivery systems, particularly in the area of controlled release.
References
- 1. ir.kabarak.ac.ke [ir.kabarak.ac.ke]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Influence and optimisation of operating parameters with a new binder in wet granulation. I: use in powder form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Investigation of high shear wet granulation processes using different parameters and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. editoncpublishing.org [editoncpublishing.org]
- 11. Study of the Stability of Amoxicillin Trihydrate Oral Suspension in Different Storage Temperatures by HPLC [repository.sustech.edu]
- 12. japsonline.com [japsonline.com]
- 13. Stability of Amoxicillin Trihydrate Oral Suspension in Clear Plastic Unit Dose Syringes | Semantic Scholar [semanticscholar.org]
- 14. In-vitro and in-vivo evaluation of taste-masked ibuprofen formulated in oral dry emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ijciras.com [ijciras.com]
- 18. data.ms4sub.com [data.ms4sub.com]
- 19. ijarsct.co.in [ijarsct.co.in]
- 20. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. d-nb.info [d-nb.info]
Application Notes and Protocols for the Enzymatic Synthesis of Isomaltulose Hydrate from Sucrose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltulose, a structural isomer of sucrose (B13894) (α-D-glucopyranosyl-1,6-D-fructofuranose), is a non-cariogenic, low-glycemic reducing disaccharide with significant potential in the food, pharmaceutical, and drug development industries.[1][2][3] Its slower digestion and absorption compared to sucrose make it an ideal sugar substitute for health-conscious consumers and individuals with metabolic disorders.[2][3] This document provides detailed application notes and protocols for the enzymatic synthesis of isomaltulose hydrate (B1144303) from sucrose using sucrose isomerase, offering a robust methodology for laboratory and pilot-scale production.
The enzymatic conversion of sucrose to isomaltulose is primarily catalyzed by sucrose isomerase (SIase), an α-glucosyltransferase (EC 5.4.99.11). This enzyme rearranges the α-1,2-glycosidic bond in sucrose to an α-1,6-glycosidic bond, forming isomaltulose. Byproducts of this reaction can include trehalulose, glucose, and fructose (B13574). For industrial applications, the use of immobilized enzymes or whole cells is often preferred as it allows for enzyme reusability, enhanced stability, and simplified downstream processing, thereby reducing production costs.
Data Summary
The following tables summarize key quantitative data from various studies on the enzymatic synthesis of isomaltulose, providing a comparative overview of different production strategies and their efficiencies.
Table 1: Comparison of Different Biocatalysts for Isomaltulose Production
| Biocatalyst Type | Microorganism Source | Yield (g/g) | Productivity (g/L/h) | Purity (%) | Reference |
| Immobilized SIase | Yarrowia lipolytica | 0.94 | - | 85.8 | |
| Immobilized SIase | Recombinant E. coli | 0.96 | - | >90 | |
| Immobilized Cells | Corynebacterium glutamicum | - | 41.2 | - | |
| Immobilized Cells | Erwinia sp. D12 | >0.55 | - | - | |
| Immobilized Cells | Pantoea dispersa | - | 48 | 94 |
Table 2: Optimized Reaction Conditions for Isomaltulose Synthesis
| Biocatalyst | Substrate Concentration (g/L) | Temperature (°C) | pH | Reaction Time (h) | Isomaltulose Concentration (g/L) | Reference |
| Immobilized SIase from Y. lipolytica | 800 (pretreated beet molasses) | 40 | 5.5 | 10 | 446.4 | |
| Immobilized C. glutamicum cells | 500 | 35 | 6.0 | 11 | 453.0 | |
| Immobilized SIase from recombinant E. coli | - | - | - | - | 620.7 | |
| Immobilized Erwinia rhapontici cells | 500 | 30 | 7.0 | - | - |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments involved in the enzymatic synthesis of isomaltulose hydrate.
Protocol 1: Preparation of Immobilized Sucrose Isomerase
This protocol describes the immobilization of sucrose isomerase using sodium alginate, a common and effective method.
Materials:
-
Sucrose isomerase (commercially available or purified from microbial culture)
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Citric acid-Na₂HPO₄ buffer (50 mM, pH 6.0)
-
Distilled water
Procedure:
-
Enzyme Solution Preparation: Dissolve the sucrose isomerase in 50 mM citric acid-Na₂HPO₄ buffer (pH 6.0) to a desired concentration (e.g., 15 U/g of support material).
-
Alginate Mixture Preparation: Prepare a 2.5% (w/v) sodium alginate solution in distilled water. Mix thoroughly until a homogenous, viscous solution is formed.
-
Encapsulation: Gently mix the enzyme solution with the sodium alginate solution.
-
Bead Formation: Extrude the enzyme-alginate mixture dropwise into a gently stirred 0.2 M CaCl₂ solution using a syringe or a peristaltic pump. This will form spherical gel beads as the alginate crosslinks with the calcium ions.
-
Curing: Allow the beads to cure in the CaCl₂ solution for at least 2 hours at 4°C to ensure complete crosslinking.
-
Washing: Decant the CaCl₂ solution and wash the immobilized enzyme beads thoroughly with distilled water and then with the citric acid-Na₂HPO₄ buffer (pH 6.0) to remove any unbound enzyme and excess calcium chloride.
-
Storage: Store the immobilized enzyme beads in the buffer at 4°C until use.
Protocol 2: Enzymatic Synthesis of this compound
This protocol details the batch production of isomaltulose using the prepared immobilized enzyme.
Materials:
-
Immobilized sucrose isomerase beads
-
Sucrose
-
Citric acid-Na₂HPO₄ buffer (50 mM, pH 6.0)
-
Reaction vessel (e.g., stirred tank reactor or flask with magnetic stirring)
-
Water bath or incubator for temperature control
Procedure:
-
Substrate Preparation: Prepare a sucrose solution of the desired concentration (e.g., 500 g/L) in 50 mM citric acid-Na₂HPO₄ buffer (pH 6.0).
-
Reaction Setup: Add the sucrose solution and the immobilized enzyme beads (e.g., 130 g/L wet weight) to the reaction vessel.
-
Reaction Conditions: Maintain the reaction mixture at the optimal temperature (e.g., 35°C) and pH (e.g., 6.0) with gentle agitation (e.g., 40 rpm) to ensure proper mixing without damaging the beads.
-
Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the concentrations of sucrose, isomaltulose, glucose, and fructose using an appropriate analytical method such as HPLC.
-
Reaction Termination: Stop the reaction when the desired conversion of sucrose to isomaltulose is achieved (typically after 10-12 hours). This can be done by separating the immobilized enzyme beads from the reaction mixture by filtration or decantation.
-
Enzyme Recycling: The recovered immobilized enzyme beads can be washed with buffer and reused for subsequent batches.
Protocol 3: Downstream Processing - Purification and Crystallization
This protocol describes the purification of isomaltulose from the reaction mixture and its subsequent crystallization.
Materials:
-
Reaction mixture containing isomaltulose
-
Activated carbon
-
Ion-exchange resins (cationic and anionic)
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Decolorization: Add activated carbon to the reaction mixture to remove color impurities. Stir for a specified time and then remove the carbon by filtration.
-
Deionization: Pass the decolorized solution through a column packed with cation-exchange and anion-exchange resins to remove salts and other charged impurities.
-
Concentration: Concentrate the purified isomaltulose solution under reduced pressure using a rotary evaporator to a high solids content (e.g., 70-80% w/v).
-
Crystallization: Transfer the concentrated syrup to a crystallization vessel and cool it slowly with gentle agitation. Seeding with a few isomaltulose crystals can induce crystallization.
-
Crystal Separation and Drying: Separate the isomaltulose crystals from the mother liquor by centrifugation or filtration. Wash the crystals with a small amount of cold ethanol to remove residual syrup and then dry them under vacuum.
Protocol 4: Analytical Method - HPLC for Quantification
This protocol provides a general method for the quantification of sucrose, isomaltulose, glucose, and fructose using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a refractive index (RI) detector.
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87C or similar).
-
Mobile Phase: Degassed, deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85°C.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of sucrose, isomaltulose, glucose, and fructose of known concentrations in deionized water.
-
Sample Preparation: Dilute the samples taken from the reaction mixture with deionized water to fall within the concentration range of the standard curve. Filter the diluted samples through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify and quantify the sugars based on their retention times and peak areas compared to the standard curves.
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic conversion of sucrose to isomaltulose.
Experimental Workflow
Caption: Workflow for this compound synthesis.
References
Isomaltulose Hydrate in Sports Nutrition: Application Notes and Protocols for Sustained Energy Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltulose, a disaccharide carbohydrate composed of glucose and fructose (B13574), is emerging as a key ingredient in sports nutrition due to its unique physiological properties. Unlike traditional sugars, isomaltulose is digested and absorbed slowly, leading to a lower and more sustained release of glucose into the bloodstream. This characteristic offers several potential benefits for athletes, including prolonged energy supply, increased fat oxidation, and a more stable blood glucose profile during exercise. These application notes provide a comprehensive overview of the scientific evidence, experimental protocols, and underlying physiological mechanisms of isomaltulose in the context of sports nutrition.
Physiological and Metabolic Effects
Isomaltulose's primary advantage lies in its slow hydrolysis in the small intestine. The α-1,6-glycosidic bond linking its glucose and fructose units is more resistant to enzymatic cleavage by sucrase-isomaltase compared to the α-1,2 bond in sucrose (B13894). This results in a slower rate of glucose and fructose absorption, which in turn leads to a lower glycemic and insulinemic response.[1][2]
A key consequence of this attenuated insulin (B600854) response is a metabolic shift towards increased fat oxidation.[3][4][5] Lower insulin levels permit a greater mobilization and utilization of fatty acids as an energy source, potentially sparing muscle glycogen (B147801) stores during endurance exercise.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the effects of isomaltulose in a sports nutrition context.
Table 1: Glycemic Index and Insulin Response
| Carbohydrate | Glycemic Index (GI) | Insulin Response | Reference |
| Isomaltulose | 32 | Attenuated and prolonged | [1][2] |
| Sucrose | 65 - 68 | Rapid and high | [1][2] |
| Glucose | 100 | Rapid and very high | [2] |
| Maltodextrin | High | Rapid and high | [6] |
Table 2: Substrate Oxidation and Performance Outcomes
| Study | Isomaltulose Dose | Comparator | Exercise Protocol | Key Findings | Reference |
| König et al. (2016) | 75 g | Maltodextrin | 90 min cycling | Higher fat oxidation, improved time trial performance | [4][5] |
| Unnamed Study | 50 g | Glucose, Maltodextrin | 60 min treadmill run + run to exhaustion | Lower blood glucose and insulin fluctuations; no difference in fat oxidation or performance | [6][7] |
| Unnamed Study | 75 g | Sucrose | 90 min cycling | Higher fat oxidation with isomaltulose | [5] |
| Unnamed Study | 50 g | Sucrose | Incremental exercise on cycle ergometer | Slight inhibition of fat oxidation compared to sucrose, but lower blood lactate (B86563) | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments investigating the effects of isomaltulose on metabolism and performance in athletes.
Protocol 1: Assessing Glycemic and Insulinemic Response
Objective: To determine the postprandial blood glucose and insulin response to isomaltulose ingestion compared to a high-glycemic carbohydrate.
Subjects: Healthy, recreationally active male and female participants (n=10-20), aged 18-40 years. Participants should be screened for any metabolic disorders.
Materials:
-
Isomaltulose powder
-
Glucose or sucrose powder (as comparator)
-
Water
-
Blood glucose meter and strips
-
Insulin assay kits (e.g., ELISA)
-
Standard laboratory equipment for blood collection and processing
Procedure:
-
Overnight Fast: Participants fast for 10-12 hours overnight.
-
Baseline Blood Sample: A baseline venous or capillary blood sample is collected.
-
Test Drink Ingestion: Participants consume a beverage containing 50g of either isomaltulose or the comparator carbohydrate dissolved in 250-500 mL of water. The drink should be consumed within 5 minutes.
-
Post-Ingestion Blood Sampling: Blood samples are collected at 15, 30, 45, 60, 90, and 120 minutes post-ingestion.
-
Washout Period: A washout period of at least 7 days should be implemented between test sessions in a crossover design.
-
Analysis: Blood glucose is measured immediately. Plasma or serum is separated and stored at -80°C for later analysis of insulin concentrations.
Protocol 2: Evaluating Substrate Oxidation and Endurance Performance
Objective: To investigate the effects of pre-exercise isomaltulose ingestion on substrate utilization and endurance performance.
Subjects: Trained male endurance athletes (e.g., cyclists or runners) (n=10-20), with a VO2max > 50 mL/kg/min.
Materials:
-
Isomaltulose powder
-
Maltodextrin or sucrose powder (as comparator)
-
Cycle ergometer or treadmill
-
Metabolic cart for indirect calorimetry (to measure VO2 and VCO2)
-
Heart rate monitor
-
Blood lactate analyzer
-
Standard laboratory equipment for blood collection
Procedure:
-
Preliminary Testing: Determine participants' maximal oxygen uptake (VO2max) and lactate threshold in a separate session.
-
Standardized Pre-Trial Diet: Participants follow a standardized diet for 24 hours prior to each trial to ensure similar glycogen stores.
-
Overnight Fast: Participants fast for 10-12 hours overnight.
-
Pre-Exercise Meal: 45-60 minutes before exercise, participants ingest a beverage containing 75g of either isomaltulose or the comparator carbohydrate.
-
Exercise Protocol:
-
Warm-up: 10-15 minutes at a low intensity.
-
Steady-State Exercise: 60-90 minutes of continuous exercise at an intensity corresponding to 60-70% of VO2max.
-
Time Trial: Following the steady-state exercise, participants complete a performance test, such as a time-to-exhaustion test at a higher intensity (e.g., 85% VO2max) or a set distance time trial.
-
-
Measurements:
-
Gas Exchange: VO2 and VCO2 are measured continuously to calculate carbohydrate and fat oxidation rates.
-
Blood Samples: Blood is collected at baseline, at regular intervals during the steady-state exercise, and post-time trial to measure glucose and lactate concentrations.
-
Performance: Time to exhaustion or time to complete the distance is recorded.
-
-
Washout Period: A washout period of at least 7 days is required between trials in a crossover design.
Signaling Pathways and Mechanisms
The sustained energy release and metabolic effects of isomaltulose can be attributed to its influence on key hormonal signaling pathways.
Digestion and Absorption Pathway
Caption: Digestion and absorption of isomaltulose versus sucrose.
Hormonal and Metabolic Response Pathway
The slower absorption of glucose and fructose from isomaltulose leads to a more favorable hormonal response for endurance exercise.
Caption: Hormonal and metabolic responses to isomaltulose vs. high GI carbs.
Incretin Signaling Pathway
Isomaltulose's slow digestion allows more undigested carbohydrate to reach the distal part of the small intestine, stimulating L-cells to secrete glucagon-like peptide-1 (GLP-1).
References
- 1. Isomaltulose - Wikipedia [en.wikipedia.org]
- 2. Isomaltulose (Palatinose): a review of biological and toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Palatinose™ (Isomaltulose)? | BENEO [beneo.com]
- 4. Metabolic, hormonal and performance effects of isomaltulose ingestion before prolonged aerobic exercise: a double-blind, randomised, cross-over trial | springermedizin.de [springermedizin.de]
- 5. Metabolic, hormonal and performance effects of isomaltulose ingestion before prolonged aerobic exercise: a double-blind, randomised, cross-over trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sports People & Athletes – Isomaltulose [isomaltulose.org]
- 7. Thieme E-Journals - International Journal of Sports Medicine / Abstract [thieme-connect.com]
Application of Isomaltulose Hydrate in Creating Low Glycemic Index Foods: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltulose, a structural isomer of sucrose (B13894), is a disaccharide carbohydrate composed of glucose and fructose (B13574) linked by an α-1,6-glycosidic bond.[1][2] This unique linkage makes it resistant to rapid enzymatic hydrolysis in the small intestine, resulting in a slower and more sustained release of glucose into the bloodstream.[1][3][4] Consequently, isomaltulose has a low glycemic index (GI) of 32, making it an attractive ingredient for the development of low GI foods and beverages. These application notes provide an overview of the metabolic effects of isomaltulose, quantitative data from clinical studies, and protocols for its application in creating low glycemic index food products.
Metabolic and Physiological Effects
Isomaltulose is fully digested and absorbed in the small intestine, providing the same caloric value as sucrose (4 kcal/g). However, its slow hydrolysis by the sucrase-isomaltase enzyme complex leads to several beneficial physiological effects:
-
Reduced Postprandial Glycemic and Insulinemic Responses: Consumption of isomaltulose results in a significantly lower and more sustained rise in blood glucose and insulin (B600854) levels compared to high GI carbohydrates like sucrose or glucose.
-
Altered Incretin (B1656795) Hormone Secretion: Isomaltulose consumption leads to a lower secretion of glucose-dependent insulinotropic polypeptide (GIP) and a higher secretion of glucagon-like peptide-1 (GLP-1) compared to sucrose. This incretin profile contributes to improved glycemic control.
-
Enhanced Fat Oxidation: The lower insulin response to isomaltulose can promote a metabolic shift towards increased fat oxidation for energy.
These characteristics make isomaltulose a valuable tool for managing blood glucose levels in individuals with diabetes, prediabetes, and for the general population seeking to maintain a healthy metabolism.
Data Presentation: Summary of Clinical Findings
The following tables summarize the quantitative data from various clinical trials comparing the effects of isomaltulose and sucrose on key metabolic parameters.
Table 1: Glycemic and Insulinemic Responses to Isomaltulose vs. Sucrose
| Parameter | Isomaltulose | Sucrose | Percentage Reduction with Isomaltulose | References |
| Glycemic Index (GI) | 32 | 65-72 | ~50-56% | |
| Peak Blood Glucose Levels | Significantly Lower | Higher | Up to 50% lower | |
| Time to Peak Blood Glucose | Delayed | Faster | - | |
| Plasma Insulin Levels | Significantly Lower | Higher | 30-50% lower | |
| Postprandial Glucose (first 60 min) | 20-52% lower | Higher | 20-52% |
Table 2: Impact on Incretin Hormones
| Hormone | Effect of Isomaltulose (compared to Sucrose) | References |
| Glucose-dependent insulinotropic polypeptide (GIP) | Lower secretion | |
| Glucagon-like peptide-1 (GLP-1) | Higher secretion (especially after 60 min) |
Experimental Protocols
Protocol for a Clinical Study Evaluating Glycemic Response to an Isomaltulose-Sweetened Beverage
This protocol outlines a standard crossover study design to compare the postprandial glycemic response of an isomaltulose-sweetened beverage to a sucrose-sweetened control.
4.1.1. Materials
-
Isomaltulose hydrate (B1144303) powder
-
Sucrose powder
-
Water
-
Blood glucose monitoring equipment (glucometer, lancets, test strips)
-
Standardized breakfast meal (low in carbohydrates)
-
Data collection forms
4.1.2. Procedure
-
Participant Recruitment: Recruit healthy adult participants or a target population (e.g., individuals with type 2 diabetes).
-
Inclusion/Exclusion Criteria: Define clear criteria for participant inclusion and exclusion.
-
Ethical Approval: Obtain informed consent and approval from an institutional review board.
-
Study Design: A randomized, controlled, crossover design is recommended. Each participant will act as their own control, consuming each test beverage on separate occasions with a washout period in between.
-
Test Beverages:
-
Isomaltulose Beverage: Dissolve a standardized amount of isomaltulose (e.g., 50g) in a specific volume of water (e.g., 250ml).
-
Sucrose Beverage (Control): Dissolve the same amount of sucrose (50g) in the same volume of water (250ml).
-
-
Experimental Session:
-
Participants arrive at the testing facility in the morning after an overnight fast (10-12 hours).
-
A baseline blood glucose measurement is taken.
-
Participants consume the assigned test beverage within a set timeframe (e.g., 5-10 minutes).
-
Blood glucose levels are measured at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-ingestion.
-
-
Data Analysis:
-
Calculate the incremental area under the curve (iAUC) for blood glucose for each beverage.
-
Compare the peak blood glucose concentrations and time to peak between the two conditions.
-
Use appropriate statistical tests (e.g., paired t-test) to determine significant differences.
-
General Protocol for Incorporating Isomaltulose into Food Formulations
This protocol provides general guidelines for substituting sucrose with isomaltulose in various food products.
4.2.1. Key Considerations
-
Sweetness: Isomaltulose has about 40-50% the sweetness of sucrose. To maintain the desired sweetness, it can be used in combination with high-intensity sweeteners or by increasing the total amount of isomaltulose, keeping in mind the caloric impact.
-
Solubility: Isomaltulose has good solubility in water.
-
Stability: It is highly stable under acidic and high-temperature conditions, making it suitable for a wide range of food processing applications.
-
Maillard Reaction and Color: Isomaltulose undergoes the Maillard reaction, contributing to color and flavor development in baked goods.
-
Freezing Point Depression: It has a similar effect on freezing point depression as sucrose, making it suitable for frozen desserts.
4.2.2. Formulation Examples
-
Beverages (e.g., sports drinks, iced teas): Directly replace sucrose with isomaltulose. Adjust sweetness with a high-intensity sweetener if necessary.
-
Baked Goods (e.g., cookies, cakes): Replace up to 100% of sucrose with isomaltulose. Minor adjustments to liquid content may be needed to achieve the desired texture.
-
Dairy Products (e.g., yogurt, ice cream): Isomaltulose can be used to replace sucrose to lower the glycemic index. Its functional properties are well-suited for these applications.
-
Breakfast Cereals and Cereal Bars: Isomaltulose can be used in coatings and binders to provide sustained energy.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of isomaltulose highlighting its slow hydrolysis and impact on insulin and GLP-1 secretion.
Caption: Experimental workflow for a crossover clinical trial comparing the glycemic response of test beverages.
Caption: Logical relationship between the properties of isomaltulose, its applications, and the resulting physiological outcomes.
References
Application Note: Quantification of Isomaltulose Hydrate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltulose hydrate (B1144303), a structural isomer of sucrose, is a disaccharide carbohydrate with a lower glycemic index, making it a popular ingredient in food, dietary supplements, and pharmaceutical formulations.[1] Accurate quantification of isomaltulose is crucial for quality control, formulation development, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of carbohydrates like isomaltulose.[1][2][3][4] Due to the lack of a significant UV chromophore in its structure, isomaltulose is commonly detected using universal detectors such as Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD). This application note provides a detailed protocol for the quantification of isomaltulose hydrate using an HPLC system equipped with an RID.
Principle
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar compounds like isomaltulose. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (e.g., acetonitrile) and a smaller amount of a more polar aqueous solvent (e.g., water or an aqueous buffer). This allows for the retention and separation of polar analytes. The quantification is achieved by comparing the peak area of isomaltulose in a sample to a calibration curve generated from standards of known concentrations.
Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Materials and Reagents
-
This compound standard (purity ≥ 99%)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Amino (NH2) column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Refractive Index Detector (RID)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
Experimental Protocol
Preparation of Mobile Phase
Prepare a mobile phase consisting of acetonitrile and deionized water in a volume ratio of 85:15. Degas the mobile phase before use to prevent bubble formation in the HPLC system.
Preparation of Standard Solutions
-
Stock Standard Solution (10 mg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.5 mg/mL to 5.0 mg/mL. The recommended concentrations are 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 mg/mL.
Sample Preparation
The sample preparation will vary depending on the matrix. A general procedure for a solid sample is as follows:
-
Accurately weigh a known amount of the homogenized sample.
-
Dissolve the sample in a known volume of the mobile phase.
-
Vortex or sonicate the mixture to ensure complete dissolution of isomaltulose.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
For complex matrices, a clarification step using Carrez solutions (potassium hexacyanoferrate (II) and zinc sulfate) may be necessary to precipitate interfering substances.
HPLC System and Conditions
Set up the HPLC system with the following parameters:
| Parameter | Value |
| Column | Amino (NH2) Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detector | Refractive Index Detector (RID) |
| Run Time | Approximately 15 minutes |
Data Analysis
-
Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.99 is desirable.
-
Quantification: Inject the prepared sample solution and record the peak area of the isomaltulose peak. Use the calibration curve equation to calculate the concentration of isomaltulose in the sample.
Quantitative Data Summary
The following table summarizes typical performance data for the HPLC-RID method for isomaltulose quantification.
| Parameter | Typical Value | Reference |
| Linearity Range | 50 - 5500 mg/L | |
| Correlation Coefficient (R²) | > 0.99 | |
| Limit of Detection (LOD) | 4.04 - 19.46 mg/L | |
| Limit of Quantification (LOQ) | 13.46 - 194.61 mg/L | |
| Intra-day Precision (%RSD) | < 2.0% | |
| Inter-day Precision (%RSD) | < 2.0% | |
| Accuracy (Recovery) | 96.78 – 108.88% |
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor peak shape | Column contamination or degradation | Flush the column with a stronger solvent or replace the column. |
| Inappropriate mobile phase pH | Ensure the mobile phase pH is suitable for the column and analyte. | |
| Baseline drift | Temperature fluctuations in the RID | Allow the detector to stabilize; ensure a stable lab environment. |
| Mobile phase contamination | Prepare fresh mobile phase. | |
| Variable retention times | Fluctuations in flow rate | Check the pump for leaks and ensure proper functioning. |
| Changes in mobile phase composition | Ensure accurate mobile phase preparation and proper mixing. |
Conclusion
The described HPLC-RID method provides a reliable and accurate means for the quantification of this compound in various samples. The use of an amino column with a HILIC mobile phase allows for good separation and resolution. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this analytical technique in their laboratories. Method validation should be performed according to the specific requirements of the application and regulatory guidelines.
References
- 1. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. [PDF] Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements | Semantic Scholar [semanticscholar.org]
Application Note: Structural Elucidation of Isomaltulose Hydrate by Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isomaltulose (6-O-α-D-glucopyranosyl-D-fructose), a structural isomer of sucrose, is a disaccharide with applications in the food and pharmaceutical industries due to its low glycemic index.[1][2] Accurate structural confirmation and purity assessment are critical for its use in various formulations. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules like isomaltulose hydrate (B1144303) in solution.[3][4][5] This application note provides a detailed protocol for the structural characterization of isomaltulose hydrate using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy.
Data Presentation
The structural integrity of this compound can be confirmed by a complete assignment of its proton (¹H) and carbon (¹³C) NMR spectra. The following table summarizes the chemical shifts (δ) for this compound in D₂O.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound in D₂O
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Glucosyl Unit | ||
| 1' | 5.39 | 100.14 |
| 2' | 3.55 | 72.0 |
| 3' | 3.85 | 73.5 |
| 4' | 3.47 | 70.2 |
| 5' | 3.95 | 72.5 |
| 6a' | 3.78 | 61.2 |
| 6b' | 3.72 | 61.2 |
| Fructosyl Unit | ||
| 1a | 3.65 | 63.0 |
| 1b | 3.58 | 63.0 |
| 2 | - | 104.7 |
| 3 | 4.10 | 76.8 |
| 4 | 4.20 | 75.17 |
| 5 | 3.80 | 81.26 |
| 6a | 3.70 | 64.8 |
| 6b | 3.68 | 64.8 |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature. The correlation signal ¹H4/¹³C4 of the β-fructose unit at 4.20/75.17 ppm is often used for quantitative purposes as it is well-separated from other sugar signals.[6]
Experimental Protocols
A systematic approach involving sample preparation and a suite of NMR experiments is essential for the complete structural elucidation of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Materials:
-
Procedure:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C and 2D NMR experiments.[8]
-
Dissolve the sample in 0.6-0.7 mL of D₂O in a small vial.[8] Gentle vortexing or sonication can aid dissolution.
-
Filter the solution through a small cotton plug in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]
-
If an internal standard is used, add a known quantity to the solution.
-
NMR Data Acquisition
Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for carbohydrates due to signal overlap in the 3.2-4.5 ppm region of the ¹H spectrum.[9][10]
-
¹H NMR Spectroscopy:
-
Purpose: To determine the number and chemical environment of protons.
-
Typical Parameters:
-
Pulse sequence: Standard single pulse
-
Solvent suppression: Presaturation
-
Spectral width: ~12 ppm
-
Acquisition time: 2-3 seconds
-
Relaxation delay: 5 seconds
-
Number of scans: 16-64
-
-
-
¹³C NMR Spectroscopy:
-
Purpose: To determine the number and chemical environment of carbon atoms.
-
Typical Parameters:
-
Pulse sequence: Proton-decoupled single pulse with NOE
-
Spectral width: ~220 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096
-
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (J-coupling) correlations within the same spin system, aiding in the assignment of protons within each monosaccharide unit.[11]
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon correlations, linking each proton to its attached carbon.[11]
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) proton-carbon correlations. This is crucial for identifying the glycosidic linkage between the glucose and fructose (B13574) units by observing correlations between H-1' of glucose and C-6 of fructose.[11]
-
-
Data Processing and Interpretation
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent signal or an internal standard.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the coupling constants (J-values) in the ¹H spectrum to deduce stereochemical relationships.
-
Correlate the cross-peaks in the 2D spectra to build the molecular structure.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for this compound Structural Elucidation.
Structural Connectivity from 2D NMR
The following diagram illustrates the key correlations observed in 2D NMR that confirm the structure of Isomaltulose.
Caption: Key 2D NMR correlations for Isomaltulose structure.
References
- 1. researchgate.net [researchgate.net]
- 2. Isomaltulose - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Quantification of Isomaltulose in Food Products by Using Heteronuclear Single Quantum Coherence NMR-Experiments [frontiersin.org]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 10. Carbohydrate background removal in metabolomics samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Isomaltulose hydrate as a prebiotic and its effect on gut microbiota
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaltulose, a disaccharide carbohydrate composed of glucose and fructose (B13574) linked by an α-1,6-glycosidic bond, is a slow-release carbohydrate that has garnered significant interest for its potential as a prebiotic.[1][2] Unlike its isomer sucrose, the unique linkage in isomaltulose leads to slower hydrolysis and absorption in the small intestine.[1][2] This property allows a greater portion of ingested isomaltulose to reach the colon, where it can be selectively utilized by the gut microbiota, thereby conferring health benefits to the host. These application notes provide a comprehensive overview of the prebiotic effects of isomaltulose hydrate (B1144303), its impact on the gut microbiota, and detailed protocols for key experimental analyses.
Prebiotic Effects of Isomaltulose Hydrate
In vivo and in vitro studies have demonstrated the prebiotic activity of isomaltulose.[3][4][5][6] Its fermentation by colonic bacteria leads to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs), and modulates the composition of the gut microbiota.
Modulation of Gut Microbiota Composition
Studies in rat models have shown that dietary supplementation with isomaltulose significantly alters the gut microbial community.[3][5] Specifically, isomaltulose intake has been associated with an increase in the abundance of beneficial bacteria and a decrease in potentially pathogenic bacteria.
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of isomaltulose by gut bacteria leads to the production of SCFAs, such as butyrate, propionate, and acetate.[3][6] These molecules play a crucial role in maintaining gut homeostasis, serving as an energy source for colonocytes, and exerting anti-inflammatory effects.
Influence on Bile Acid Metabolism
Isomaltulose consumption has also been shown to affect the metabolism of bile acids.[3][5] It can modulate the levels of primary and secondary bile acids, which are important signaling molecules involved in various metabolic processes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of 10% isomaltulose (w/w) in the drinking water of Sprague-Dawley rats over five weeks.[3][5]
Table 1: Effect of Isomaltulose on Gut Microbiota Composition (Relative Abundance)
| Bacterial Genus | Control Group | Isomaltulose Group | Fold Change |
| Faecalibacterium | Increased | ↑ | |
| Phascolarctobacterium | Increased | ↑ | |
| Shuttleworthia | Decreased | ↓ |
Table 2: Effect of Isomaltulose on Fecal Short-Chain Fatty Acid (SCFA) Concentrations
| SCFA | Control Group (μmol/g) | Isomaltulose Group (μmol/g) | p-value |
| Propionate | (specific value) | (specific value) | < 0.05 |
| Butyrate | (specific value) | (specific value) | < 0.05 |
| Total SCFAs | (specific value) | (specific value) | < 0.05 |
Table 3: Effect of Isomaltulose on Fecal Secondary Bile Acid Concentrations
| Secondary Bile Acid | Control Group (ng/g) | Isomaltulose Group (ng/g) | p-value |
| Lithocholic acid (LCA) | (specific value) | (specific value) | < 0.05 |
| Deoxycholic acid (DCA) | (specific value) | (specific value) | < 0.05 |
| Hyodeoxycholic acid (HDCA) | (specific value) | (specific value) | < 0.05 |
| Dehydrocholic acid (DHCA) | (specific value) | (specific value) | < 0.05 |
Experimental Protocols
In Vivo Animal Study Protocol
This protocol outlines a typical in vivo experiment to assess the prebiotic effects of isomaltulose in a rat model.[3][5]
1.1. Animals and Housing:
-
Species: Sprague-Dawley rats.
-
Housing: Individually housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
-
Acclimation: Acclimatize animals for at least one week before the start of the experiment.
1.2. Experimental Design:
-
Groups:
-
Control Group: Ad libitum access to normal drinking water.
-
Isomaltulose Group: Ad libitum access to drinking water containing 10% (w/w) this compound.
-
-
Duration: 5 weeks.
-
Diet: Provide a standard chow diet to all animals throughout the study.
1.3. Sample Collection:
-
Fecal Samples: Collect fresh fecal pellets at the end of the study period. Immediately freeze samples at -80°C for microbiota and metabolite analysis.
16S rRNA Gene Sequencing and Analysis of Gut Microbiota
This protocol provides a detailed methodology for analyzing the gut microbial composition from fecal samples.[3][7]
2.1. DNA Extraction:
-
Extract total bacterial DNA from frozen fecal samples using a commercially available DNA isolation kit, following the manufacturer's instructions.
2.2. PCR Amplification:
-
Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.
-
Perform PCR using a high-fidelity DNA polymerase.
2.3. Library Preparation and Sequencing:
-
Purify the PCR products and quantify them.
-
Pool the amplicons in equimolar concentrations.
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina MiSeq).
2.4. Bioinformatic Analysis:
-
Process the raw sequencing data to remove low-quality reads and chimeras.
-
Cluster sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.
-
Assign taxonomy to the OTUs using a reference database (e.g., Greengenes, SILVA).
-
Calculate alpha and beta diversity metrics to assess microbial diversity and community structure.
-
Perform statistical analysis to identify differentially abundant taxa between the experimental groups.
Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantification of SCFAs in fecal samples.
3.1. Sample Preparation:
-
Homogenize a known weight of frozen fecal sample in a suitable solvent (e.g., ultrapure water).
-
Acidify the homogenate with an acid (e.g., sulfuric acid or phosphoric acid).
-
Perform a liquid-liquid extraction with a solvent such as diethyl ether.
-
Add an internal standard (e.g., 2-ethylbutyric acid) for quantification.
3.2. GC-MS Analysis:
-
Inject the extracted sample into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Use a suitable capillary column for SCFA separation.
-
Identify and quantify individual SCFAs by comparing their retention times and mass spectra to those of known standards.
Targeted Metabolomics of Bile Acids
This protocol outlines the analysis of bile acids in fecal samples using LC-MS/MS.[8][9]
4.1. Sample Preparation:
-
Homogenize a known weight of frozen fecal sample in a methanol-based extraction buffer.
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
4.2. LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a C18 reverse-phase column for the separation of bile acids.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for the targeted detection and quantification of specific bile acids.
-
Identify and quantify individual bile acids based on their specific precursor-product ion transitions and retention times compared to authentic standards.
Visualizations
Caption: Prebiotic effect of this compound on gut microbiota.
Caption: Workflow for analyzing isomaltulose's effect on gut microbiota.
Caption: Isomaltulose's effect on GLP-1 signaling.
References
- 1. Frontiers | PalatinoseTM (Isomaltulose) and Prebiotic Inulin-Type Fructans Have Beneficial Effects on Glycemic Response and Gut Microbiota Composition in Healthy Volunteers—A Real-Life, Retrospective Study of a Cohort That Participated in a Digital Nutrition Program [frontiersin.org]
- 2. Isomaltulose enhances incretin GLP-1 secretion – Isomaltulose [isomaltulose.org]
- 3. Microbiota DNA isolation, 16S rRNA amplicon sequencing, and bioinformatic analysis for bacterial microbiome profiling of rodent fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Separation of Isomaltulose, Sucrose, and Trehalulose
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the separation of the structurally similar sugar isomers: isomaltulose, sucrose (B13894), and trehalulose (B37205).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating isomaltulose, sucrose, and trehalulose?
A1: The primary challenge lies in their structural similarity. Isomaltulose (α-1,6-glycosidic bond), sucrose (α-1,2-glycosidic bond), and trehalulose (α-1,1-glycosidic bond) are isomers, meaning they have the same chemical formula but different arrangements of atoms.[1][2] This results in very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult.[3] Key challenges include co-elution, poor peak resolution, and the need for specialized analytical columns and detection methods.[4][5]
Q2: What are the most common analytical techniques used for this separation?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[4][6] Various HPLC modes are employed, including Hydrophilic Interaction Liquid Chromatography (HILIC), ion-exchange chromatography, and reversed-phase chromatography with specialized columns.[6][7] Other techniques like Gas Chromatography (GC) can be used but often require derivatization of the sugars, making the process more tedious.[8]
Q3: What detectors are suitable for analyzing these non-UV-absorbing sugars?
A3: Since these sugars lack a UV chromophore, common detectors include Refractive Index Detectors (RID) and Evaporative Light Scattering Detectors (ELSD).[4][9] RID is often used but has lower sensitivity and requires isocratic elution.[4] ELSD is a mass-based detector compatible with gradient elution, offering better sensitivity for complex mixtures.[9] Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) provides high sensitivity and structural information, aiding in the differentiation of isomers.[8]
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution of Isomers
Q: My HPLC chromatogram shows overlapping peaks for isomaltulose and trehalulose. How can I improve the resolution?
A: Poor resolution between isomaltulose and trehalulose is a common issue due to their structural similarity. Here are several troubleshooting steps:
-
Optimize the Mobile Phase:
-
HILIC: In Hydrophilic Interaction Liquid Chromatography, the ratio of the aqueous and organic solvents is critical. A common mobile phase is a mixture of acetonitrile (B52724) and water.[7] Adjusting the water content can significantly impact retention and resolution. A lower water percentage generally increases retention.
-
Ion-Exchange Chromatography: For ion-exchange methods, modifying the concentration or pH of the buffer (e.g., borate (B1201080) buffer) can enhance separation.[10]
-
-
Select an Appropriate Column:
-
Specialized columns are often necessary. Amine-bonded (NH2) or amide-bonded columns are frequently used for HILIC separations of sugars.[8][11]
-
Strong cation-exchange resins have also been shown to be effective in separating isomaltulose and trehalulose.[11] A cysteine-bonded zwitterionic column has been used successfully for separating trehalulose from isomaltulose.[7]
-
-
Adjust the Column Temperature: Temperature can influence the viscosity of the mobile phase and the interaction between the analytes and the stationary phase. Experiment with different column temperatures (e.g., 30-40°C) to see the effect on resolution.[11]
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better separation, although it will increase the total run time.
Issue 2: Low Signal Intensity or Poor Sensitivity
Q: I am using a Refractive Index Detector (RID), and my peak heights are very low. How can I improve the signal?
A: Low sensitivity with an RID is a known limitation. Consider the following:
-
Increase Sample Concentration: If possible, concentrate your sample to increase the amount of analyte injected.
-
Switch to a More Sensitive Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) will offer significantly higher sensitivity for these compounds.[8][9] ELSD is a good alternative as it is more sensitive than RID and compatible with gradient elution.[9]
-
Check Detector Parameters: Ensure your RID is properly calibrated and the temperature of the detection cell is stable and optimized.
Issue 3: Tailing Peaks
Q: The peaks for my sugar isomers are showing significant tailing. What could be the cause?
A: Peak tailing can be caused by several factors in sugar analysis:
-
Secondary Interactions with the Column: With amine-based columns, sugars can sometimes form Schiff bases with the stationary phase, leading to tailing.[12] Adding a small amount of a salt to the mobile phase can sometimes mitigate this issue.[12]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting.
-
Column Degradation: The stationary phase of the column may be degrading. Consider washing the column according to the manufacturer's instructions or replacing it if it's old.
Quantitative Data Summary
Table 1: Chromatographic Separation Parameters for Isomaltulose, Sucrose, and Trehalulose
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detector | Separation Time (min) | Reference |
| HILIC | Cysteine-bonded zwitterionic | Acetonitrile/Water (75:25, v/v) | 1 | 30 | RID | - | [7] |
| HPLC | Strong Anion-Exchange | 0.5 M Borate | - | 60 | Polarimetric | 20 | [4][6] |
| HILIC | Amine-bonded (NH2) | Acetonitrile/Water (75:25, v/v) | 1 | 40 | RID | - | [11] |
| HPLC | Ca2+-catex | - | - | - | - | 81 | [4][6] |
| HILIC | Waters Acquity BEH Amide | Acetonitrile/Water (84:16, v/v) with 0.1% NH4OH | 0.13 | - | MS | - | [8] |
Table 2: Performance Metrics for Trehalulose Analysis
| Parameter | Value | Reference |
| Linearity Range | 100–800 ng per band | [7][13] |
| Correlation Coefficient (R) | 0.9996 | [7][13] |
| Limit of Detection (LOD) | 20.04 ng per band | [7][13] |
| Limit of Quantification (LOQ) | 60.72 ng per band | [7][13] |
| Mean Percent Recovery | 101.8% | [7][13] |
Experimental Protocols
Protocol 1: Separation of Trehalulose from Isomaltulose using HILIC
This protocol is based on a method for preparing high-purity trehalulose from a mixture containing isomaltulose.[7]
-
Sample Pre-treatment (if necessary):
-
For complex mixtures like waste syrup from isomaltulose production, a solid-phase extraction (SPE) step with a C18 cartridge can be used for decolorization and initial purification.[7]
-
-
Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a Refractive Index Detector (RID).
-
Column: A cysteine-bonded zwitterionic column (e.g., Click TE-Cys, 4.6 × 250 mm, 5 µm).[7]
-
Mobile Phase: Acetonitrile/Water (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Concentration: 20 mg/mL for standard solutions.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare standard solutions of isomaltulose and trehalulose, as well as the sample solution, in the mobile phase.
-
Inject the samples and standards onto the column.
-
Monitor the separation using the RID. Trehalulose is expected to elute separately from isomaltulose under these conditions.
-
Protocol 2: General HPLC Method for Isomaltulose Determination
This protocol provides a general framework for the rapid determination of isomaltulose in the presence of other sugars like sucrose and glucose.[6]
-
Chromatographic System:
-
HPLC System: An HPLC system with a pump capable of gradient elution, an autosampler, a column thermostat, and an ELSD or RID.
-
Column: A suitable HILIC column (e.g., an amide-based column).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 35 mM Ammonium Formate, pH 3.75.
-
Flow Rate: Typically between 1.0 - 2.0 mL/min.
-
Column Temperature: 10°C.
-
Injection Volume: 4 µL.
-
-
Gradient Elution Program:
-
0–5 min: 18% B
-
5–8 min: 18–35% B (linear gradient)
-
8–10 min: 35% B
-
10–12 min: 35–18% B (linear gradient)
-
12–15 min: 18% B (re-equilibration)
-
-
Procedure:
-
Prepare samples and standards in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Set up the HPLC system with the specified column and mobile phases.
-
Run the gradient program to separate the sugars. Isomaltulose should be well-resolved from sucrose and other carbohydrates.
-
Visualizations
References
- 1. A Critical Review on Immobilized Sucrose Isomerase and Cells for Producing Isomaltulose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Separation of Fructose and Glucose via Nanofiltration in Presence of Fructooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selectivity issues in targeted metabolomics: Separation of phosphorylated carbohydrate isomers by mixed-mode hydrophilic interaction/weak anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography-mass spectrometry approach for characterizing sucrose isomers in complex mono-floral honey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. CN104017028A - Method of separating isomaltulose and trehalulose from isomaltulose mother liquor - Google Patents [patents.google.com]
- 12. Methods for Separating Sugars : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Conversion of Sucrose to Isomaltulose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic conversion of sucrose (B13894) to isomaltulose.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes and microbial sources for converting sucrose to isomaltulose?
A1: The key enzyme responsible for this conversion is sucrose isomerase (EC 5.4.99.11), also known as isomaltulose synthase or sucrose glucosyltransferase.[1][2][3] This enzyme catalyzes the isomerization of the α-1,2-glycosidic bond in sucrose to an α-1,6-glycosidic bond, forming isomaltulose.[4] Common microbial sources for sucrose isomerase include bacteria from the genera Erwinia, Serratia, Klebsiella, Pantoea, and Protaminobacter.[4]
Q2: What are the main advantages of using immobilized enzymes or whole cells over free enzymes?
A2: Immobilized enzymes or whole cells offer several advantages for industrial-scale production of isomaltulose. These include:
-
Reusability: Immobilized systems can be easily separated from the product and reused for multiple reaction cycles, significantly reducing production costs.
-
Enhanced Stability: Immobilization often improves the operational stability of the enzyme, making it more resistant to changes in temperature and pH.
-
Continuous Processing: Immobilized systems are well-suited for continuous production processes in bioreactors.
-
Reduced Downstream Processing: The absence of free enzyme in the final product simplifies purification steps.
Q3: What are the typical byproducts formed during the enzymatic conversion of sucrose to isomaltulose?
A3: Besides the primary product, isomaltulose, the enzymatic reaction can also generate small amounts of other sugars as byproducts. The most common byproducts are glucose, fructose (B13574), and trehalulose. The formation of these byproducts is influenced by the specific enzyme used and the reaction conditions.
Q4: How can I analyze and quantify the concentration of isomaltulose, sucrose, and other sugars in my reaction mixture?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation and quantification of isomaltulose, sucrose, glucose, and fructose in a reaction mixture. Methods often utilize a hydrophilic interaction liquid chromatography (HILIC) column with an evaporative light scattering detector (ELSD) or a refractive index detector (RID).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Isomaltulose Yield | Suboptimal reaction conditions (pH, temperature). | Optimize pH and temperature for the specific sucrose isomerase being used. Refer to the enzyme's characterization data. Many sucrose isomerases have an optimal temperature around 40°C and a pH of 5.5. |
| Incorrect enzyme or substrate concentration. | Determine the optimal enzyme dosage and sucrose concentration. High substrate concentrations can sometimes lead to inhibition. A typical starting point for sucrose concentration is 400 g/L. | |
| Enzyme inactivation. | Check for the presence of inhibitors in the substrate solution, especially when using raw materials like beet molasses. Consider using immobilized enzymes to enhance stability. | |
| High Levels of Byproducts (Glucose and Fructose) | Hydrolysis of sucrose is competing with isomerization. | This can be influenced by temperature. Operating at the optimal temperature for isomerization can minimize hydrolysis. Some enzymes inherently have higher hydrolytic activity; consider screening for an enzyme with higher specificity for isomaltulose production. |
| Enzyme Instability/Short Half-life | Harsh reaction conditions (high temperature, extreme pH). | Operate within the enzyme's optimal stability range. Low activity and stability above 40°C is a known challenge. Consider enzyme immobilization to improve thermostability. |
| Presence of proteases or other deactivating agents. | Ensure the purity of the enzyme preparation. If using whole cells, cell lysis can release proteases. | |
| Difficulty in Recovering and Reusing the Enzyme | Use of free enzyme in solution. | Employ enzyme immobilization techniques such as entrapment in calcium alginate gel or cross-linked enzyme aggregates. |
| Inconsistent Results Between Batches | Variation in raw materials or experimental setup. | Standardize all experimental parameters, including the source and preparation of the sucrose solution. If using crude substrates like molasses, pretreatment may be necessary to remove inhibitors. |
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for Isomaltulose Production from Various Sucrose Isomerases.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Optimal Sucrose Concentration (g/L) | Max. Isomaltulose Yield (%) | Reference |
| Raoultella terrigena | 5.5 | 40 | 400 | 81.7 | |
| Erwinia sp. D12 | - | - | - | 65.7 | |
| Serratia plymuthica | - | - | - | 72.6 | |
| Immobilized Serratia plymuthica | - | - | - | 71.04 | |
| Immobilized SIase on Beet Molasses | 5.5 | 40 | 800 (pretreated molasses) | 94 | |
| Immobilized Corynebacterium glutamicum | 6.0 | - | 500 | 90.6 |
Experimental Protocols
Protocol 1: Determination of Sucrose Isomerase Activity
This protocol is based on the quantification of reducing sugars (isomaltulose, glucose, and fructose) produced from the enzymatic reaction.
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine 200 µL of purified enzyme solution (at a suitable concentration) with 50 µL of 20 mM calcium acetate (B1210297) buffer (pH 5.5) containing 5% (w/v) sucrose.
-
-
Incubation:
-
Incubate the reaction mixture at 25°C for 5 minutes with gentle agitation.
-
-
Stop the Reaction:
-
Terminate the reaction by adding 1.5 mL of 3,5-dinitrosalicylic acid (DNS) reagent.
-
-
Color Development:
-
Heat the mixture in a boiling water bath for 5 minutes to allow for color development.
-
-
Spectrophotometric Measurement:
-
Cool the tubes to room temperature and measure the absorbance at 520 nm.
-
-
Quantification:
-
Determine the amount of reducing sugars produced by comparing the absorbance to a standard curve prepared with known concentrations of isomaltulose.
-
-
Enzyme Activity Unit Definition:
-
One unit (U) of sucrose isomerase activity is defined as the amount of enzyme that produces 1 µmol of isomaltulose per minute under the specified assay conditions.
-
Protocol 2: Quantification of Sugars by HPLC
This protocol provides a general guideline for the analysis of sucrose, isomaltulose, glucose, and fructose.
-
Sample Preparation:
-
Take an aliquot of the reaction mixture and stop the enzymatic reaction (e.g., by boiling for 5-10 minutes).
-
Centrifuge the sample to remove any precipitated protein or cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample as necessary with the mobile phase to fall within the concentration range of the standard curve.
-
-
HPLC Conditions:
-
Column: A carbohydrate analysis column or a HILIC column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water or an aqueous buffer (e.g., ammonium (B1175870) formate) is common. A typical mobile phase could be 82% acetonitrile and 18% ammonium formate (B1220265) (35 mM).
-
Flow Rate: Adjust according to the column manufacturer's recommendations (e.g., 1.0 mL/min).
-
Column Temperature: Maintain a constant temperature, for example, 30°C.
-
Detector: A refractive index detector (RID) or an evaporative light scattering detector (ELSD) is suitable for sugar analysis.
-
-
Analysis:
-
Inject the prepared sample and standards onto the HPLC system.
-
Identify and quantify the peaks corresponding to sucrose, isomaltulose, glucose, and fructose by comparing their retention times and peak areas to those of the standards.
-
Visualizations
Caption: Enzymatic conversion of sucrose to isomaltulose.
Caption: General experimental workflow for isomaltulose production.
Caption: Troubleshooting decision tree for low isomaltulose yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Analyzing Current Trends and Possible Strategies to Improve Sucrose Isomerases’ Thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustainable isomaltulose production in Corynebacterium glutamicum by engineering the thermostability of sucrose isomerase coupled with one-step simplified cell immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Critical Review on Immobilized Sucrose Isomerase and Cells for Producing Isomaltulose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Maillard Reaction with Isomaltulose Hydrate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Isomaltulose hydrate (B1144303) in food processing with the aim of controlling the Maillard reaction.
Clarification on Isomaltulose and the Maillard Reaction
Contrary to preventing it, Isomaltulose hydrate, as a reducing sugar, actively participates in the Maillard reaction. Its primary benefit lies in the ability to control and modify the reaction's outcome, such as color and flavor development, in comparison to other reducing sugars like glucose and fructose (B13574). The intensity and nature of the browning are highly dependent on processing conditions and the specific amino acids present in the food matrix. For instance, Isomaltulose has been observed to produce more intense color with glycine (B1666218), whereas glucose reacts more strongly with lysine (B10760008).[1]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to control the Maillard reaction during food processing experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Unexpectedly High Browning | High pH: The Maillard reaction is accelerated in alkaline conditions.[1][2] Specific Amino Acid Profile: Your food matrix may be rich in highly reactive amino acids for Isomaltulose, such as glycine.[1] High Temperature: Reaction rates increase significantly with temperature.[1] | - Measure and adjust the pH of your system to a lower value, if permissible for your product.- Analyze the amino acid profile of your ingredients. If high in glycine, consider reformulating or adjusting other parameters.- Lower the processing temperature and extend the time as needed to achieve the desired outcome. |
| Inconsistent Browning Results | Inhomogeneous Mixing: Uneven distribution of this compound, amino acids, or pH modifiers can lead to localized "hot spots" of reaction. Fluctuating Process Parameters: Inconsistent temperature or pH control during the experiment will lead to variable results. | - Ensure thorough and uniform mixing of all ingredients.- Calibrate and closely monitor temperature and pH probes throughout the experiment. Implement a robust process control strategy. |
| Low or No Browning | Low pH: Acidic conditions inhibit the Maillard reaction. Low Temperature: The reaction rate may be too slow at lower temperatures. Low Concentration of Reactants: Insufficient amounts of Isomaltulose or amino acids will limit the reaction. | - Increase the pH of the system, if appropriate for the final product.- Increase the processing temperature.- Increase the concentration of Isomaltulose or the protein source. |
| Undesirable Flavor Profile | Excessive Reaction: Overly intense Maillard reaction can produce bitter or burnt flavors. Specific Reaction Pathways: The type of amino acid reacting with Isomaltulose will generate different flavor compounds. | - Reduce the intensity of the reaction by lowering the temperature, time, or pH.- Consider the flavor contribution of the primary amino acids in your system. You may need to adjust the protein source to achieve the desired flavor profile. |
| Product Darkening in Baked Goods | Enhanced Maillard Reaction: Isomaltulose can cause a darkening of baked products like muffins, likely due to an enhancement of the Maillard reaction. | - Reduce the amount of Isomaltulose in the formulation or blend it with a non-reducing sugar like sucrose.- Lower the baking temperature and extend the baking time. |
Frequently Asked Questions (FAQs)
Q1: Is this compound effective at preventing the Maillard reaction?
A1: No, this compound is a reducing sugar and therefore participates in the Maillard reaction. Its utility lies in modifying the reaction's progression and final product characteristics compared to other sugars, offering a tool for controlling browning and flavor development.
Q2: How does the Maillard reaction with Isomaltulose differ from that with glucose or fructose?
A2: The reactivity of Isomaltulose in the Maillard reaction is highly dependent on the amino acid present. For example, Isomaltulose solution with glycine browns more intensely than with lysine, which is the opposite of what is observed with glucose. Fructose is generally more reactive than glucose in the Maillard reaction.
Q3: What are the key factors that influence the Maillard reaction when using Isomaltulose?
A3: The primary factors are:
-
pH: Higher (alkaline) pH accelerates the reaction.
-
Temperature: Higher temperatures increase the reaction rate.
-
Type of Amino Acid: The specific amino acids in your system will react differently with Isomaltulose, affecting both color and flavor.
-
Concentration of Reactants: The amounts of Isomaltulose and amino groups available will dictate the extent of the reaction.
Q4: Can I use this compound to reduce browning in my product?
A4: Whether this compound reduces browning depends on the sugar it is replacing and the specific conditions. If you are replacing a more reactive sugar like fructose under certain pH and amino acid conditions, you might observe less browning. However, if you are replacing a non-reducing sugar like sucrose, you will likely see an increase in browning.
Q5: What is the caloric content of Isomaltulose?
A5: Isomaltulose provides 4 calories per gram, the same as other digestible carbohydrates like sucrose.
Q6: How does the sweetness of Isomaltulose compare to sucrose?
A6: Isomaltulose has about half the sweetness of sucrose.
Quantitative Data: Comparative Browning Intensity
The following tables summarize the comparative browning intensity (measured as absorbance at 420 nm) of Isomaltulose, glucose, and fructose in model systems under different conditions.
Table 1: Effect of Amino Acid Type and pH on Browning (Absorbance at 420 nm after 100 minutes at 70°C)
| Sugar | Amino Acid | pH 9 |
| Isomaltulose | Lysine | 1.052 |
| Glucose | Lysine | 0.340 |
| Isomaltulose | Glycine | 2.160 |
| Glucose | Glycine | 0.036 |
| Data synthesized from a study on the non-enzymatic browning reaction of isomaltulose. |
Table 2: Effect of pH on Browning of Isomaltulose and Fructose with Lysine (Absorbance at 420 nm at 70°C)
| Sugar | pH 9 | pH 10 |
| Isomaltulose | 1.266 | 3.012 |
| Fructose | 0.605 | 2.952 |
| Data extracted from a comparative analysis of non-enzymatic browning. |
Experimental Protocols
Protocol 1: Kinetic Analysis of Maillard Reaction Browning
This protocol outlines a method to monitor the progress of the Maillard reaction by measuring the development of brown color spectrophotometrically.
1. Reagent Preparation:
-
Sugar Solutions (0.5 M):
-
This compound: Dissolve 180.16 g of this compound (assuming monohydrate, MW 360.31 g/mol , adjust for dihydrate if necessary) in deionized water to a final volume of 1 L.
-
Glucose: Dissolve 90.08 g of glucose (MW 180.16 g/mol ) in deionized water to a final volume of 1 L.
-
Fructose: Dissolve 90.08 g of fructose (MW 180.16 g/mol ) in deionized water to a final volume of 1 L.
-
-
Amino Acid Solutions (0.5 M):
-
Glycine: Dissolve 37.53 g of glycine (MW 75.07 g/mol ) in deionized water to a final volume of 1 L.
-
Lysine: Dissolve 73.09 g of lysine (MW 146.19 g/mol ) in deionized water to a final volume of 1 L.
-
-
Buffer Solutions: Prepare appropriate buffer solutions (e.g., phosphate (B84403) buffer) to maintain the desired pH (e.g., pH 7, 9, 10).
2. Experimental Procedure:
-
In a series of test tubes, mix 1 mL of the desired sugar solution with 1 mL of the desired amino acid solution.
-
Add 3 mL of the buffer solution to each test tube to achieve the target pH.
-
Prepare blank samples for each sugar containing 1 mL of the sugar solution, 1 mL of deionized water, and 3 mL of the buffer solution.
-
Place the test tubes in a temperature-controlled water bath set to the desired reaction temperature (e.g., 70°C, 80°C, 90°C).
-
At regular time intervals (e.g., every 15 minutes for 90 minutes), remove a test tube from the water bath and immediately cool it in an ice bath to stop the reaction.
-
Measure the absorbance of each solution at 420 nm using a spectrophotometer, using the corresponding blank to zero the instrument.
3. Data Analysis:
-
Plot absorbance at 420 nm versus time for each experimental condition.
-
The slope of the linear portion of the curve represents the initial rate of the browning reaction.
-
Compare the reaction rates under different conditions (sugar type, amino acid type, pH, temperature).
Visualizations
Diagram 1: Simplified Maillard Reaction Pathway
Caption: A simplified overview of the three main stages of the Maillard reaction.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of Maillard reaction browning.
Diagram 3: Factors Influencing Isomaltulose Maillard Reaction
Caption: Key factors that control the outcome of the Maillard reaction with Isomaltulose.
References
Technical Support Center: Isomaltulose Hydrate Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of isomaltulose hydrate (B1144303) crystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of isomaltulose hydrate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Crystal Yield | 1. Sub-optimal Supersaturation: The concentration of isomaltulose in the solution may not be high enough to induce efficient crystallization. 2. Presence of Impurities: Byproducts from the enzymatic conversion of sucrose (B13894), such as trehalulose (B37205), glucose, and fructose, can inhibit crystal growth.[1] 3. Inadequate Seeding: Insufficient or improperly sized seed crystals can lead to poor nucleation. 4. Rapid Cooling: Cooling the solution too quickly can favor the formation of many small crystals (fines) instead of promoting the growth of larger crystals, leading to losses during filtration. | 1. Concentrate the Solution: Evaporate excess solvent to increase the isomaltulose concentration. A concentration of around 65-70% (w/v) is often preferred before cooling.[2] 2. Purify the Syrup: Consider purification steps like chromatography to remove impurities before crystallization. 3. Optimize Seeding: Introduce 0.1-10 wt% of isomaltulose seed crystals with an average particle size of 50-300 μm after the solution has reached saturation.[3] 4. Control Cooling Rate: Employ a slow, controlled cooling profile. A gradual temperature reduction, for instance at a rate of 1-5°C per hour, can promote the growth of larger, more easily recoverable crystals.[3][4] |
| Formation of "Oiled Out" Product or Syrup | 1. High Concentration of Impurities: Significant levels of other sugars can lower the crystallization temperature and increase the viscosity of the mother liquor, preventing proper crystal formation. 2. Excessive Supersaturation: If the solution is too concentrated, the isomaltulose may come out of solution as an amorphous syrup rather than crystalline solid, especially if cooled too quickly. | 1. Dilute and Re-crystallize: Add a small amount of solvent to dissolve the "oiled out" portion, gently heat the solution, and then attempt a slower cooling crystallization. 2. Purification: If impurities are suspected, purify the syrup before attempting crystallization again. |
| Discoloration of Crystals (Yellowing/Browning) | 1. Maillard Reaction: The presence of reducing sugars (like glucose and fructose) and amino acids at elevated temperatures can lead to non-enzymatic browning. 2. Caramelization: High processing temperatures during the concentration step can cause the sugars to caramelize. | 1. Control pH and Temperature: Maintain a neutral to slightly acidic pH during processing. Avoid excessive temperatures during evaporation; concentrating the solution under reduced pressure can help lower the boiling point. 2. Decolorization: Use activated carbon or ion-exchange resins to decolorize the syrup before crystallization. |
| Wide Crystal Size Distribution (CSD) | 1. Uncontrolled Nucleation: Spontaneous nucleation due to rapid cooling or high supersaturation can lead to a wide range of crystal sizes. 2. Inconsistent Agitation: Improper mixing can create localized areas of high supersaturation, leading to non-uniform nucleation and growth. | 1. Controlled Cooling and Seeding: A well-defined cooling profile and a consistent seeding strategy are crucial for controlling nucleation and achieving a narrower CSD. 2. Optimize Agitation: The agitation rate should be sufficient to ensure homogeneity but not so high as to cause excessive secondary nucleation through crystal breakage. |
| Crystal Agglomeration | 1. High Supersaturation: Can lead to rapid growth and the sticking together of individual crystals. 2. Inadequate Agitation: Poor mixing may not effectively keep growing crystals suspended and separated. | 1. Reduce Supersaturation: Operate in the metastable zone where crystal growth is favored over nucleation. 2. Adjust Agitation: Increase the agitation speed to improve crystal suspension, but monitor for any negative impact on crystal size. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting concentration of sucrose for the enzymatic conversion to maximize the final isomaltulose concentration for crystallization?
A1: A starting sucrose concentration of 50-90 wt% is recommended. Using a high initial concentration can also improve the temperature stability of the α-glucosyltransferase enzyme.
Q2: How do byproducts of the enzymatic reaction affect crystallization?
A2: The primary byproduct, trehalulose, as well as residual glucose and fructose, can inhibit the crystal growth of isomaltulose. These impurities can also contribute to the coloration of the final product, especially at elevated temperatures.
Q3: What is the recommended seeding strategy for this compound crystallization?
A3: It is advisable to add isomaltulose seed crystals to the reaction mixture after the isomaltulose concentration has reached the point of saturation. The recommended amount of seed crystals is between 0.1-10 wt% of the total reaction mixture, with an average particle size of 50-300 μm.
Q4: What is the ideal cooling profile for improving crystal yield and size?
A4: A slow and controlled cooling rate is generally preferred. For instance, a gradual reduction in temperature, such as 1°C per minute over several hours, can be effective. Some protocols suggest a rate as slow as 5°C per hour. This allows for controlled crystal growth rather than rapid nucleation of small crystals.
Q5: How can I recover isomaltulose from the mother liquor to improve the overall yield?
A5: The mother liquor, which is rich in isomaltulose and other sugars, can be further processed. One approach is to add more sucrose to the remaining syrup and repeat the enzymatic reaction and crystallization process. Alternatively, the mother liquor can be concentrated further and subjected to a second crystallization step.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the optimization of this compound crystallization.
Table 1: Recommended Process Parameters for Isomaltulose Production and Crystallization
| Parameter | Recommended Value/Range | Reference(s) |
| Starting Sucrose Concentration | 50 - 90 wt% | |
| Seed Crystal Amount | 0.1 - 10 wt% of reaction mixture | |
| Seed Crystal Average Particle Size | 50 - 300 μm | |
| Syrup Concentration for Crystallization | ~69% (w/v) | |
| Cooling Rate | 1°C/minute to 5°C/hour |
Table 2: Reported Purity and Yield of Isomaltulose Crystallization
| Description | Purity/Yield | Reference(s) |
| Purity after a single crystallization | 96.5% | |
| Purity after two crystallization processes | 99% | |
| Conversion yield from 60% sucrose solution | > 90% | |
| Isomaltulose yield from immobilized cells (30 batches) | > 70% |
Experimental Protocols
Protocol 1: Simultaneous Enzymatic Conversion and Crystallization of this compound
This protocol is based on a method where the enzymatic reaction and crystallization occur in the same vessel.
Materials:
-
Aqueous sucrose solution (50-90 wt%)
-
α-glucosyltransferase enzyme
-
Isomaltulose seed crystals (average particle size 50-300 μm)
-
Reaction vessel with temperature control and agitation
Procedure:
-
Prepare the aqueous sucrose solution or slurry to the desired concentration (e.g., 70 wt%).
-
Add the α-glucosyltransferase enzyme to the sucrose solution in the reaction vessel.
-
Maintain the reaction mixture under conditions where the enzyme is active (refer to the enzyme manufacturer's specifications for optimal temperature and pH).
-
Monitor the concentration of isomaltulose in the reaction mixture.
-
Once the isomaltulose concentration reaches the saturation point, add 0.1-10 wt% of isomaltulose seed crystals to initiate crystallization.
-
Continue the enzymatic reaction and simultaneous crystallization, maintaining the temperature and agitation.
-
Once the sucrose is substantially consumed (e.g., <1.0 wt%), the process is complete.
-
Separate the crystalline isomaltulose from the remaining syrup via centrifugation or filtration.
-
The remaining syrup, which contains active enzyme, can be used for subsequent batches by adding more sucrose.
Protocol 2: Cooling Crystallization of this compound from Purified Syrup
This protocol is suitable for crystallizing isomaltulose from a solution that has already undergone enzymatic conversion and purification.
Materials:
-
Purified isomaltulose syrup
-
Isomaltulose seed crystals
-
Crystallizer with controlled cooling and agitation
-
Rotary evaporator
Procedure:
-
Concentrate the purified isomaltulose syrup to approximately 69% (w/v) using a rotary evaporator.
-
Transfer the concentrated syrup to the crystallizer and bring the temperature to an initial setpoint (e.g., 50°C) with continuous agitation.
-
Add a small quantity of isomaltulose seed crystals to the syrup.
-
Program the crystallizer to slowly lower the temperature. A cooling rate of 5°C per hour from 50°C down to 35°C is a good starting point.
-
Once the final temperature is reached, continue agitation for a period (e.g., 5 hours) to allow for maximum crystal growth.
-
Collect the crystals by centrifugation or filtration.
-
Wash the crystals with a cold solvent (e.g., ethanol-water mixture) to remove residual mother liquor.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 40°C).
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This is a general guideline for the analysis of isomaltulose and related sugars. Specific column and mobile phase conditions may need to be optimized.
Instrumentation:
-
HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)
-
Amino-bonded or HILIC column
Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Isomaltulose, sucrose, glucose, fructose, and trehalulose standards
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the isomaltulose crystal sample in ultrapure water to a known concentration. Filter the sample through a 0.45 μm syringe filter. Prepare calibration standards of isomaltulose and potential impurities in the same manner.
-
Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Chromatographic Conditions (Example):
-
Column: Amino-bonded silica (B1680970) column
-
Mobile Phase: Acetonitrile/Water (70:30)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: RID
-
-
Analysis: Inject the prepared standards and sample onto the HPLC system.
-
Quantification: Identify the peaks based on the retention times of the standards. Calculate the purity of the isomaltulose sample by comparing the peak area of isomaltulose to the total area of all peaks.
Visualizations
Caption: Workflow for this compound Crystallization.
Caption: Troubleshooting Logic for Low Crystallization Yield.
References
- 1. EP0483755A2 - Process for preparing trehalulose and isomaltulose - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. US20050163903A1 - Method for preparing crystalline isomaltulose and hydrogenated isomaltulose - Google Patents [patents.google.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Troubleshooting Isomaltulose hydrate solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with isomaltulose hydrate (B1144303) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the basic solubility of isomaltulose hydrate in water?
This compound is a disaccharide carbohydrate that is fully digestible.[1] Its solubility in water is lower than that of sucrose (B13894).[1][2] At 20°C, its solubility is approximately 38.4% (w/v), which is about half the solubility of sucrose.[2] The solubility of isomaltulose increases significantly with temperature.[2]
Q2: How does temperature affect the solubility of this compound?
Temperature is a critical factor influencing the solubility of this compound. As the temperature of the aqueous solution increases, the solubility of this compound also increases. For instance, the solubility rises from 38.4% (w/v) at 20°C to 133.7% (w/v) at 60°C.
Data Presentation: this compound Solubility in Water
| Temperature (°C) | Solubility (% w/v) | Solubility (g/kg solution) | Reference |
| 20 | 38.4 | 290 | |
| 40 | 78.2 | - | |
| 60 | 133.7 | - | |
| 90 | - | 700 |
Q3: Does pH affect the solubility or stability of this compound in aqueous solutions?
Isomaltulose is known for its high stability in acidic conditions, much more so than sucrose. In a solution with a pH of 2.3, isomaltulose remains stable for months, while sucrose would be almost completely hydrolyzed. While pH is not a primary driver of its solubility in the same way temperature is, its stability at low pH is a significant advantage in acidic formulations.
Q4: I am seeing undissolved particles in my this compound solution. What should I do?
If you observe undissolved particles, it is likely that the solution is saturated or supersaturated at the current temperature. Here are the primary troubleshooting steps:
-
Increase Temperature: Gently heat the solution while stirring. The solubility of this compound increases substantially with temperature, which should help dissolve the remaining particles.
-
Add More Solvent: If heating is not an option or does not fully resolve the issue, you can add more of the aqueous solvent to decrease the overall concentration.
-
Agitation: Ensure the solution is being adequately stirred or agitated. This increases the interaction between the solvent and the solute, speeding up the rate of dissolution.
Q5: My this compound solution is clear at a high temperature but forms crystals upon cooling. How can I prevent this?
This phenomenon is crystallization from a supersaturated solution. When a solution is prepared at a high temperature to dissolve a large amount of solute and then cooled, the solubility limit decreases, leading to crystal formation. To manage this:
-
Maintain Elevated Temperature: If your experimental parameters allow, maintain the solution at a temperature where the desired concentration of this compound remains soluble.
-
Work with Saturated Solutions: Prepare a saturated solution at your working temperature to ensure no crystallization occurs. This means using a concentration at or below the solubility limit for that specific temperature.
-
Controlled Cooling: If cooling is necessary, a very slow and controlled cooling rate can sometimes help in preventing rapid crystallization.
-
Induce Crystallization Intentionally: In some processes, crystallization is a desired step. It can be initiated by adding a seed crystal or scratching the side of the flask to provide a nucleation site.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common solubility issues encountered with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Factors Affecting Solubility
Several factors can influence the dissolution and stability of this compound in an aqueous solution. Understanding these can help in designing experiments and formulating solutions.
Caption: Key factors influencing this compound solubility in aqueous solutions.
Experimental Protocols
Protocol 1: Determination of this compound Solubility at a Given Temperature
Objective: To determine the maximum concentration (% w/v) of this compound that can be dissolved in water at a specific, constant temperature.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Temperature-controlled water bath or heating plate with a magnetic stirrer
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., 0.45 µm syringe filter)
-
Refractometer or a validated analytical method like HPLC or Capillary Electrophoresis for concentration measurement.
Methodology:
-
Set Temperature: Equilibrate the temperature-controlled bath to the desired experimental temperature (e.g., 25°C). Place a beaker or flask containing a known volume of water (e.g., 50 mL) in the bath and allow it to reach thermal equilibrium.
-
Incremental Addition: Begin stirring the water at a constant, moderate speed. Add a pre-weighed amount of this compound to the water.
-
Observe Dissolution: Allow the mixture to stir for a set period (e.g., 15-20 minutes) to ensure complete dissolution.
-
Continue Addition: Continue adding small, known amounts of this compound incrementally. After each addition, allow sufficient time for the system to reach equilibrium.
-
Identify Saturation Point: The saturation point is reached when a small amount of solid this compound remains undissolved even after prolonged stirring (e.g., > 1 hour).
-
Sample and Analyze: Once saturation is confirmed, stop stirring and allow the excess solid to settle. Carefully extract a sample of the clear supernatant, ensuring no solid particles are included. It is recommended to filter the sample.
-
Determine Concentration: Measure the concentration of the saturated solution using a calibrated refractometer or a more advanced analytical technique like HPLC. Several methods exist for the quantification of isomaltulose.
-
Calculate Solubility: Express the final concentration in the desired units (e.g., g/100 mL or % w/v).
Protocol 2: Preparation of a Stable this compound Stock Solution
Objective: To prepare a stable, unsaturated stock solution of this compound at a specific concentration for experimental use.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Heating plate with magnetic stirrer
-
Analytical balance
-
Volumetric flask
Methodology:
-
Determine Target Concentration: Decide on the final concentration required, ensuring it is below the solubility limit at your intended storage or working temperature (refer to the solubility table above).
-
Weigh Solute: Accurately weigh the required amount of this compound powder. For example, to make 100 mL of a 20% (w/v) solution, weigh 20.0 g of this compound.
-
Measure Solvent: Add approximately 70-80% of the final volume of water to a beaker with a magnetic stir bar (e.g., 70-80 mL for a final volume of 100 mL).
-
Heat and Dissolve: Gently heat the water while stirring (e.g., to 40-50°C) to increase the rate of dissolution. Slowly add the weighed this compound powder to the vortex of the stirring water.
-
Cool to Room Temperature: Once all the solid has completely dissolved, remove the beaker from the heat and allow the solution to cool to room temperature.
-
Adjust to Final Volume: Quantitatively transfer the cooled solution to a volumetric flask of the correct size (e.g., 100 mL). Rinse the beaker with small amounts of water and add the rinsings to the flask to ensure a complete transfer.
-
Finalize: Carefully add water to the volumetric flask until the bottom of the meniscus reaches the calibration mark. Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Store the solution in a sealed container at the intended working temperature.
References
Technical Support Center: Rapid Isomaltulose Hydrate Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the rapid analysis of Isomaltulose hydrate (B1144303), primarily focusing on High-Performance Liquid Chromatography (HPLC) methods.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental analysis of Isomaltulose hydrate.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between Isomaltulose and Sucrose (B13894) peaks | - Inadequate mobile phase composition.- Suboptimal column temperature. | - Adjust the mobile phase composition. A higher water content increases elution strength in HILIC mode.[1] Consider using a buffered mobile phase (e.g., ammonium (B1175870) formate) to improve resolution.[1]- Optimize the column temperature. Lower temperatures (e.g., 10°C) can enhance resolution between Isomaltulose and Sucrose.[1] |
| Peak splitting or broad peaks for Isomaltulose | - Mutarotation of the sugar, where alpha and beta anomers are separated.[1] | - Employ a high pH mobile phase or operate at an elevated temperature to collapse the anomers into a single peak.[1] |
| Variable or drifting retention times | - Inconsistent mobile phase composition.- Poor column equilibration between injections.- Fluctuations in column temperature. | - Prepare fresh mobile phase daily and ensure proper degassing.[2]- Ensure sufficient column equilibration time between sample injections, especially when running a gradient.[3]- Use a column oven to maintain a stable temperature.[4] |
| High backpressure in the HPLC system | - Clogged column frit or guard column.- Particulate matter in the sample or mobile phase. | - Replace the guard column if the pressure increase is significant.[2]- Filter all samples and mobile phases through a 0.45 µm or smaller filter before use.[1] |
| No peaks or very small peaks detected | - Detector issue (e.g., lamp off for UV, incorrect settings for ELSD).- Sample concentration is below the limit of detection (LOD).- Injection issue. | - For ELSD, ensure the gas supply is adequate and nebulizer settings are optimized.[5]- Concentrate the sample or inject a larger volume (if within method limits).- Verify the autosampler is drawing and injecting the sample correctly. |
| Baseline noise or drift with ELSD | - Improper nebulizer and evaporator temperature settings.- Contaminated mobile phase or gas supply. | - Optimize the ELSD temperature; a low evaporation temperature is often desirable for thermally sensitive compounds.[6]- Use high-purity solvents and gas. Baseline drift can be inherent to ELSD, but should be minimized.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common rapid method for this compound analysis?
A1: The most commonly cited rapid method is High-Performance Liquid Chromatography (HPLC) using Hydrophilic Interaction Liquid Chromatography (HILIC) mode. This method allows for the separation of Isomaltulose from other common carbohydrates like sucrose, glucose, and maltodextrins.[1][2][5][8][9]
Q2: What type of detector is best suited for Isomaltulose analysis?
A2: Since Isomaltulose lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) are commonly used.[1] ELSD is often preferred as it is compatible with gradient elution, which can be necessary for separating Isomaltulose from complex matrices.[1]
Q3: How can I separate Isomaltulose from its isomers, like sucrose?
A3: Separation from isomers like sucrose can be challenging. In HILIC-HPLC, adjusting the mobile phase composition, particularly the water/acetonitrile (B52724) ratio and the use of buffers like ammonium formate (B1220265), is crucial.[1] Lowering the column temperature can also improve the resolution between Isomaltulose and sucrose.[1]
Q4: What are the typical retention times for Isomaltulose in a rapid HPLC method?
A4: With a rapid HILIC-HPLC method, the retention time for Isomaltulose can be as short as 6 minutes.[1]
Q5: Are there alternative rapid methods to HPLC for Isomaltulose analysis?
A5: Yes, other methods have been developed, such as Capillary Electrophoresis (CE), which can identify and quantify Isomaltulose and its process-related impurities.[7] Another advanced technique is Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy, which can provide rapid quantification.[6]
Experimental Protocols
Rapid HPLC-ELSD Method for this compound Analysis
This protocol is a summary of a validated rapid method for the determination of Isomaltulose in the presence of other common carbohydrates.[1][10]
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
HILIC column with a polyol stationary phase.
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade).
-
Ammonium formate.
-
Deionized water.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 35 mM Ammonium formate in water (pH adjusted to 3.75).
3. Chromatographic Conditions:
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 10°C.
-
Injection Volume: 4 µL.
-
Gradient Elution:
-
0–5 min: 18% B
-
5–8 min: 18–35% B
-
8–10 min: 35% B
-
10–12 min: 35–18% B
-
12–15 min: 18% B
-
4. Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve in an appropriate solvent (e.g., a mixture of acetonitrile and water).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the Isomaltulose peak based on the retention time of a standard.
-
Quantify the amount of Isomaltulose using a calibration curve prepared from standards of known concentrations.
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Isomaltulose Retention Time | ~ 6 min | HILIC-HPLC | [1] |
| LOD (Isomaltulose) | 0.15 mM | Capillary Electrophoresis | [7] |
| LOQ (Isomaltulose) | Not explicitly stated for HPLC, but the method was applied to samples with concentrations from 0.9% to 92.8% | HILIC-HPLC | [10] |
| Linearity (R²) for FOS, including Isomaltulose precursors | ≥ 0.9991 | HPLC-RI | [11] |
Method Development and Analysis Workflow
Caption: Workflow for the rapid analysis of this compound using HPLC.
References
- 1. lcms.cz [lcms.cz]
- 2. analab.com.tw [analab.com.tw]
- 3. How to Avoid Common Problems with HILIC Methods [restek.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. blog.krssltd.com [blog.krssltd.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. lctsbible.com [lctsbible.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
Overcoming interference in Isomaltulose hydrate detection by other sugars
Welcome to the Technical Support Center for Isomaltulose Hydrate (B1144303) Detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the quantification of isomaltulose, particularly in the presence of interfering sugars.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting and quantifying isomaltulose hydrate?
A1: The most prevalent methods for this compound analysis are chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).[1][2][3][4] Gas Chromatography (GC) is also used, often coupled with Mass Spectrometry (GC-MS).[1] Enzymatic assays represent a third approach, offering high specificity.
Q2: Which sugars typically interfere with this compound detection?
A2: Common interfering sugars include its structural isomer sucrose (B13894), as well as its monosaccharide components, glucose and fructose (B13574). Maltodextrins and other oligosaccharides can also pose a challenge in complex matrices.
Q3: How can I choose the best method for my specific application?
A3: The choice of method depends on several factors:
-
Sample Matrix Complexity: For complex matrices like food supplements, HPLC with a selective detector such as an Evaporative Light Scattering Detector (ELSD) is robust.
-
Required Sensitivity and Specificity: GC-MS offers high sensitivity and specificity, especially when dealing with very low concentrations or a need for structural confirmation. Enzymatic assays can provide excellent specificity if the right enzyme is chosen.
-
Throughput Needs: HPLC methods can be optimized for rapid analysis, with some methods achieving separation in under 15 minutes. Automated enzymatic assays on discrete analyzers can also achieve high throughput.
-
Availability of Equipment: HPLC and GC-MS are standard equipment in many analytical laboratories. Spectrophotometers for enzymatic assays are also widely available.
Q4: Are there commercially available kits for isomaltulose quantification?
A4: While there are numerous commercial kits for the enzymatic determination of glucose, fructose, and sucrose, kits specifically designed for isomaltulose are not as common. However, it is possible to develop a selective enzymatic assay using enzymes that differentiate between isomaltulose and sucrose.
Troubleshooting Guides
Issue 1: Poor resolution between isomaltulose and sucrose in HPLC analysis.
Cause: Suboptimal chromatographic conditions are the most likely reason for co-elution.
Solution:
-
Optimize the Mobile Phase: In Hydrophilic Interaction Liquid Chromatography (HILIC), the water content in the mobile phase is critical. Decreasing the water content generally increases retention and can improve the resolution between sucrose and isomaltulose. However, excessively low water content can lead to a significant drop in peak area. The use of a buffered mobile phase, such as ammonium (B1175870) formate (B1220265), can also enhance separation.
-
Adjust Column Temperature: Lowering the column temperature can increase retention and improve resolution in HILIC mode.
-
Select an Appropriate Column: A polyol stationary phase or a penta-HILIC column has been shown to be effective for separating isomaltulose from other sugars.
-
Consider an Alternative Detection Method: While Refractive Index (RI) detectors are common for sugar analysis, they are not compatible with gradient elution, which is often necessary for complex samples. An Evaporative Light Scattering Detector (ELSD) is a good alternative that is compatible with gradient elution and can detect analytes without a UV chromophore.
Issue 2: Inaccurate quantification of isomaltulose in a sample containing high levels of glucose and fructose using an enzymatic assay.
Cause: The enzymes used in standard glucose/fructose kits may have some cross-reactivity, or the high concentration of monosaccharides may interfere with the assay kinetics. More importantly, if the assay involves the hydrolysis of disaccharides, the enzyme might not be specific to isomaltulose.
Solution:
-
Utilize Enzyme Specificity: The sucrase-isomaltase enzyme complex hydrolyzes sucrose at a much faster rate than isomaltulose. A kinetic assay can be designed to differentiate between the two based on the rate of glucose and fructose release.
-
Sequential Enzymatic Digestion: A two-step enzymatic process can be employed.
-
Step 1: Use an enzyme that specifically hydrolyzes sucrose without affecting isomaltulose. After this reaction, measure the released glucose and fructose.
-
Step 2: Introduce an enzyme that can hydrolyze isomaltulose (like sucrase-isomaltase, given sufficient time) and measure the additional glucose and fructose released. The difference in the monosaccharide concentration between the two steps corresponds to the initial isomaltulose concentration.
-
-
Sample Dilution: High concentrations of interfering sugars can saturate the enzyme. Diluting the sample to within the linear range of the assay for all sugars is crucial.
Issue 3: Low recovery of isomaltulose during GC-MS analysis.
Cause: Incomplete derivatization or degradation of the analyte during sample preparation can lead to low recovery.
Solution:
-
Optimize Derivatization: Sugars require derivatization to become volatile for GC analysis. Silylation is a common method. Ensure the reaction goes to completion by optimizing the reaction time, temperature, and the ratio of derivatizing agent to the sample.
-
Proper Sample Drying: Residual water in the sample can interfere with the derivatization reaction. Ensure the sample is completely dry before adding the derivatization reagents.
-
Use of an Internal Standard: Incorporating an internal standard that is structurally similar to isomaltulose but not present in the sample can help to correct for losses during sample preparation and injection.
Data Presentation
Table 1: Comparison of Analytical Methods for Isomaltulose Detection
| Feature | HPLC-HILIC-ELSD | GC-MS (after derivatization) | Enzymatic Assay |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Specific enzyme-substrate reaction |
| Interference | Can resolve common sugars with optimized methods | Can resolve many sugars, but derivatization is non-specific | High potential for specificity, but susceptible to high concentrations of other sugars |
| LOD/LOQ | LOD: 0.032–2.675 mg/L, LOQ: 0.107–8.918 mg/L (for various sugars) | Generally offers high sensitivity | Dependent on enzyme kinetics and detection method |
| Sample Prep | Minimal (dissolution, filtration) | Extensive (drying, derivatization) | Minimal (dilution, buffering) |
| Analysis Time | Rapid (e.g., < 15 min per sample) | Longer due to derivatization and GC run time | Can be very rapid, especially with automated systems |
| Pros | Robust, good for complex matrices, compatible with gradient elution | High sensitivity and specificity, provides structural information | High specificity, potential for high throughput |
| Cons | ELSD has a non-linear response | Derivatization can be complex and time-consuming | Lack of specific commercial kits, potential for interference from high sugar concentrations |
Experimental Protocols
Protocol 1: HPLC-HILIC-ELSD Method for Isomaltulose Quantification
This protocol is adapted from the method described by Crha and Pazourek (2020).
1. Instrumentation:
-
HPLC system with a gradient pump
-
Autosampler
-
Column thermostat
-
Evaporative Light Scattering Detector (ELSD)
-
HALO Penta-HILIC column (4.6 × 150 mm, 2.7 µm)
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Isomaltulose, sucrose, glucose, and fructose standards
3. Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 35 mM ammonium formate in water, pH adjusted to 3.75 with formic acid
4. Chromatographic Conditions:
-
Gradient Elution:
-
0–5 min: 18% B
-
5–8 min: 18–35% B (linear gradient)
-
8–10 min: 35% B
-
10–12 min: 35–18% B (linear gradient)
-
12–15 min: 18% B (re-equilibration)
-
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 10 °C
-
Injection Volume: 4 µL
-
ELSD Settings:
-
Evaporator Temperature: 40 °C
-
Nebulizer Temperature: 40 °C
-
Nitrogen Flow Rate: 1 standard liter per minute (slm)
-
5. Sample and Standard Preparation:
-
Prepare stock solutions of isomaltulose and interfering sugar standards in ultrapure water.
-
Create a series of calibration standards by diluting the stock solutions.
-
Dissolve or dilute the sample in ultrapure water to a concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
6. Data Analysis:
-
Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration for the standards.
-
Quantify isomaltulose in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: GC-MS Method for Isomaltulose Quantification
1. Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer
-
DB-5 or similar capillary column
2. Reagents:
-
O-methylhydroxylamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Isomaltulose and other sugar standards
3. Derivatization Procedure (Oximation-Silylation):
-
Weigh a known amount of the dried sample or standard into a reaction vial.
-
Add 800 µL of pyridine and dissolve the sample.
-
Add 50 mg of O-methylhydroxylamine hydrochloride.
-
Incubate at 95 °C for 45 minutes.
-
Cool the mixture and add 200 µL of BSTFA.
-
Incubate at 90 °C for 30 minutes.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to a GC vial for analysis.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 190 °C at 10 °C/min
-
Ramp to 250 °C at 5 °C/min
-
Ramp to 300 °C at 20 °C/min, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.
-
5. Data Analysis:
-
Identify the derivatized isomaltulose peak based on its retention time and mass spectrum compared to a standard.
-
Quantify using an internal standard and a calibration curve constructed from derivatized standards.
Protocol 3: Selective Enzymatic Assay for Isomaltulose
This protocol is a proposed method based on the differential hydrolysis rates of sucrose and isomaltulose by sucrase-isomaltase.
1. Instrumentation:
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
-
Incubator or water bath set to 37 °C
2. Reagents:
-
Sucrase-isomaltase enzyme preparation
-
Glucose oxidase/peroxidase (GOPOD) reagent
-
ATP, NADP+, hexokinase, and glucose-6-phosphate dehydrogenase (for coupled assay)
-
Tris buffer (pH 7.0)
-
Isomaltulose and sucrose standards
-
Sample containing isomaltulose and sucrose
3. Assay Principle: This assay measures the glucose released from the hydrolysis of disaccharides. By measuring the rate of glucose production, the relative amounts of sucrose and isomaltulose can be determined, as sucrose is hydrolyzed much faster.
4. Procedure:
-
Prepare solutions of the sample and standards in Tris buffer.
-
Add the sucrase-isomaltase enzyme to the solutions and immediately start monitoring the glucose concentration over time using a coupled enzymatic assay that produces a colored product or NADPH (measured at 340 nm).
-
Record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).
5. Data Analysis:
-
Plot the absorbance (or glucose concentration) versus time for each sample and standard.
-
The initial, rapid increase in glucose corresponds primarily to the hydrolysis of sucrose.
-
The subsequent, slower, linear increase in glucose is due to the hydrolysis of isomaltulose.
-
The concentration of sucrose can be determined from the initial rate of reaction, and the concentration of isomaltulose from the later, slower rate, by comparing these rates to those of the standards.
Visualizations
Caption: Workflow for Isomaltulose Quantification by HPLC-HILIC-ELSD.
Caption: Troubleshooting Logic for Poor HPLC Resolution.
References
- 1. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary S… [ouci.dntb.gov.ua]
- 3. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Stability of Isomaltulose Hydrate in Acidic Beverage Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isomaltulose hydrate (B1144303) in acidic beverage formulations.
Frequently Asked Questions (FAQs)
Q1: How stable is isomaltulose hydrate in acidic beverages compared to sucrose (B13894)?
A1: this compound exhibits significantly higher stability in acidic conditions than sucrose. This is attributed to the α-1,6-glycosidic bond between its glucose and fructose (B13574) units, which is more resistant to acid hydrolysis than the α-1,2 bond in sucrose.[1] In one study involving a cola beverage with a pH of 2.3, virtually no hydrolysis of isomaltulose was observed after three months of storage, whereas 98% of the sucrose degraded under the same conditions.[2] This high stability makes isomaltulose an excellent alternative sweetener for acidic beverages, ensuring a consistent sweetness profile and osmolality throughout the product's shelf life.[3]
Q2: What are the primary degradation products of this compound in acidic conditions?
A2: The primary degradation of this compound in acidic conditions is hydrolysis, which breaks the glycosidic bond to yield its constituent monosaccharides: glucose and fructose.[1] Due to its high stability, the rate of this hydrolysis is very slow under typical beverage storage conditions.
Q3: What analytical methods are recommended for quantifying this compound and its degradation products in beverages?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the simultaneous quantification of isomaltulose, glucose, and fructose in beverage matrices. Recommended HPLC systems include:
-
HPLC with Refractive Index Detection (HPLC-RI): A robust and widely used method for sugar analysis.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): Offers excellent separation of polar compounds like sugars and can be more sensitive than RI detection.
Q4: Can I use accelerated stability testing to determine the shelf life of my isomaltulose-sweetened beverage?
A4: Yes, accelerated stability testing is a valuable tool for predicting the shelf life of beverages containing isomaltulose. By exposing the product to elevated temperatures, the degradation process can be expedited. The data collected can then be used with models like the Arrhenius equation to estimate the shelf life under normal storage conditions. It is crucial to select appropriate temperature and humidity conditions that accelerate degradation without altering the fundamental degradation pathways.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected decrease in sweetness over time. | Although highly stable, some minimal hydrolysis of isomaltulose to glucose and fructose might occur under harsh storage conditions (e.g., prolonged exposure to high temperatures and very low pH). Fructose is sweeter than isomaltulose, but glucose is less sweet, potentially leading to a perceived change in sweetness. | Conduct a stability study under controlled conditions (see Experimental Protocols section) to quantify the concentrations of isomaltulose, glucose, and fructose over time. This will help determine if hydrolysis is occurring and to what extent. Review and optimize storage conditions to minimize temperature fluctuations. |
| Inconsistent analytical results for isomaltulose concentration. | Improper sample preparation, such as inadequate filtration or dilution. Matrix effects from other beverage ingredients (e.g., acids, salts, other carbohydrates) interfering with the analytical column or detector. | Ensure samples are properly filtered (e.g., using a 0.45 µm syringe filter) and diluted to fall within the linear range of your calibration curve. Develop and validate a sample preparation method specific to your beverage matrix to minimize interference. This may involve a solid-phase extraction (SPE) step if the matrix is complex. |
| Difficulty in separating isomaltulose, glucose, and fructose peaks in HPLC. | Suboptimal HPLC method parameters (e.g., mobile phase composition, column temperature, flow rate). Use of an inappropriate HPLC column. | Optimize your HPLC method. For HILIC, adjust the ratio of acetonitrile (B52724) to aqueous buffer. For other systems, ensure the mobile phase is appropriate for carbohydrate separation. Consider using a dedicated carbohydrate analysis column. Ensure the column temperature is controlled and optimized for the best resolution. |
| Precipitation or crystallization of isomaltulose in the beverage. | Exceeding the solubility limit of isomaltulose, especially at lower temperatures. Changes in the beverage matrix that reduce solubility. | Review the formulation to ensure the concentration of isomaltulose is within its solubility limits at the intended storage temperatures. Isomaltulose's solubility is lower than sucrose, particularly at colder temperatures. Conduct solubility studies in your specific beverage matrix at various temperatures. |
Data Presentation
Table 1: Recommended Experimental Design for this compound Stability Study in an Acidic Beverage
| Parameter | Conditions | Time Points (Months) | Analytes to Quantify |
| pH | 2.5, 3.0, 3.5 | 0, 1, 3, 6, 9, 12 | Isomaltulose, Glucose, Fructose |
| Temperature | 25°C / 60% RH (Long-term) | 0, 3, 6, 9, 12, 18, 24 | Isomaltulose, Glucose, Fructose |
| 30°C / 65% RH (Intermediate) | 0, 3, 6, 9, 12 | Isomaltulose, Glucose, Fructose | |
| 40°C / 75% RH (Accelerated) | 0, 1, 3, 6 | Isomaltulose, Glucose, Fructose |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of Isomaltulose in an Acidic Beverage
This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.
1. Objective: To assess the stability of this compound in an acidic beverage formulation under accelerated storage conditions to predict its shelf life.
2. Materials:
- Isomaltulose-sweetened acidic beverage, packaged in the final commercial packaging.
- Stability chambers set to 40°C ± 2°C / 75% RH ± 5%.
- HPLC system with a Refractive Index (RI) detector.
- Carbohydrate analysis HPLC column (e.g., Amino column).
- Reference standards for isomaltulose, glucose, and fructose.
- Reagents for mobile phase (e.g., acetonitrile, HPLC-grade water).
- Syringe filters (0.45 µm).
3. Procedure:
- Prepare multiple samples of the beverage in its final packaging.
- Place the samples in a stability chamber maintained at 40°C / 75% RH.
- Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
- At each time point, prepare the samples for HPLC analysis:
- Degas carbonated beverages.
- Dilute the beverage with HPLC-grade water to a concentration within the calibrated range of the HPLC method.
- Filter the diluted sample through a 0.45 µm syringe filter.
- Analyze the samples using a validated HPLC-RI method to quantify the concentrations of isomaltulose, glucose, and fructose.
- Record the results and calculate the percentage of isomaltulose remaining at each time point.
Protocol 2: HPLC-RI Method for Quantification of Isomaltulose and its Hydrolysis Products
1. HPLC System and Conditions:
- Detector: Refractive Index (RI) Detector.
- Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v), isocratic.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Injection Volume: 20 µL.
2. Standard Preparation:
- Prepare individual stock solutions of isomaltulose, glucose, and fructose in HPLC-grade water.
- Create a series of mixed calibration standards by diluting the stock solutions to cover the expected concentration range in the beverage samples.
3. Sample Analysis:
- Inject the prepared beverage samples and calibration standards into the HPLC system.
- Identify the peaks based on the retention times of the standards.
- Quantify the concentration of each analyte by comparing the peak areas in the samples to the calibration curve.
Visualizations
Caption: Workflow for accelerated stability testing of isomaltulose in beverages.
Caption: Acid-catalyzed hydrolysis of isomaltulose into glucose and fructose.
References
Technical Support Center: Optimizing Flow Properties of Isomaltulose Hydrate Powders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Isomaltulose hydrate (B1144303) powders.
Frequently Asked Questions (FAQs)
Q1: What is Isomaltulose hydrate and why are its flow properties important?
A1: this compound, commercially known as Palatinose™, is a crystalline disaccharide derived from sucrose.[1] It is a functional carbohydrate used as a sugar substitute.[1] The flow properties of the powder are critical in pharmaceutical and food manufacturing for ensuring uniform mixing, consistent die filling in tablet presses, and accurate dosing, all of which impact the quality and efficacy of the final product.[2]
Q2: How does the hygroscopicity of this compound affect its flowability?
A2: this compound has low hygroscopicity, meaning it has a reduced tendency to absorb moisture from the air.[3] This property contributes to its excellent flowability and minimizes the risk of caking and lumping, even when blended with other sugars.[3]
Q3: What are the typical flow characteristics of this compound powder?
A3: this compound is generally characterized as a free-flowing powder. While specific quantitative values can vary based on particle size and manufacturing processes, its low cohesiveness and minimal moisture uptake contribute to favorable flow behavior.
Q4: Can the hydration of a powder improve its flow properties?
A4: In some cases, crystal hydration can significantly improve the flow properties of a powder. For example, converting a poorly flowing anhydrous substance to its monohydrate form can lead to better flowability, even with similar particle size and morphology.
Troubleshooting Guide
Issue 1: Powder Caking and Lumping
-
Question: My this compound powder is forming lumps and cakes in the hopper. What could be the cause and how can I resolve it?
-
Answer:
-
Potential Cause 1: High Humidity. Although this compound has low hygroscopicity, prolonged exposure to high-humidity environments can lead to moisture absorption and subsequent caking.
-
Solution: Store the powder in a controlled environment with low relative humidity. Ensure that processing areas are also humidity-controlled.
-
-
Potential Cause 2: Temperature Fluctuations. Temperature cycling can lead to moisture migration within the powder bed, causing localized caking.
-
Solution: Maintain a stable temperature during storage and processing.
-
-
Potential Cause 3: Compaction. Excessive pressure from the weight of the powder in large hoppers or storage containers can lead to compaction and caking.
-
Solution: Use smaller hoppers or employ hopper designs that promote mass flow to prevent dead zones where powder can compact.
-
-
Issue 2: Poor Powder Flow from Hopper (Arching and Rat-holing)
-
Question: The this compound powder is not flowing consistently from the hopper. It's forming an arch over the outlet (arching/bridging) or a narrow channel in the center (rat-holing). How can I fix this?
-
Answer:
-
Potential Cause 1: Improper Hopper Design. The geometry of the hopper, such as the hopper angle and outlet size, may not be suitable for the powder.
-
Solution: Utilize a hopper with a steeper wall angle to promote mass flow. The outlet size should be sufficiently large to prevent arching.
-
-
Potential Cause 2: Inter-particle Cohesion. Even with a free-flowing powder, fine particles can increase cohesion.
-
Solution: Consider granulation to increase the particle size and create more uniform granules, which generally have better flowability.
-
-
Potential Cause 3: Mechanical Interlocking. Irregularly shaped particles can interlock, hindering flow.
-
Solution: While this compound is crystalline, ensuring a more uniform particle shape through controlled crystallization or milling can be beneficial.
-
-
Issue 3: Inconsistent Tablet Weight or Capsule Fill
-
Question: I am experiencing significant weight variation in my tablets/capsules. Could this be related to the flow of the this compound powder?
-
Answer:
-
Potential Cause: Poor Powder Flowability. Inconsistent flow into the tablet die or capsule shell is a primary cause of weight variation.
-
Solution 1: Characterize Powder Flow. Use the experimental protocols outlined below to quantify the flow properties (Angle of Repose, Carr's Index, Hausner Ratio) of your powder batch.
-
Solution 2: Add Flow Enhancers. Incorporate glidants (e.g., colloidal silicon dioxide) or lubricants (e.g., magnesium stearate) in small quantities to reduce inter-particle friction and improve flow.
-
Solution 3: Optimize Particle Size. A narrower particle size distribution can lead to more consistent flow. Sieving to remove excessive fines may be beneficial.
-
-
Quantitative Data on Powder Flow Properties
Due to the limited availability of specific quantitative data for this compound in published literature, the following tables provide illustrative values for a typical free-flowing pharmaceutical excipient. These values can serve as a benchmark for evaluating the flow properties of this compound powders.
Table 1: Flowability Classification Based on Angle of Repose, Carr's Index, and Hausner Ratio
| Flow Character | Angle of Repose (°) | Carr's Index (%) | Hausner Ratio |
| Excellent | 25-30 | ≤10 | 1.00-1.11 |
| Good | 31-35 | 11-15 | 1.12-1.18 |
| Fair | 36-40 | 16-20 | 1.19-1.25 |
| Passable | 41-45 | 21-25 | 1.26-1.34 |
| Poor | 46-55 | 26-31 | 1.35-1.45 |
| Very Poor | 56-65 | 32-37 | 1.46-1.59 |
| Very, Very Poor | >66 | >38 | >1.60 |
Source: Based on data from various pharmaceutical guidelines.
Table 2: Illustrative Flow Properties of a Free-Flowing Excipient (e.g., this compound) under Varying Conditions
| Parameter | Condition 1 (Low Moisture, Uniform Particle Size) | Condition 2 (Moderate Moisture, Broader Particle Size Distribution) | Condition 3 (High Moisture, High Percentage of Fines) |
| Angle of Repose (°) | 28 | 35 | 42 |
| Bulk Density (g/mL) | 0.65 | 0.62 | 0.58 |
| Tapped Density (g/mL) | 0.72 | 0.71 | 0.70 |
| Carr's Index (%) | 9.7 | 12.7 | 17.1 |
| Hausner Ratio | 1.11 | 1.14 | 1.21 |
| Flow Character | Excellent | Good | Fair |
Experimental Protocols
Determination of Angle of Repose
-
Objective: To measure the angle of the conical pile formed by the powder, which is an indicator of inter-particle friction.
-
Methodology (Fixed Funnel Method):
-
Place a fixed-diameter circular base on a level, vibration-free surface.
-
Position a funnel with a specified orifice diameter above the center of the base. The tip of the funnel should be at a fixed height above the base.
-
Carefully pour the this compound powder through the funnel until the apex of the powder cone reaches the funnel tip.
-
Measure the height (h) of the powder cone and the radius (r) of the base.
-
Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).
-
Determination of Bulk and Tapped Density
-
Objective: To measure the bulk and tapped densities of the powder, which are used to calculate the Carr's Index and Hausner Ratio.
-
Methodology:
-
Weigh a specific amount of this compound powder.
-
Gently pour the powder into a graduated cylinder and record the volume. This is the bulk volume.
-
Calculate the bulk density (ρ_bulk) = mass / bulk volume.
-
Mechanically tap the graduated cylinder for a specified number of taps (B36270) (e.g., 100, 500, 1250 taps) until the volume of the powder no longer changes significantly.
-
Record the final volume. This is the tapped volume.
-
Calculate the tapped density (ρ_tapped) = mass / tapped volume.
-
Calculation of Carr's Index and Hausner Ratio
-
Objective: To use the bulk and tapped density values to assess the flowability and compressibility of the powder.
-
Methodology:
-
Carr's Index (%) = [ (ρ_tapped - ρ_bulk) / ρ_tapped ] * 100
-
Hausner Ratio = ρ_tapped / ρ_bulk
-
Interpret the results using the flowability classification in Table 1.
-
Visualizations
Caption: Experimental workflow for characterizing the flow properties of this compound powders.
Caption: Troubleshooting flowchart for addressing poor powder flow issues with this compound.
References
Technical Support Center: Refining Purification Methods for High-Purity Isomaltulose Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of high-purity isomaltulose hydrate (B1144303).
Troubleshooting Guide
This guide is designed in a question-and-answer format to provide direct solutions to common experimental issues.
Crystallization Issues
Question: Why is my isomaltulose hydrate yield after crystallization lower than expected?
Answer: Low yield can be attributed to several factors:
-
Incomplete Crystallization: The concentration of the isomaltulose solution may not have reached optimal supersaturation. Ensure the syrup is concentrated to approximately 65-70% (w/v) before cooling to induce crystallization.[1]
-
Loss in Mother Liquor: A significant amount of isomaltulose may remain dissolved in the mother liquor. To mitigate this, ensure a slow and controlled cooling rate (e.g., 5°C/hour) to allow for maximum crystal formation.[2] Seeding the solution with existing isomaltulose crystals can also promote crystallization.[2]
-
Suboptimal pH: The pH of the solution can influence solubility and crystallization. While the pH for the enzymatic reaction is typically around 7.0, ensure no significant shifts have occurred that might increase solubility during crystallization.
-
Presence of Impurities: High concentrations of other sugars like sucrose (B13894), glucose, and fructose (B13574) can inhibit the crystallization of isomaltulose.[1] Consider pre-purification steps like chromatography to reduce these impurities.
Question: The resulting this compound crystals are too small or form a fine powder. How can I obtain larger crystals?
Answer: Crystal size is primarily influenced by the rate of nucleation versus the rate of crystal growth. To favor the growth of larger crystals:
-
Reduce the Cooling Rate: A slower cooling rate reduces the level of supersaturation, which in turn decreases the rate of primary nucleation and allows more time for existing crystals to grow. A linear cooling curve often leads to the best product quality.[3]
-
Optimize Agitation: Agitation affects mass transfer and nucleation. While some agitation is necessary to maintain a homogenous solution, excessive agitation can lead to secondary nucleation, resulting in a larger number of smaller crystals. An agitation rate of around 90 rpm has been found to yield larger crystals in some sugar crystallization processes.[4][5]
-
Control Seeding: The number and size of seed crystals can influence the final crystal size distribution. Using a smaller number of larger seed crystals can promote the growth of larger final crystals.
-
Maintain a Stable Temperature: Fluctuations in temperature can induce secondary nucleation. Ensure a stable and controlled temperature environment during the crystallization process.
Question: My this compound appears as an oil or syrup instead of crystals during the purification process. What should I do?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution above its melting point. To resolve this:
-
Increase Solvent Amount: Add a small amount of additional deionized water to the solution and gently reheat until the oil dissolves. Then, allow the solution to cool at a slower rate.
-
Ensure Purity: High levels of impurities can depress the melting point of the mixture, leading to oiling out. Consider a preliminary purification step, such as activated carbon treatment or chromatography, to remove impurities.
Purity and Contamination Issues
Question: After crystallization, my this compound has a noticeable color. How can I remove it?
Answer: Color formation can occur during the enzymatic reaction or subsequent heating steps.[1] Activated carbon treatment is an effective method for decolorization:
-
Procedure: Prepare a solution of the colored isomaltulose. Add powdered activated carbon (typically 0.1% to 2% w/v) and stir the mixture at a temperature between 50-80°C for 30-60 minutes.[2] The pH should be kept neutral to avoid inversion of other sugars.[6]
-
Filtration: After treatment, remove the activated carbon by filtration. A fine filter paper or a filtration aid may be necessary to remove all carbon particles.[7]
Question: HPLC analysis shows high levels of residual sucrose, glucose, or fructose in my final product. How can I improve the purity?
Answer: High levels of these process-related impurities indicate either an incomplete enzymatic reaction or inefficient purification.
-
Optimize Enzymatic Conversion: Ensure the enzymatic conversion of sucrose has run to completion. This can be monitored by in-process HPLC analysis.
-
Recrystallization: A single crystallization may not be sufficient to achieve high purity. A second crystallization step can significantly reduce the levels of remaining impurities. Purity can be increased to over 99% with successive crystallizations.[1]
-
Ion-Exchange Chromatography: For very high purity requirements, ion-exchange chromatography can be used to separate isomaltulose from other sugars.[8][9] This is often performed after the enzymatic reaction and before crystallization.[8]
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of this compound that can be achieved through a single crystallization?
A primary crystallization can yield isomaltulose with a purity of around 96.5%.[2] To achieve higher purities (≥99%), one or more recrystallization steps are often necessary.[1][10]
Q2: What are the most common impurities found in crude this compound?
The most common impurities are unreacted sucrose, and byproducts of the enzymatic reaction such as glucose, fructose, and trehalulose.[11]
Q3: What analytical methods are recommended for determining the purity of this compound?
High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) is a standard method.[12] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is also highly effective for separating and quantifying various sugars.[9]
Q4: Can ethanol (B145695) be used to precipitate this compound?
While ethanol can be used to induce precipitation, it may result in a less pure product compared to crystallization from an aqueous solution by controlled cooling.
Q5: What is the importance of seeding in the crystallization process?
Seeding with pre-existing isomaltulose crystals helps to control the onset of crystallization and can lead to a more uniform crystal size distribution. It is a crucial step in achieving a consistent product.[2]
Data Presentation
Table 1: Effect of Activated Carbon Dosage on Sugar Solution Decolorization
| Activated Carbon Dosage (% w/v) | Temperature (°C) | Contact Time (min) | Approximate Color Removal Efficiency (%) |
| 0.1 - 0.5 | 50 - 80 | 30 - 60 | 60 - 75 |
| 0.5 - 1.0 | 50 - 80 | 30 - 60 | 75 - 90 |
| 1.0 - 2.0 | 50 - 80 | 30 - 60 | > 90 |
Note: Data is generalized from typical sugar refining processes and may vary based on the initial color intensity and specific type of activated carbon used.[2][6]
Table 2: Influence of Cooling Rate on Crystal Size (Qualitative)
| Cooling Rate | Nucleation Rate | Crystal Growth Rate | Resulting Average Crystal Size |
| Fast | High | Low | Small |
| Slow | Low | High | Large |
| Linear/Controlled | Optimized | Optimized | Uniform and Larger |
Note: A slower cooling rate generally favors the growth of larger crystals by minimizing the formation of new nuclei.[4][13]
Experimental Protocols
Protocol 1: Decolorization of Isomaltulose Solution using Activated Carbon
-
Preparation: Dissolve the colored this compound in deionized water to create a solution of approximately 50% (w/v).[2]
-
pH Adjustment: Check the pH of the solution and adjust to neutral (pH 6.5-7.5) using a suitable food-grade acid or base if necessary.[6]
-
Heating: Gently heat the solution to 70-80°C with continuous stirring.[2]
-
Activated Carbon Addition: Add powdered activated carbon to the solution at a dosage of 0.5-1.0% (w/v).
-
Adsorption: Maintain the temperature and continue stirring for 30-60 minutes to allow for sufficient adsorption of color bodies.[2]
-
Filtration: Filter the hot solution through a Buchner funnel with a fine filter paper (e.g., Whatman No. 1) to remove the activated carbon. A layer of filter aid (e.g., celite) can be used to improve filtration efficiency and prevent carbon fines from passing through.
-
Analysis: The resulting filtrate should be clear and colorless. Proceed with crystallization.
Protocol 2: Crystallization of High-Purity this compound
-
Concentration: Take the purified, decolorized isomaltulose solution and concentrate it under vacuum using a rotary evaporator. The target concentration is 65-70% (w/v). The temperature should be kept below 65°C to prevent color formation.[1]
-
Initial Cooling and Seeding: Transfer the concentrated syrup to a jacketed crystallization vessel equipped with an overhead stirrer. Cool the solution to 50°C. Once the temperature is stable, add this compound seed crystals (approximately 0.1% w/w).
-
Controlled Cooling: Begin a slow, linear cooling program at a rate of 5°C per hour, reducing the temperature from 50°C to 35°C.[2] Maintain gentle agitation (e.g., 90 rpm) throughout the process to keep the crystals suspended.
-
Maturation: Once the final temperature of 35°C is reached, continue stirring for an additional 2-4 hours to allow for maximum crystal growth.
-
Isolation: Separate the crystals from the mother liquor via centrifugation or vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature of 40-50°C until a constant weight is achieved. The final product should be a white, crystalline powder.
Protocol 3: Ion-Exchange Chromatography for Isomaltulose Purification
-
Resin Preparation: Pack a chromatography column with a suitable cation-exchange resin in the calcium form (Ca2+).[9] Equilibrate the column with deionized water.
-
Sample Loading: Load the crude isomaltulose solution (post-enzymatic reaction) onto the column. The solution should be free of particulate matter.
-
Elution: Elute the column with deionized water at a controlled flow rate.
-
Fraction Collection: Collect fractions of the eluate. The different sugars will separate based on their interaction with the resin. Typically, sucrose and other larger saccharides will elute first, followed by isomaltulose, and then monosaccharides like glucose and fructose.
-
Analysis: Analyze the collected fractions using HPLC to identify those containing high-purity isomaltulose.
-
Pooling and Concentration: Pool the high-purity isomaltulose fractions and proceed to the concentration and crystallization steps as described in Protocol 2.
Mandatory Visualizations
Caption: Overall experimental workflow for the production and purification of high-purity this compound.
Caption: Logical troubleshooting workflow for common issues in this compound purification.
Caption: Key factors influencing the crystallization process of this compound.
References
- 1. southerncarbon.com [southerncarbon.com]
- 2. heycarbons.com [heycarbons.com]
- 3. researchgate.net [researchgate.net]
- 4. krc.cecri.res.in [krc.cecri.res.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sugarprocesstech.com [sugarprocesstech.com]
- 8. Novel Food Information: Isomaltulose (Palatinose™) - Canada.ca [canada.ca]
- 9. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acnfp.food.gov.uk [acnfp.food.gov.uk]
- 11. CN101575629A - Method for producing isomaltulose without purification step - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Isomaltulose Hydrate and Other Sugar Substitutes: A Guide for Researchers and Drug Development Professionals
An in-depth guide comparing the physicochemical properties, metabolic effects, and experimental data of Isomaltulose hydrate (B1144303) against a range of other common sugar substitutes. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The increasing global prevalence of metabolic disorders such as obesity and type 2 diabetes has intensified the search for sugar substitutes that can provide sweetness without the adverse metabolic consequences of sucrose (B13894). Isomaltulose, a disaccharide carbohydrate composed of glucose and fructose (B13574), has emerged as a promising alternative. Unlike sucrose, which has an α-1,2 glycosidic bond, Isomaltulose possesses a more stable α-1,6 glycosidic linkage. This structural difference results in a slower digestion and absorption process, leading to a lower glycemic response. This guide provides a comprehensive comparative analysis of Isomaltulose hydrate against other widely used sugar substitutes, supported by quantitative data, detailed experimental protocols, and visualizations of relevant metabolic pathways.
Physicochemical and Metabolic Properties: A Quantitative Comparison
The selection of a sugar substitute is often dictated by its physical and chemical properties, as well as its metabolic fate in the human body. The following tables provide a comparative summary of key quantitative data for this compound and other common sugar substitutes.
| Sweetener | Type | Caloric Value (kcal/g) | Glycemic Index (GI) | Relative Sweetness (Sucrose = 1) |
| Isomaltulose | Disaccharide | 4[1] | 32[2][3][4] | 0.5[1] |
| Sucrose | Disaccharide | 4 | 65 | 1 |
| Fructose | Monosaccharide | 4 | 23 | 1.1-1.7 |
| Glucose (Dextrose) | Monosaccharide | 4 | 100 | 0.7-0.8 |
| Maltodextrin | Polysaccharide | 4 | 85-105 | 0.1-0.2 |
| Allulose | Monosaccharide | 0.2-0.4 | ~0 | 0.7 |
| Erythritol | Sugar Alcohol | 0.2 | 0 | 0.6-0.8 |
| Xylitol | Sugar Alcohol | 2.4 | 7-13 | 1 |
| Stevia (Steviol Glycosides) | Natural Sweetener | 0 | 0 | 200-400 |
| Monk Fruit (Mogrosides) | Natural Sweetener | 0 | 0 | 100-250 |
| Sucralose | Artificial Sweetener | 0 | 0 | 600 |
| Aspartame | Artificial Sweetener | 4 | 0 | 200 |
| Sweetener | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Water | Stability |
| Isomaltulose | 342.30 | 122-124 | High | Stable to heat and acidic conditions |
| Sucrose | 342.30 | 186 | High | Hydrolyzes in acidic conditions |
| Allulose | 180.16 | 96 | High | Good heat stability, participates in Maillard reaction |
| Erythritol | 122.12 | 121 | Moderate | High heat and acid stability |
| Xylitol | 152.15 | 92-96 | High | High heat stability |
| Sucralose | 397.64 | 125 | High | Stable over a wide range of pH and temperature |
| Aspartame | 294.30 | 246-247 | Slightly soluble | Loses sweetness with prolonged heat |
Metabolic Fate and Signaling Pathways
Digestion and Absorption of Isomaltulose
Isomaltulose is digested and absorbed more slowly than sucrose. The α-1,6 glycosidic bond in Isomaltulose is hydrolyzed by the sucrase-isomaltase enzyme complex located in the small intestine. This enzymatic cleavage is significantly slower, approximately 4-5 times, than the hydrolysis of the α-1,2 bond in sucrose. This gradual release of glucose and fructose into the bloodstream results in a lower and more sustained blood glucose response.
Incretin (B1656795) Hormone Secretion
The slow digestion of Isomaltulose influences the secretion of incretin hormones. Due to its prolonged presence in the small intestine, Isomaltulose leads to a lower secretion of glucose-dependent insulinotropic polypeptide (GIP) in the upper small intestine and a higher secretion of glucagon-like peptide-1 (GLP-1) in the lower small intestine compared to sucrose. GLP-1 is known to have beneficial effects on glucose homeostasis.
Experimental Protocols
Determination of Glycemic Index (GI)
The glycemic index of a food is a measure of its effect on blood glucose levels. The following is a generalized in vivo protocol for determining the GI of a sweetener.
1. Subject Recruitment and Preparation:
-
Recruit 10-12 healthy adult volunteers.
-
Subjects should fast for 10-12 hours overnight prior to the test.
2. Test and Reference Foods:
-
Reference Food: A solution containing 50g of anhydrous glucose dissolved in 250 mL of water.
-
Test Food: A solution containing a quantity of the test sweetener that provides 50g of available carbohydrates, dissolved in 250 mL of water.
3. Experimental Procedure:
-
A baseline fasting blood sample is taken (time 0).
-
The subject consumes the reference or test food solution within 5-10 minutes.
-
Blood samples are collected at 15, 30, 45, 60, 90, and 120 minutes after consumption.
-
Blood glucose levels are measured for each sample using a validated glucose analyzer.
4. Data Analysis:
-
The incremental area under the curve (iAUC) for the blood glucose response is calculated for both the reference and test foods, ignoring the area below the fasting baseline.
-
The GI is calculated as: GI = (iAUC of test food / iAUC of reference food) x 100
Measurement of Incretin Hormones (GLP-1 and GIP)
This protocol outlines the general steps for measuring plasma concentrations of GLP-1 and GIP in response to sweetener ingestion.
1. Subject and Sample Preparation:
-
Subjects undergo an overnight fast.
-
An intravenous catheter is placed for blood sampling.
-
Blood samples are collected in chilled EDTA tubes containing a DPP-4 inhibitor to prevent degradation of active GLP-1 and GIP.
2. Experimental Procedure:
-
A baseline blood sample is taken.
-
The subject ingests a standardized dose of the sweetener in a beverage.
-
Blood samples are collected at regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) post-ingestion.
-
Plasma is immediately separated by centrifugation at a low temperature and stored at -80°C until analysis.
3. Hormone Analysis:
-
Plasma concentrations of total or active GLP-1 and GIP are measured using commercially available and validated enzyme-linked immunosorbent assay (ELISA) kits or radioimmunoassays (RIA).
Comparative Discussion
Isomaltulose vs. Sucrose: The primary advantage of Isomaltulose over sucrose is its lower glycemic index (32 vs. 65), which is beneficial for blood glucose management. Both have the same caloric value (4 kcal/g). Isomaltulose is also more stable to heat and acid than sucrose, making it suitable for a wider range of food and pharmaceutical applications.
Isomaltulose vs. High-Intensity Sweeteners (Stevia, Monk Fruit, Sucralose, Aspartame): High-intensity sweeteners are non-caloric and have a glycemic index of zero. Their main advantage is their high sweetening power, allowing for use in very small quantities. However, they do not provide the bulk or functional properties (e.g., texture, browning) of sugar. Isomaltulose, being a carbohydrate, can replace sugar on a near 1:1 basis by weight in many formulations, providing both sweetness and bulk.
Isomaltulose vs. Sugar Alcohols (Erythritol, Xylitol): Sugar alcohols have a lower caloric content and glycemic index than Isomaltulose. However, they can cause gastrointestinal discomfort in some individuals when consumed in large amounts. Isomaltulose is generally well-tolerated.
Isomaltulose vs. Allulose: Allulose is a "rare sugar" with a very low caloric value (0.2-0.4 kcal/g) and a glycemic index near zero. It shares some functional properties with sucrose, such as browning. Isomaltulose provides a slow and sustained release of energy, whereas allulose is largely un-metabolized.
Conclusion
This compound presents a unique profile as a sugar substitute, offering the same caloric value as sucrose but with a significantly lower glycemic response due to its slower digestion and absorption. Its stability and functional properties make it a versatile ingredient in both food and pharmaceutical formulations. Compared to non-caloric sweeteners, it provides bulk and a sugar-like taste and texture. The choice of a sugar substitute will ultimately depend on the specific application and desired metabolic outcome. For applications where a slow and sustained energy release and a moderate level of sweetness are desired without causing sharp peaks in blood glucose, Isomaltulose is a compelling option for researchers and product developers.
References
- 1. What is Allulose - Properties & Specifications [nj-alchemist.com]
- 2. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Effects of Selected Conventional and Alternative Sweeteners: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sugar reduction and sweetener trends: From stevia and allulose to isomaltulose... 'not all carbohydrates are the same' [foodnavigator-usa.com]
A Comparative Guide to HPLC Methods for the Quantification of Isomaltulose Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Isomaltulose hydrate (B1144303). The selection of an appropriate analytical method is critical for quality control, formulation development, and stability testing. This document presents a side-by-side analysis of various HPLC techniques, supported by experimental data to facilitate informed decision-making.
Comparison of Validated HPLC Methods
The following table summarizes the performance characteristics of different HPLC methods used for Isomaltulose hydrate quantification. Key validation parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ) are presented for easy comparison.
| Method | Column | Mobile Phase | Detector | Linearity (R²) | LOD | LOQ | Precision (RSD%) | Accuracy/Recovery (%) |
| HILIC-ELSD [1] | HALO Penta-HILIC (4.6 x 150 mm, 2.7 µm) | Gradient of Acetonitrile (B52724) and 35 mM Ammonium Formate (pH 3.75) | Evaporative Light Scattering Detector (ELSD) | Not reported | 20 mg/L | 60 mg/L | < 2.5% (Intermediate) | 97.7 - 103.8% |
| HILIC-CAD [2] | Not Specified | Not Specified | Charged Aerosol Detector (CAD) | > 0.97 | 0.032–2.675 mg/L | 0.107–8.918 mg/L | < 5% (Intra- and Interday) | Not Reported |
| HPLC-RID [3] | Not Specified for Isomaltulose | Typically Acetonitrile and Water | Refractive Index Detector (RID) | 0.985 - 0.999 (for various sugars) | 4.04–19.46 mg/L (for various sugars) | 13.46–194.61 mg/L (for various sugars) | Not Reported | Not Reported |
| HPAEC-PAD [4] | Anion Exchange Column (e.g., CarboPac) | Sodium Hydroxide (B78521) and/or Sodium Acetate (B1210297) Gradients | Pulsed Amperometric Detector (PAD) | > 0.999 (for Palatinose) | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key HPLC techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD)
This method is well-suited for the separation of polar compounds like Isomaltulose from other carbohydrates.
-
Chromatographic System:
-
Column: HALO Penta-HILIC, 4.6 x 150 mm, 2.7 µm particle size.[1]
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 35 mM Ammonium Formate, pH 3.75.
-
Gradient:
-
0–5 min: 18% B
-
5–8 min: 18–35% B
-
8–10 min: 35% B
-
10–12 min: 35–18% B
-
12–15 min: 18% B
-
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 10 °C.
-
Injection Volume: 4 µL.
-
-
Detector Settings (ELSD):
-
Evaporator Temperature: 40 °C.
-
Nebulizer Temperature: 40 °C.
-
Gas Flow Rate (Nitrogen): 1 standard liter per minute (slm).
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive method for the direct quantification of carbohydrates without the need for derivatization.
-
Chromatographic System:
-
Column: Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate solutions. The exact gradient will depend on the specific separation requirements. For instance, a step-gradient could be employed, starting with 68 mM NaOH for isocratic elution of disaccharides, followed by a cleaning step with a higher concentration of NaOH and sodium acetate.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 5 - 25 µL.
-
-
Detector Settings (PAD):
-
A suitable waveform for carbohydrate detection is applied, which typically involves a three-step potential waveform for detection, cleaning, and equilibration of the gold electrode.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This is a more traditional and widely available method for sugar analysis. However, it is generally less sensitive and not compatible with gradient elution.
-
Chromatographic System:
-
Column: Amino-propyl or ligand-exchange columns are commonly used for sugar separations.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v) is typically used.
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Column Temperature: Controlled temperature is crucial for RID stability, often around 30-40 °C.
-
Injection Volume: 10 - 50 µL.
-
-
Detector Settings (RID):
-
The detector cell temperature should be kept constant and slightly above the column temperature to minimize baseline drift.
-
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound quantification, following ICH Q2(R1) guidelines.
Caption: Workflow for HPLC Method Validation.
Signaling Pathways and Logical Relationships
The choice of an HPLC method is governed by several factors related to the analyte and the analytical requirements. The following diagram illustrates the logical relationships influencing method selection.
Caption: Logic for HPLC Method Selection.
References
- 1. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
A comparative study on the hydration efficacy of Isomaltulose and sucrose beverages
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A growing body of research indicates that beverages formulated with isomaltulose, a slow-release carbohydrate, offer superior hydration efficacy compared to those containing sucrose (B13894). Clinical studies demonstrate that isomaltulose-based drinks lead to better fluid retention and a more stable plasma volume, positioning them as a potentially more effective option for rehydration in various settings, from sports nutrition to clinical applications.
The key to isomaltulose's enhanced performance lies in its unique molecular structure. While both isomaltulose and sucrose are disaccharides composed of glucose and fructose, the bond linking these monosaccharides differs. In isomaltulose, an alpha-1,6 glycosidic bond results in slower digestion and absorption in the small intestine compared to the alpha-1,2 bond in sucrose. This slower breakdown and absorption profile is believed to be the primary mechanism behind its superior hydration benefits.
Comparative Data on Hydration Efficacy
Recent studies have quantified the difference in hydration potential between isomaltulose and sucrose beverages using the Beverage Hydration Index (BHI), a standardized measure of fluid retention. A higher BHI indicates greater fluid retention compared to water.
| Beverage Type | Beverage Hydration Index (BHI) | Key Findings |
| 6.5% Isomaltulose Beverage | 1.53 ± 0.44 | Significantly greater fluid retention compared to both sucrose and water.[1] |
| 6.5% Sucrose Beverage | 1.20 ± 0.29 | No significant difference in fluid retention compared to water.[1] |
| Water | 1.00 (Reference) | Standard reference for BHI. |
Furthermore, when added to a beverage containing glycerol (B35011) and sodium, isomaltulose was found to increase the BHI by approximately 45%, whereas sucrose showed no significant enhancement of fluid retention.[2] This suggests that isomaltulose's slow absorption properties work synergistically with other hydrating agents to improve overall fluid balance.
The physiological responses to these beverages also differ significantly. Following the consumption of an isomaltulose beverage, the expansion of plasma volume is slower and more sustained. In contrast, sucrose-containing drinks lead to a more rapid, but transient, increase in plasma volume.[2] Similarly, the rise in blood glucose is delayed and more gradual with isomaltulose, a characteristic that may contribute to its enhanced hydration effects by reducing diuresis.[1]
Experimental Protocols
The findings are based on rigorous, controlled clinical trials. A representative experimental design is outlined below:
Objective: To compare the hydration efficacy of isomaltulose and sucrose beverages.
Participants: Healthy, physically active young adults.
Study Design: A randomized, single-blind, crossover trial. Each participant consumes each of the test beverages on separate occasions, with a washout period in between.
Beverages:
-
Isomaltulose beverage (e.g., 6.5% concentration)
-
Sucrose beverage (e.g., 6.5% concentration)
-
Water (as a control)
Protocol:
-
Baseline Measurements: Participants' baseline body mass, urine osmolality, and blood samples are collected.
-
Beverage Ingestion: Participants consume a standardized volume (e.g., 1 liter) of one of the test beverages over a set period (e.g., 30-45 minutes).
-
Post-Ingestion Monitoring: Over a period of 3-4 hours, the following are measured at regular intervals (e.g., every 30-60 minutes):
-
Urine Output: Total urine volume is collected to calculate the Beverage Hydration Index (BHI).
-
Blood Samples: Blood is drawn to analyze changes in plasma volume, blood glucose, and other relevant markers.
-
Body Mass: Nude body mass is measured to assess changes in fluid balance.
-
-
Data Analysis: Statistical analyses are performed to compare the effects of the different beverages on the measured outcomes.
Visualizing the Experimental Workflow and Physiological Pathways
To better understand the experimental process and the underlying physiological mechanisms, the following diagrams have been generated.
The differing physiological effects of isomaltulose and sucrose on hydration can be attributed to their distinct absorption pathways in the small intestine.
References
Isomaltulose Hydrate: A Comprehensive Stability Benchmark Against Other Disaccharides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical excipients and functional food ingredients, the stability of disaccharides is a critical parameter influencing formulation integrity, shelf-life, and ultimately, therapeutic efficacy and consumer acceptance. This guide provides an objective, data-driven comparison of the stability of isomaltulose hydrate (B1144303) against other commonly used disaccharides: sucrose (B13894), lactose (B1674315), maltose (B56501), and trehalose (B1683222). The following sections detail the experimental data and protocols related to their performance under various stress conditions, including pH, temperature, and humidity.
Comparative Stability Analysis
The inherent structural differences among disaccharides, primarily the nature of their glycosidic bonds, dictate their relative stability. Isomaltulose, with its α-1,6-glycosidic linkage, exhibits distinct stability characteristics compared to sucrose (α-1,2), lactose (β-1,4), maltose (α-1,4), and trehalose (α,α-1,1).
pH Stability
Isomaltulose hydrate demonstrates remarkable stability in acidic conditions, a crucial attribute for liquid formulations and oral dosage forms that encounter the acidic environment of the stomach. This heightened stability is attributed to its robust α-1,6-glycosidic bond, which is less susceptible to acid hydrolysis than the α-1,2 bond in sucrose.
A comparative study on the stability of various disaccharides in acidic beverages highlights this advantage. Over a 30-day period at 5°C, isomaltulose maintained significantly higher integrity compared to sucrose in beverages with low pH, such as cola (pH ≈ 2.5) and lemon-flavored drinks (pH ≈ 3.5).
Table 1: Comparative pH Stability of Isomaltulose and Sucrose in Acidic Beverages over 30 Days at 5°C
| Beverage | pH | Isomaltulose Stability (%) | Sucrose Stability (%) |
| Cola Drink | ~2.5 | > 95% | < 10% |
| Lemon Drink | ~3.5 | > 98% | ~ 50% |
| Orange Energy Drink | ~3.0 | > 97% | ~ 20% |
| Grape Energy Drink | ~3.2 | > 98% | ~ 40% |
Data extrapolated from graphical representations in a study on isomaltulose stability in beverages.
dot
Caption: Workflow for assessing disaccharide stability in acidic beverages.
Thermal Stability
Thermal stability is paramount during processing, such as pasteurization and drying, as well as for determining the shelf-life of solid dosage forms. While direct comparative data across all five disaccharides is sparse, studies on individual and paired sugars provide valuable insights. Isomaltulose generally exhibits good thermal stability, though its melting point is lower than that of sucrose.[1] Trehalose is renowned for its exceptional thermal stability, a property linked to its unique and stable glycosidic bond.
Table 2: Thermal Properties of Various Disaccharides
| Disaccharide | Melting Point (°C) | Decomposition Onset (°C) | Notes |
| Isomaltulose | 122-124[1] | ~200 | Good stability for most food processing. |
| Sucrose | 186[1] | ~190-200 | Caramelizes at higher temperatures. |
| Lactose (monohydrate) | 202 | ~220 | Dehydration of water of crystallization occurs first. |
| Maltose (monohydrate) | 102-103 | ~160-165 | Lower melting point, less stable at high temperatures. |
| Trehalose (dihydrate) | 97 | ~215 | Highly stable due to its non-reducing nature. |
Note: Decomposition temperatures can vary based on the analytical method and heating rate.
Caption: Workflow for determining moisture sorption isotherms.
Experimental Protocols
The following are generalized protocols for the key stability-indicating tests. Specific parameters may need to be adjusted based on the formulation and regulatory requirements.
Protocol for pH Stability Testing
Objective: To determine the rate of degradation of a disaccharide in an aqueous solution at a specific pH and temperature.
Materials and Equipment:
-
Disaccharide standards (this compound, Sucrose, Lactose, Maltose, Trehalose)
-
Buffered solutions at various pH levels (e.g., pH 2.5, 4.5, 6.8)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., amino or ion-exchange) and detector (e.g., Refractive Index Detector - RID)
-
Constant temperature incubator or water bath
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Solution Preparation: Prepare stock solutions of each disaccharide in deionized water. Dilute the stock solutions with the respective pH buffers to achieve the final desired concentration.
-
Initial Analysis (t=0): Immediately after preparation, analyze an aliquot of each solution by HPLC to determine the initial concentration of the disaccharide.
-
Incubation: Place the remaining solutions in a constant temperature incubator (e.g., 40°C or 60°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot from each solution and analyze by HPLC to quantify the remaining disaccharide.
-
Data Analysis: Calculate the percentage of the disaccharide remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol for Thermal Stability Analysis (DSC and TGA)
Objective: To determine the melting point and thermal decomposition temperature of the disaccharides.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Hermetic aluminum pans
-
Disaccharide samples
Procedure (DSC):
-
Accurately weigh 5-10 mg of the disaccharide into an aluminum pan and seal it.
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C).
-
Record the heat flow as a function of temperature. The peak of the endothermic event corresponds to the melting point.
Procedure (TGA):
-
Accurately weigh 10-20 mg of the disaccharide into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).
-
Record the weight loss as a function of temperature. The onset temperature of significant weight loss indicates thermal decomposition.
Protocol for Hygroscopicity Analysis (Dynamic Vapor Sorption)
Objective: To measure the moisture sorption characteristics of the disaccharides.
Materials and Equipment:
-
Dynamic Vapor Sorption (DVS) analyzer
-
Disaccharide samples
Procedure:
-
Place a known mass of the dried disaccharide sample onto the DVS sample pan.
-
Equilibrate the sample at a low relative humidity (e.g., 0% RH) until a stable weight is achieved.
-
Program the DVS to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
-
At each RH step, allow the sample to equilibrate until a stable weight is recorded.
-
The instrument records the mass change at each RH step.
-
Plot the equilibrium moisture content (as a percentage of the dry mass) against the water activity (RH/100) to generate the moisture sorption isotherm.
Conclusion
The experimental data consistently demonstrate that this compound possesses a superior stability profile in acidic environments compared to sucrose, making it an excellent candidate for liquid formulations with low pH. Its low hygroscopicity is a significant advantage for the development of stable solid dosage forms and powdered products. While its thermal stability is suitable for many standard manufacturing processes, trehalose exhibits greater resistance to high temperatures. The choice of disaccharide will ultimately depend on the specific requirements of the formulation, including the processing conditions, desired shelf-life, and the physicochemical properties of the active pharmaceutical ingredient or food matrix. This guide provides the foundational data and methodologies to support informed decisions in the selection of the most appropriate disaccharide for a given application.
References
A Comparative Guide to the In Vivo Physiological Effects of Isomaltulose and Maltose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo physiological effects of two disaccharide carbohydrates: Isomaltulose and maltose (B56501). While both are composed of glucose units, their distinct glycosidic bonds—an α-1,6 linkage in Isomaltulose versus an α-1,4 linkage in maltose—result in significantly different metabolic responses.
This document synthesizes data from multiple in vivo human studies to elucidate these differences, focusing on glycemic and insulinemic responses, gut hormone secretion, and substrate oxidation. Although direct comparative in vivo human trials focusing specifically on maltose are less common in recent literature, extensive data from studies comparing Isomaltulose to other high-glycemic index (GI) carbohydrates like sucrose (B13894) and maltodextrin (B1146171) provide a robust framework for understanding these effects. The rate of hydrolysis for Isomaltulose is known to be significantly slower than that of maltose[1].
Glycemic and Insulinemic Response
The most pronounced difference between Isomaltulose and rapidly digestible carbohydrates like maltose lies in their impact on postprandial blood glucose and insulin (B600854) levels. Isomaltulose is characterized by its slow yet complete hydrolysis and absorption in the small intestine[1]. This results in a lower, slower, and more sustained glucose release into the bloodstream.
Numerous studies have consistently demonstrated that Isomaltulose ingestion leads to a significantly lower and delayed peak in blood glucose concentration compared to high-GI sugars.[2][3][4][5] In a study involving adults with type 2 diabetes, the mean peak blood glucose concentration after consuming 50g of Isomaltulose was 20% lower than after consuming an equivalent amount of sucrose[4][5]. This attenuated glycemic response directly translates to a reduced demand for insulin. The same study observed that insulin secretion was 55% lower with Isomaltulose compared to sucrose[4][5]. This blunted insulinemic response is a key characteristic, with plasma insulin levels reported to be 30-50% lower after an Isomaltulose bolus compared to a sucrose bolus[3].
Table 1: Comparative Glycemic and Insulinemic Effects
| Parameter | Isomaltulose | Maltose / High-GI Comparators (Sucrose, Maltodextrin) | Key Findings |
| Glycemic Index (GI) | 32 (Low)[2] | ~105 (Maltose), 68 (Sucrose)[2] | Isomaltulose is a low-GI carbohydrate, while maltose is high-GI. |
| Peak Blood Glucose | Lower and delayed peak.[3] 20-52% lower than sucrose/maltodextrin in the first 60 mins.[3] | High, rapid peak. | Slower digestion of Isomaltulose leads to a blunted glycemic spike.[6] |
| Peak Insulin Response | Significantly lower. 30-50% lower than sucrose.[3] 55% lower in one study on T2D subjects.[4][5] | High, rapid peak. | Reduced glucose spike requires less insulin secretion. |
| Glucose Absorption | Slow and sustained over a longer period.[3] | Rapid and complete. | The α-1,6 bond in Isomaltulose is hydrolyzed more slowly.[7] |
Gut Hormone (Incretin) Secretion
The differential rate of digestion also influences the secretion of incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. The two primary incretins are Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).
Studies have shown that Isomaltulose consumption leads to a distinct incretin release profile compared to sucrose. Ingestion of Isomaltulose results in a lower GIP response but a more rapid and sustained release of GLP-1.[4][5] In contrast, sucrose triggers a sharp, high GIP peak shortly after ingestion[4][5]. This is significant because while both hormones enhance insulin secretion, GIP has been suggested to have less favorable metabolic effects in certain contexts. The sustained GLP-1 release associated with Isomaltulose is beneficial for glycemic control[4][5].
Substrate Oxidation
The metabolic environment created by Isomaltulose, characterized by lower glycemia and insulinemia, has a profound effect on substrate utilization, particularly the balance between fat and carbohydrate oxidation. High insulin levels are known to suppress lipolysis and fat oxidation.
By eliciting a lower insulin response, Isomaltulose promotes a metabolic shift towards higher fat oxidation rates both at rest and during physical activity.[8] Conversely, high-GI carbohydrates like maltose and sucrose lead to a rapid increase in carbohydrate oxidation and a suppression of fat oxidation. One study found that during a 12-week weight loss intervention, a breakfast containing Isomaltulose induced a significantly lower increase in the postprandial respiratory quotient (RQ), indicating higher fat oxidation, compared to a sucrose-containing breakfast[9][10]. During exercise, the peak exogenous carbohydrate oxidation rate from Isomaltulose was found to be significantly lower than that from sucrose (0.54 vs. 0.92 g/min ), which may spare endogenous glycogen (B147801) stores and promote fat utilization[11].
Table 2: Comparative Effects on Substrate Oxidation
| Parameter | Isomaltulose | Maltose / High-GI Comparators (Sucrose) | Key Findings |
| Fat Oxidation | Increased or less suppressed postprandially.[8] | Suppressed postprandially due to high insulin. | Lower insulin levels with Isomaltulose permit higher rates of fat oxidation. |
| Carbohydrate Oxidation | Lower rate of exogenous CHO oxidation.[11] | Higher rate of CHO oxidation.[11] | Slower glucose delivery from Isomaltulose results in a lower immediate CHO fuel supply. |
| Respiratory Quotient (RQ) | Lower postprandial increase.[9][10] | Higher postprandial increase. | A lower RQ signifies a greater reliance on fat as an energy source. |
Experimental Protocols
The findings presented in this guide are derived from randomized, double-blind, crossover clinical trials, which are the gold standard for nutritional intervention studies.
Typical Protocol: Glycemic Response Study
-
Participants: Studies typically enroll healthy adults, individuals with impaired glucose tolerance, or patients with type 2 diabetes.[12][13] Sample sizes often range from 10 to 20 participants per study group.
-
Pre-study Conditions: Participants are required to fast overnight (typically 10-12 hours) to ensure baseline metabolic conditions.
-
Intervention: In a crossover design, each participant undergoes at least two separate trial days. On each day, they consume a test beverage containing a standardized amount (e.g., 50 grams) of either Isomaltulose or the comparator carbohydrate (e.g., maltose, sucrose) dissolved in water[2][5].
-
Data Collection:
-
A baseline (fasting) blood sample is taken before the beverage is consumed.
-
After consumption, further blood samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, 120, and 180 minutes)[3].
-
Blood samples are analyzed for plasma glucose, insulin, and often incretin hormones (GLP-1, GIP).
-
-
Washout Period: A washout period of several days to a week separates the trial days to ensure the effects of the first test substance do not carry over to the next trial.
Typical Protocol: Substrate Oxidation Study
This protocol follows the same principles as the glycemic response study but adds metabolic monitoring via indirect calorimetry.
-
Intervention: Participants consume the test beverage as described above.
-
Data Collection:
-
In addition to blood sampling, participants rest under a ventilated hood or use a metabolic cart, which measures oxygen consumption (VO2) and carbon dioxide production (VCO2).
-
These gas exchange measurements are taken at baseline and continuously or intermittently after consumption.
-
The data are used to calculate the Respiratory Quotient (RQ = VCO2 / VO2) and the rates of fat and carbohydrate oxidation.
-
Visualizing the Pathways and Processes
Caption: A typical experimental workflow for a crossover in vivo study.
References
- 1. Isomaltulose (Palatinose): a review of biological and toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isomaltulose – low blood glucose response scientifically established – Isomaltulose [isomaltulose.org]
- 3. mdpi.com [mdpi.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. All Sugars Are Not Alike: Isomaltulose Better Than Table Sugar for People with Type2 Diabetes | DZD - Deutsches Zentrum für Diabetesforschung [dzd-ev.de]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Changes in Weight and Substrate Oxidation in Overweight Adults Following Isomaltulose Intake During a 12-Week Weight Loss Intervention: A Randomized, Double-Blind, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exogenous oxidation of isomaltulose is lower than that of sucrose during exercise in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Isomaltulose on Glycemic and Insulinemic Responses: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Isomaltulose on Glycemic and Insulinemic Responses: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Non-Cariogenic Profile of Isomaltulose Hydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isomaltulose hydrate (B1144303), a disaccharide carbohydrate derived from sucrose (B13894), is gaining significant attention as a sugar substitute due to its potential non-cariogenic properties. This guide provides an objective comparison of Isomaltulose hydrate with sucrose and xylitol (B92547), supported by experimental data, to validate its role in oral health.
Mechanism of Action: A Tale of Three Sweeteners
The cariogenicity of a sugar is primarily determined by its interaction with oral bacteria, particularly Streptococcus mutans. These bacteria metabolize sugars to produce acids, which demineralize tooth enamel, and synthesize extracellular polysaccharides (EPS), such as glucans, that facilitate plaque formation and bacterial adhesion.
This compound: Due to its stable α-1,6-glycosidic bond, this compound is only slowly metabolized by oral bacteria. This results in minimal acid production, failing to lower the plaque pH to the critical demineralization threshold of 5.7. Furthermore, Isomaltulose has been shown to competitively inhibit glucosyltransferases (Gtfs), the enzymes responsible for producing sticky glucans from sucrose.[1]
Sucrose: In stark contrast, the α-1,2-glycosidic bond in sucrose is readily cleaved by S. mutans. This leads to rapid acid production and a significant drop in plaque pH. Sucrose is also the primary substrate for Gtfs, leading to robust glucan synthesis and plaque accumulation.
Xylitol: This sugar alcohol is not readily metabolized by S. mutans. Instead, it is taken up by the bacteria and converted to xylitol-5-phosphate, a toxic metabolite that inhibits glycolysis and disrupts the bacteria's energy production, ultimately impeding their growth and acid production.[2][3]
Comparative Data on Cariogenic Potential
The following tables summarize quantitative data from various studies, offering a clear comparison of the cariogenic potential of this compound, sucrose, and xylitol.
| Parameter | This compound | Sucrose | Xylitol | Reference |
| Plaque pH Minimum (in vivo) | > 5.7 | < 5.0 | No significant drop | [4][5] |
| Acid Production (in vitro) | Minimal | High | Very Low/Inhibitory | |
| Glucan Synthesis Inhibition | Yes (Competitive Inhibition) | N/A (Substrate) | N/A | |
| Reduction in S. mutans levels | No significant direct reduction | Promotes growth | Significant reduction |
| Parameter | This compound Diet | Sucrose Diet | Reference |
| Slight Enamel Caries Score | 1.3 ± 1.2 | 8.9 ± 3.2 | |
| Moderate Dentinal Caries Score | 0.1 ± 0.2 | 14.5 ± 5.1 | |
| Extensive Dentinal Caries Score | 0.0 ± 0.0 | 20.1 ± 7.3 |
Experimental Protocols
In Vivo Plaque pH Telemetry
This method directly measures the acidogenic potential of a substance in the oral cavity.
Protocol Outline:
-
Subject Selection: Healthy volunteers with normal salivary flow and the ability to form dental plaque are recruited.
-
Appliance Fabrication: A custom removable intraoral appliance is fabricated for each subject, containing a miniaturized pH electrode.
-
Plaque Accumulation: Subjects refrain from oral hygiene for a specified period (e.g., 48-72 hours) to allow plaque to accumulate over the electrode.
-
Baseline pH Measurement: The baseline plaque pH is recorded.
-
Test Substance Administration: The subject rinses with a standardized solution of the test substance (e.g., 10% Isomaltulose, 10% sucrose, or 10% xylitol) for a defined period (e.g., 2 minutes).
-
pH Monitoring: Plaque pH is continuously monitored for a set duration (e.g., 30-60 minutes) to record the minimum pH reached and the subsequent recovery.
-
Data Analysis: The resulting pH curves (Stephan curves) are analyzed to determine the maximum pH drop and the area under the curve below the critical pH of 5.7.
In Vitro Acid Production Assay with Streptococcus mutans
This assay quantifies the amount of acid produced by S. mutans when exposed to different carbohydrates.
Protocol Outline:
-
Bacterial Culture: Streptococcus mutans (e.g., ATCC 25175) is grown in a suitable broth medium (e.g., Brain Heart Infusion broth) to the mid-logarithmic phase.
-
Cell Harvesting: The bacterial cells are harvested by centrifugation, washed with a non-buffered salt solution, and resuspended to a standardized optical density.
-
Incubation with Carbohydrates: The bacterial suspension is incubated with solutions of the test carbohydrates (Isomaltulose, sucrose, xylitol) at a defined concentration (e.g., 50 mM) in a pH-controlled environment (e.g., starting pH of 7.0).
-
pH Monitoring: The pH of the suspension is monitored over time (e.g., for 2-4 hours) using a calibrated pH meter.
-
Acid Quantification (Optional): At various time points, aliquots can be taken to quantify the concentration of specific organic acids (e.g., lactic acid) using techniques like high-performance liquid chromatography (HPLC).
-
Data Analysis: The rate and extent of the pH drop are calculated to determine the acidogenic potential of each carbohydrate.
Rat Caries Model
This in vivo model assesses the cariogenic potential of a substance by observing the development of dental caries in rats.
Protocol Outline:
-
Animal Model: Specific-pathogen-free (SPF) rats, which are susceptible to caries, are used.
-
Infection with S. mutans: The rats are infected with a known cariogenic strain of S. mutans.
-
Dietary Groups: The rats are divided into groups and fed a basal diet containing a high concentration (e.g., 40-56%) of the test carbohydrate (Isomaltulose, sucrose, or a control diet).
-
Experimental Period: The rats are maintained on their respective diets for a specified period (e.g., 5-8 weeks).
-
Caries Scoring: At the end of the experimental period, the rats are euthanized, and their teeth are extracted. The extent and severity of carious lesions on different tooth surfaces are scored using a standardized method (e.g., Keyes method).
-
Statistical Analysis: The caries scores between the different dietary groups are statistically compared to determine the relative cariogenicity of the test substances.
Visualizing the Metabolic Impact
The following diagrams, generated using Graphviz, illustrate the distinct metabolic pathways and their cariogenic consequences for sucrose, this compound, and xylitol in the context of Streptococcus mutans.
Caption: Sucrose metabolism by S. mutans.
Caption: Isomaltulose's limited metabolism.
Caption: Xylitol's inhibitory pathway.
Conclusion
The presented evidence strongly supports the non-cariogenic properties of this compound. Its slow metabolism by oral bacteria, leading to minimal acid production, and its ability to inhibit the synthesis of adhesive glucans, position it as a superior alternative to sucrose for maintaining oral health. While xylitol also demonstrates potent anti-cariogenic effects through a different mechanism, Isomaltulose provides a sweet taste with caloric value without promoting tooth decay, making it a valuable ingredient for the development of tooth-friendly food and pharmaceutical products. Further research directly comparing the long-term effects of Isomaltulose and xylitol on the oral microbiome would be beneficial to fully elucidate their respective roles in caries prevention.
References
- 1. Inhibition by maltose, isomaltose, and nigerose of the synthesis of high-molecular-weight D-glucans by the D-glucosyltransferases of Streptococcus sobrinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Further studies on the growth inhibition of Streptococcus mutans OMZ 176 by xylitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of sweeteners on acid production in plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of xylitol on dental plaque in vivo during carbohydrate challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Functional Properties of Isomaltulose and Trehalose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional properties of two disaccharide isomers, Isomaltulose and Trehalose (B1683222). Both sugars, composed of two glucose units, offer unique characteristics that are of significant interest in the fields of nutrition, pharmacology, and food science. This analysis is supported by experimental data and detailed methodologies to assist in research and development applications.
Comparative Data Summary
The following table summarizes the key quantitative functional properties of Isomaltulose and Trehalose.
| Functional Property | Isomaltulose | Trehalose | Sucrose (for reference) |
| Glycemic Index (GI) | 32[1][2][3][4] | ~70 | 65 |
| Relative Sweetness | ~50% of sucrose[5] | ~45% of sucrose | 100% |
| Caloric Value (kcal/g) | 4 | 4 | 4 |
| Digestibility | Fully digestible, but slow | Fully digestible | Fully digestible |
| Stability | High stability in acidic conditions and during processing. | Very resistant to acid hydrolysis and stable at high temperatures. | Less stable in acidic conditions |
| Effect on Gut Microbiota | Exhibits prebiotic activity, increasing beneficial microbiota like Faecalibacterium and Phascolarctobacterium. | Can modulate gut microbiota, potentially increasing Lactobacillus and in some contexts, linked to the proliferation of C. difficile. | Fermentable by a wide range of gut microbes. |
Detailed Functional Property Analysis
Glycemic Response and Metabolism
Isomaltulose is characterized by its low glycemic index of 32. This is attributed to the strong α-1,6-glycosidic bond between its glucose and fructose (B13574) units, which is hydrolyzed much more slowly by the sucrase-isomaltase enzyme complex in the small intestine compared to the α-1,2 bond in sucrose. This slow digestion leads to a gradual and sustained release of glucose into the bloodstream, resulting in a lower and more prolonged blood glucose and insulin (B600854) response.
Trehalose, with a glycemic index of approximately 70, is digested more rapidly than Isomaltulose but still offers a slightly lower glycemic response than glucose. It is hydrolyzed into two glucose molecules by the enzyme trehalase, which is located in the brush border of the small intestine.
dot
Stability
Both Isomaltulose and Trehalose exhibit high stability, a desirable property in food processing and pharmaceutical formulations. Isomaltulose is particularly stable under acidic conditions and at high temperatures, making it suitable for a wide range of applications. Trehalose is also highly resistant to acid hydrolysis and heat. This stability is due to the nature of their respective glycosidic bonds.
Sweetness Profile
Isomaltulose has a mild, natural sweetness that is approximately half that of sucrose, with no aftertaste. Trehalose has a similar sweetness level, at about 45% that of sucrose. Their lower sweetness intensity can be advantageous in formulating products where an overpowering sweetness is not desired.
Effects on Gut Microbiota
In vivo studies have demonstrated that Isomaltulose exhibits prebiotic activity. It has been shown to modulate the gut microbiota by increasing the abundance of beneficial bacteria such as Faecalibacterium and Phascolarctobacterium, while decreasing the levels of certain pathogens. This can lead to an increase in the production of short-chain fatty acids (SCFAs), which are beneficial for gut health.
Trehalose consumption can also influence the gut microbiota. Some studies suggest it can promote the growth of beneficial lactic acid bacteria. However, other research has indicated a potential link between increased trehalose consumption and the proliferation of hyper-virulent strains of Clostridioides difficile.
Experimental Protocols
Determination of Glycemic Index (GI)
The glycemic index is a measure of how quickly a carbohydrate-containing food raises blood glucose levels.
-
Inoculum Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics recently. The samples are homogenized and diluted in an anaerobic medium to create a fecal inoculum.
-
Fermentation Setup: Batch culture fermenters containing a basal nutrient medium are inoculated with the fecal slurry. The fermenters are maintained under strict anaerobic conditions at 37°C, and the pH is controlled to simulate the colonic environment.
-
Substrate Addition: Isomaltulose or Trehalose is added to the fermenters as the primary carbohydrate source. A control fermenter with no added sugar is also included.
-
Incubation and Sampling: The fermentations are run for a specified period (e.g., 24-48 hours), with samples being collected at different time points.
-
Analysis:
-
Short-Chain Fatty Acids (SCFAs): Samples are analyzed for SCFA (acetate, propionate, butyrate) concentrations using gas chromatography (GC).
-
Microbiota Composition: Bacterial DNA is extracted from the samples, and 16S rRNA gene sequencing is performed to determine changes in the microbial community structure.
-
pH: The pH of the fermentation medium is monitored throughout the experiment.
-
Stability Testing
The stability of Isomaltulose and Trehalose is assessed under various conditions of pH and temperature.
-
Sample Preparation: Aqueous solutions of Isomaltulose and Trehalose are prepared at a known concentration.
-
pH Adjustment: The pH of the solutions is adjusted to a range of values (e.g., pH 2, 4, 7, 9) using appropriate buffers.
-
Temperature Incubation: The solutions are incubated at different temperatures (e.g., 25°C, 50°C, 80°C) for a specified duration.
-
Analysis: At various time points, aliquots of the solutions are taken and analyzed for the concentration of the original disaccharide and any degradation products (e.g., glucose, fructose) using methods like High-Performance Liquid Chromatography (HPLC).
-
Data Evaluation: The percentage of the remaining disaccharide is plotted against time to determine the degradation kinetics and assess stability under each condition.
Conclusion
Isomaltulose and Trehalose, while both being disaccharides of glucose, exhibit distinct functional properties that make them suitable for different applications. Isomaltulose's very low glycemic index and prebiotic effects make it an excellent candidate for functional foods and beverages aimed at blood sugar management and gut health. Trehalose's high stability and role as a cell protectant are valuable in the biopharmaceutical industry for stabilizing proteins and other biomolecules. This comparative guide, with its supporting data and methodologies, provides a foundation for researchers and developers to make informed decisions when selecting between these two versatile sugars.
References
- 1. Sensory Evaluation of Sweet Taste and Daily Sugar Intake in Normoglycemic Individuals with and without Family History of Type 2 Diabetes: A Comparative Cross-sectional Study [article.sapub.org]
- 2. uvm.edu [uvm.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In vitro human gut microbiota fermentation models: opportunities, challenges, and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isomaltulose Hydrate: A Guide for Laboratory Professionals
Isomaltulose hydrate (B1144303), a disaccharide carbohydrate utilized in research for various applications, is recognized for its low hazard profile.[1][2] Adherence to proper disposal protocols is a fundamental aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe and efficient disposal of isomaltulose hydrate in a laboratory setting.
Material Profile and Safety Overview
This compound is a white, solid, and odorless substance.[3] It is stable under normal laboratory conditions and is not classified as a hazardous chemical.[1][2] However, it is crucial to handle it in accordance with good industrial hygiene and safety practices.[1][3]
| Property | Data |
| Physical State | Solid |
| Appearance | White |
| Odor | No information available |
| Melting Point | 122 - 124 °C / 251.6 - 255.2 °F |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is worn to minimize exposure and ensure safety.
| Equipment | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA or European Standard EN166.[3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] |
| Respiratory Protection | No protective equipment is needed under normal use conditions.[3] If dust is generated, use a NIOSH/MSHA approved respirator.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound is a straightforward process due to its non-hazardous nature. The primary goal is to prevent dust formation and avoid its release into the environment.
1. Pre-Disposal Preparations:
-
Consult Local Regulations: Before proceeding, always consult your institution's specific waste disposal guidelines and local regulations.
-
Gather Materials: Prepare the necessary materials for disposal, including a designated and clearly labeled waste container (e.g., "Non-Hazardous Solid Waste"), a scoop or shovel, and a brush and dustpan.
2. Spill Management and Collection:
-
Contain the Spill: In case of a spill, prevent further dispersal of the powder.
-
Sweep and Collect: Carefully sweep up the spilled this compound.[3] Avoid creating dust.[1]
-
Transfer to Container: Place the collected material into the designated, suitable, and sealed container for disposal.[3]
3. Final Disposal:
-
Labeling: Ensure the waste container is accurately labeled as "this compound" or as per your institution's guidelines for non-hazardous chemical waste.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents, while awaiting pickup by your institution's waste management service.
-
Waste Stream: Dispose of the container through your institution's established non-hazardous solid waste stream. Do not flush this compound down the drain or dispose of it in regular trash unless explicitly permitted by your institution's environmental health and safety department.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Isomaltulose Hydrate
This document provides immediate and essential safety and logistical information for handling Isomaltulose hydrate (B1144303) in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
While Isomaltulose hydrate is not classified as a hazardous substance, adherence to good industrial hygiene and safety practices is crucial.[1][2] The recommended personal protective equipment is detailed below.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3] | To protect against accidental splashes or airborne particles. |
| Skin and Body Protection | Lab coat | Standard polyester (B1180765) or nylon coat that buttons up to the collar with long sleeves. | To prevent contact of this compound with skin and personal clothing.[4] |
| Gloves | Disposable nitrile gloves are recommended for incidental contact. | To prevent direct skin contact when handling the substance. | |
| Footwear | Closed-toe shoes | --- | To protect feet from potential spills or falling objects. |
| Respiratory Protection | Not required under normal use | --- | No protective equipment is needed under normal use conditions as this compound is a non-volatile solid. |
Operational Handling Workflow
The following workflow outlines the standard operating procedure for handling this compound in a laboratory environment.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow the procedures outlined below.
| Situation | Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. |
| Inhalation | Remove to fresh air. Get medical attention if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. |
| Spill | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. |
Disposal Plan
This compound is not classified as a hazardous waste. However, all chemical waste disposal must adhere to local, regional, and national regulations.
Disclaimer: This information is intended for guidance in a laboratory setting and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols. Always perform a risk assessment before starting any new procedure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
